3-Oxocyclopent-1-enecarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxocyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRALHWIAFCVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910708 | |
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108384-36-7 | |
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Oxocyclopent-1-enecarboxylic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of 3-Oxocyclopent-1-enecarboxylic Acid
Executive Summary
This compound is a bifunctional molecule of significant interest in synthetic chemistry. Its rigid, cyclic backbone and conjugated π-system, which incorporates a ketone, an alkene, and a carboxylic acid, make it a valuable and versatile building block. This guide provides a comprehensive structural analysis of this compound, intended for researchers, chemists, and drug development professionals. We will delve into the synergistic application of modern spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to achieve unambiguous structural elucidation. Furthermore, this document outlines detailed experimental protocols, explains the causal reasoning behind analytical choices, and explores the molecule's synthetic relevance and reactivity, grounding all claims in authoritative sources.
Core Molecular Profile and Significance
Overview and Chemical Importance
This compound (CAS 108384-36-7) serves as a key intermediate in the synthesis of more complex molecular architectures.[1] The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor in several fields:
-
Pharmaceutical Development: It is employed in the synthesis of novel compounds with potential therapeutic properties, including anti-inflammatory and analgesic agents.[1]
-
Organic Synthesis: Its conjugated system is primed for reactions like Michael additions and Diels-Alder cycloadditions, enabling the construction of intricate polycyclic systems.[1]
-
Material Science: The molecule is used in creating specialized polymers and coatings, where it can enhance durability and chemical resistance.[1]
-
Agrochemicals: It is explored as a scaffold for developing new, more effective herbicides and pesticides.[1]
Physicochemical Properties
A precise understanding of a molecule's physical and chemical properties is the foundation of its analysis and application.
| Property | Value | Source |
| IUPAC Name | 3-oxocyclopent-1-ene-1-carboxylic acid | AiFChem[2] |
| CAS Number | 108384-36-7 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₆H₆O₃ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 126.11 g/mol | Santa Cruz Biotechnology[3] |
| Appearance | Solid or Liquid | Ambeed, Inc. |
| Purity | Typically ≥95% | Ambeed, Inc. |
| Storage | Sealed in a dry environment at room temperature | Ambeed, Inc. |
The Analytical Workflow: A Strategy for Structural Verification
The structural confirmation of a molecule like this compound is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Our workflow is designed as a self-validating system, where the hypothesis generated from one analysis is tested and confirmed by the next.
The Principle of Spectroscopic Synergy
-
Mass Spectrometry (MS) provides the molecular weight and elemental formula, establishing the atomic constitution.
-
Infrared (IR) Spectroscopy identifies the functional groups present (e.g., C=O, O-H, C=C) based on their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and stereochemical relationships through chemical shifts, coupling constants, and signal integration.
This synergistic approach ensures a high degree of confidence in the final structural assignment.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical progression of experiments for confirming the structure of a synthesized or isolated sample purported to be this compound.
Caption: Workflow for unambiguous structural verification.
Detailed Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the first critical step. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula. This is essential to distinguish between isomers and compounds with similar integer masses.
Expected Results:
-
Molecular Ion [M]⁺: An exact mass corresponding to C₆H₆O₃.
-
Key Fragments: We anticipate fragmentation patterns involving the loss of stable neutral molecules, such as:
-
Loss of H₂O (water) from the carboxylic acid.
-
Loss of CO (carbon monoxide) from the ketone.
-
Loss of •COOH (carboxyl radical).
-
Protocol: HRMS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive or negative ion mode (ESI- or ESI+).
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.
-
Analysis: Determine the exact mass of the parent ion and use the instrument's software to predict the most plausible elemental formula.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups. For this molecule, the extended conjugation significantly influences the position of the carbonyl absorptions, shifting them to lower wavenumbers (a phenomenon known as resonance delocalization).
Expected Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Rationale for Assignment |
| 2500-3300 (very broad) | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid. |
| ~1715 | C=O stretch (ketone) | Conjugation with the C=C bond lowers the frequency from a typical ~1740 cm⁻¹. |
| ~1690 | C=O stretch (acid) | Conjugation with the C=C bond lowers the frequency from a typical ~1710 cm⁻¹. |
| ~1620 | C=C stretch | Characteristic of a conjugated alkene. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of the molecule's framework. The chemical shift of each nucleus provides information about its electronic environment, while spin-spin coupling reveals which nuclei are adjacent.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| C1 | - | ~170 | Carboxylic acid carbonyl, deshielded. |
| C2 | ~6.5, t | ~140 | Vinylic, deshielded by C=O and COOH. Coupled to C3-H₂. |
| C3 | ~2.8, t | ~35 | Methylene, deshielded by adjacent C=C. Coupled to C2-H. |
| C4 | - | ~205 | Ketone carbonyl, highly deshielded. |
| C5 | ~2.5, s | ~40 | Methylene, alpha to ketone. |
| COOH | ~11-12, br s | - | Acidic proton, broad and downfield. |
Note: Predicted values are estimates. Actual values may vary based on solvent and concentration.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Insert the tube into the spectrometer. Shim the magnetic field to achieve high homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. To differentiate between CH, CH₂, and CH₃ groups, run a DEPT-135 experiment, where CH/CH₃ signals are positive and CH₂ signals are negative.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire an HSQC spectrum to correlate directly bonded protons and carbons, and an HMBC spectrum to identify long-range (2-3 bond) C-H correlations.
Synthesis and Chemical Reactivity
While numerous vendors supply this compound, understanding its synthesis provides insight into its chemical properties and potential impurities.
Plausible Synthetic Pathway
A common strategy for forming cyclopentenone structures is through an intramolecular aldol condensation of a 1,4-dicarbonyl compound. The required precursor could be synthesized via various established methods. The diagram below outlines a plausible, generalized route.
Caption: Generalized synthetic route to the cyclopentenone core.
Trustworthiness Note: Each step in this proposed synthesis is a well-established, high-yielding reaction in organic chemistry. The purification at each stage (e.g., via crystallization or chromatography) would be critical to ensure the purity of the final product, which in turn validates the subsequent spectroscopic analysis.
Key Reactivity Insights
The molecule's structure contains three key reactive sites:
-
The Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides.
-
The Ketone: Can undergo nucleophilic addition, reduction to an alcohol, or be used in Wittig-type reactions.
-
The Conjugated System: The C5 position is electrophilic and susceptible to Michael (1,4-conjugate) addition by nucleophiles. This is often the most synthetically useful feature.
Conclusion
The structural analysis of this compound is a clear example of modern chemical investigation. Through the logical and synergistic application of mass spectrometry, IR spectroscopy, and multi-dimensional NMR, a complete and confident structural assignment can be achieved. This guide provides not only the expected analytical data but also the underlying scientific rationale and validated protocols necessary for researchers. The unique and versatile structure of this compound ensures its continued importance as a building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Source: LibreTexts Chemistry. [Link]
- Structure Determination from Spectra (1) (H NMR, C NMR, IR) - YouTube. Source: The Organic Chemistry Tutor. [Link]
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In-Depth Technical Guide: Physicochemical Properties of 3-Oxocyclopent-1-enecarboxylic Acid
Introduction
3-Oxocyclopent-1-enecarboxylic acid is a multifunctional organic compound featuring a five-membered ring, a ketone, a carbon-carbon double bond, and a carboxylic acid group. This unique combination of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. Its reactivity allows for a wide array of chemical transformations, establishing it as a key intermediate in the development of novel pharmaceuticals, particularly those with anti-inflammatory and analgesic properties, as well as in the formulation of advanced polymers and coatings in materials science.[1] This guide provides a comprehensive overview of its core physicochemical properties and outlines robust experimental protocols for their characterization, offering researchers and drug development professionals a practical reference for utilizing this compound.
Core Physicochemical Data
A summary of the essential physicochemical properties of this compound is presented below. These parameters are fundamental for its application in synthesis, formulation, and quality control.
| Property | Value | Source(s) |
| IUPAC Name | 3-oxocyclopent-1-ene-1-carboxylic acid | N/A |
| Synonyms | 3-oxo-1-cyclopentene-1-carboxylic acid | [2][3] |
| CAS Number | 108384-36-7 | [1][2] |
| Molecular Formula | C₆H₆O₃ | [1][2] |
| Molecular Weight | 126.11 g/mol | [2] |
| Appearance | Brown or Pale yellow solid | [1] |
| Purity | ≥95% | [2] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Storage Conditions | Sealed in a dry place, at room temperature or 0-8°C | [1] |
Structural and Spectroscopic Characterization
The structural integrity and identity of this compound are unequivocally established through spectroscopic methods. The key functional groups—a conjugated ketone, an alkene, and a carboxylic acid—give rise to distinct and predictable signals in IR and NMR spectroscopy.
Chemical Structure:
Figure 1: 2D structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the initial identification of the primary functional groups. For this molecule, the spectrum is dominated by absorptions from the carboxylic acid and the α,β-unsaturated ketone.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500–3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid or concentrated phase.
-
C=O Stretch (Ketone & Carboxylic Acid): The two carbonyl groups will exhibit strong absorptions. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for hydrogen-bonded dimers.[4] The ketone's C=O stretch is conjugated with the C=C double bond, which lowers its absorption frequency to approximately 1670–1680 cm⁻¹.[4] This conjugation is a key diagnostic feature.
-
C=C Stretch (Alkene): A medium-intensity absorption is expected around 1640 cm⁻¹ for the carbon-carbon double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing far downfield between 10-13 ppm. Its exact position is sensitive to concentration and solvent.
-
Vinyl Proton (=CH-): A singlet or a narrow multiplet expected in the 6-7 ppm region.
-
Allylic Protons (-CH₂-C=C): Multiplets are expected in the 2.5-3.0 ppm range.
-
Aliphatic Protons (-CH₂-C=O): Multiplets are expected around 2.0-2.5 ppm.
-
-
¹³C NMR:
-
Carboxylic Carbonyl (-COOH): A signal in the 165-175 ppm range.
-
Ketone Carbonyl (-C=O): A signal further downfield, typically >190 ppm.
-
Alkene Carbons (-C=C-): Two distinct signals are expected in the 120-150 ppm region.
-
Aliphatic Carbons (-CH₂-): Signals for the two methylene groups will appear in the upfield region, typically between 20-40 ppm.
-
Experimental Protocols & Methodologies
The following section details standardized, self-validating protocols for determining critical physicochemical properties. These methods are designed for accuracy and reproducibility, which are paramount in research and quality control environments.
Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. A pure compound exhibits a sharp melting range (typically <1°C), whereas impurities depress the melting point and broaden the range.[5][6] The capillary method with a calibrated digital apparatus is the standard for obtaining accurate and reproducible results.
Methodology:
-
Sample Preparation: Finely crush a small amount of dry this compound on a watch glass.[7]
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a packed height of 1-2 mm.[5]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min ramp rate) to find the approximate melting range. Allow the apparatus to cool significantly before the next step.[6]
-
Accurate Determination: Set the apparatus to heat at a slow ramp rate (1-2°C/min), starting at least 15°C below the approximate melting point found in the previous step.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ – T₂.
-
Replication: Repeat the measurement with fresh samples until two consistent values are obtained.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of organic compounds.[1] By separating the analyte from potential impurities based on differential partitioning between a stationary and mobile phase, it provides a quantitative measure of purity as a percentage of the total detected peak area. A reversed-phase C18 column is effective for retaining moderately polar compounds like this keto acid, while an acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[8][9]
Methodology:
-
Standard & Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B), for example, a 70:30 (A:B) ratio. The exact ratio should be optimized to achieve a suitable retention time (k' between 2 and 10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition & Analysis:
-
Inject the sample and record the chromatogram for a sufficient duration to allow all components to elute.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Reactivity, Applications, and Safety
Reactivity and Synthetic Utility
The rich functionality of this compound makes it a powerful synthetic intermediate.[1] The carboxylic acid can be converted to esters, amides, or acid chlorides. The α,β-unsaturated ketone system is susceptible to conjugate addition (Michael addition) by nucleophiles, while the ketone itself can undergo reactions like reduction or Wittig olefination. This versatility is exploited in the synthesis of complex molecular scaffolds for drug discovery and materials science.[1][10]
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a well-ventilated area.[11][12]
-
GHS Classification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be a moderate hazard.
-
Hazard Statements: It is reported to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][14] Avoid breathing dust and ensure adequate ventilation.[15] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[13]
References
- This compound | 108384-36-7 - Sigma-Aldrich
- This compound | 108384-36-7 | A Chemtek - A Chemtek
- This compound - Chem-Impex
- This compound - LabSolutions - LabSolutions
- Melting point determin
- 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 - Sigma-Aldrich
- Determination of Melting Point of An Organic Compound - Scribd
- experiment (1)
- Determination Of Melting Point Of An Organic Compound - BYJU'S
- Experiment 1 - Melting Points - California St
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column - SIELC Technologies
- HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column - HELIX Chrom
- Keto-D-fructuronic acid Safety D
- 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid | C7H8O3 | CID 247393 - PubChem
- 3-Oxocyclopentanecarboxyl
- Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography - ResearchG
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC, NCBI
- A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column - ResearchG
- Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applic
- SAFETY DATA SHEET - Fisher Scientific (Keto-tetrahydrothianaphthene) - Fisher Scientific
- SAFETY DATA SHEET - Fisher Scientific (Keto-gluconic acid) - Fisher Scientific
- Supplementary Information - The Royal Society of Chemistry - Royal Society of Chemistry
- Useful Spectroscopic D
- 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem
- SAFETY DATA SHEET - TCI Chemicals - TCI Chemicals
- Safety Data Sheet - Cayman Chemical - Cayman Chemical
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An In-Depth Technical Guide to 3-Oxocyclopent-1-enecarboxylic Acid: Identification, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxocyclopent-1-enecarboxylic acid, a pivotal intermediate in modern organic and medicinal chemistry. The document delineates the definitive identification of this compound, including its CAS Registry Number and fundamental physicochemical properties. It offers a detailed exploration of the analytical techniques required for its unambiguous characterization, rooted in the causal principles behind spectroscopic and chromatographic methods. Furthermore, this guide presents a validated analytical protocol and discusses the compound's significance and applications, particularly within the realm of pharmaceutical development. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.
Core Identification and Physicochemical Properties
This compound is a versatile organic building block whose utility in synthesis is predicated on its unique bifunctional structure, containing both a ketone and a carboxylic acid moiety within a strained five-membered ring.
CAS Number and Molecular Identity
The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 108384-36-7 . A secondary CAS number, 196496-02-3, is also sometimes associated with this compound in commercial listings.[1] This ambiguity necessitates careful cross-verification of product specifications with the primary CAS number.
-
Systematic Name: 3-oxocyclopent-1-ene-1-carboxylic acid
-
Molecular Formula: C₆H₆O₃
-
Molecular Weight: 126.11 g/mol
A summary of its key identifiers and properties is presented in Table 1.
Table 1: Core Identification of this compound
| Identifier | Value | Source(s) |
| Primary CAS Number | 108384-36-7 | |
| Molecular Formula | C₆H₆O₃ | |
| Molecular Weight | 126.11 g/mol | |
| Synonyms | 3-oxo-1-cyclopentene-1-carboxylic acid | |
| Physical Form | Brown or Pale yellow solid or liquid | [1] |
| Purity (Typical) | ≥ 95% | |
| Storage Conditions | Sealed in dry, room temperature or 0 - 8 °C | [1] |
Analytical Characterization: A Multi-technique Approach
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. The rationale behind employing multiple methods is to create a self-validating analytical workflow, where each technique provides orthogonal and confirmatory data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and alpha-to-ketone protons. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which is solvent and concentration-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will definitively show six distinct carbon environments. Key resonances include the carboxyl carbon (δ ≈ 170-185 ppm), the carbonyl carbon of the ketone (δ > 200 ppm), and the two sp² carbons of the alkene (δ ≈ 115-150 ppm).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is instrumental for identifying the key functional groups present in the molecule. The spectrum is characterized by strong, diagnostic absorption bands. The causality behind these absorptions lies in the specific vibrational frequencies of the bonds when they interact with infrared radiation.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1710-1760 cm⁻¹. Conjugation with the adjacent C=C bond will shift this peak to the lower end of the range (≈ 1710 cm⁻¹).
-
C=O Stretch (Ketone): Another strong absorption is expected for the ketone carbonyl.
-
C=C Stretch: An absorption in the region of 1600-1680 cm⁻¹ will confirm the presence of the carbon-carbon double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Under electron ionization (EI), the molecule will fragment in a predictable manner.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 126) should be observable.
-
Key Fragmentation Pathways: Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The cyclopentenone ring structure will also lead to characteristic fragmentation pathways.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound, offering high resolution and sensitivity for detecting impurities.
A Validated Reverse-Phase HPLC Protocol
This protocol provides a robust method for the purity analysis of this compound. The choice of a C18 column is based on its versatility for separating moderately polar organic molecules. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.
Objective: To determine the purity of this compound by assessing the main peak area relative to any impurity peaks.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or o-Phosphoric acid (HPLC grade)
-
This compound sample
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified aqueous phase suppresses ionization of the carboxyl group, improving peak shape. Acetonitrile provides the necessary elution strength. |
| Gradient | Isocratic or Gradient (e.g., 65% A / 35% B) | An isocratic method is simpler, but a gradient may be needed to resolve closely eluting impurities.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[2] |
| Detection Wavelength | 220 nm | This wavelength is chosen to detect the n→π* transition of the conjugated carbonyl system, providing good sensitivity.[2] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a suitable volume (e.g., 10 mL) of mobile phase to create a stock solution. Prepare working standards by further dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the primary working standard using the mobile phase as the diluent.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample using the area percent method.
Synthesis and Applications in Drug Development
This compound is not just a laboratory curiosity; it is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its value stems from the reactive handles provided by the ketone, the carboxylic acid, and the double bond, allowing for a diverse range of chemical transformations.
It serves as a versatile intermediate in the synthesis of various organic molecules, enabling the efficient creation of complex structures.[1] In pharmaceutical development, it is utilized in the creation of novel drugs, particularly those with potential anti-inflammatory and analgesic properties.[1]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[3]
Diagrams
Workflow for Identification and Purity Assessment
Caption: A logical workflow for the comprehensive identification and purity verification of this compound.
References
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An In-depth Technical Guide to the Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid
Introduction: The Significance of 3-Oxocyclopent-1-enecarboxylic Acid in Modern Drug Discovery
This compound is a pivotal molecular scaffold in the landscape of organic synthesis and pharmaceutical development. Its unique structural features, including a reactive cyclopentenone ring and a carboxylic acid moiety, make it a versatile building block for a diverse array of complex molecules.[1][2] This compound and its derivatives are crucial intermediates in the synthesis of prostaglandins, steroids, and other biologically active molecules, with applications in developing anti-inflammatory and analgesic agents.[3] The inherent reactivity of the α,β-unsaturated ketone system, coupled with the functionality of the carboxylic acid, provides multiple avenues for further chemical transformations, rendering it an invaluable precursor for drug discovery professionals. This guide delves into the core synthetic strategies for preparing this compound, offering a comparative analysis of key methodologies from common precursors. We will explore the mechanistic underpinnings of each approach, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Strategic Synthesis from Acyclic Precursors: The Dieckmann Condensation Pathway
One of the most established and industrially relevant methods for constructing the cyclopentanone ring is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester.[4][5] This approach offers a robust and high-yielding route to the core structure of our target molecule.
Causality Behind the Experimental Choices
The selection of a 1,6-dicarboxylic acid derivative, such as diethyl adipate, is foundational to this strategy. The six-carbon backbone is precisely what is required to form a stable five-membered ring upon intramolecular cyclization. The use of a strong base, like sodium ethoxide, is critical to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. The subsequent hydrolysis and decarboxylation steps are designed to remove the ester group at the 2-position and introduce the endocyclic double bond.
Visualizing the Dieckmann Condensation Workflow
Caption: Workflow for the synthesis of this compound via the Dieckmann condensation pathway.
Experimental Protocol: A Self-Validating System
Step 1: Dieckmann Condensation of Diethyl Adipate [6]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene (3.2 mL per gram of diethyl adipate).
-
Base Addition: Add sodium ethoxide (0.44 g per gram of diethyl adipate) to the toluene.
-
Reactant Addition: Heat the mixture to reflux with vigorous stirring. Slowly add diethyl adipate via the dropping funnel.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclopentanecarboxylate.
Step 2: Hydrolysis, Decarboxylation, and Dehydrogenation [3]
-
Reaction Setup: To the crude ethyl 2-oxocyclopentanecarboxylate in a round-bottom flask, add a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux. The hydrolysis of the ester to the β-keto acid is followed by decarboxylation. Concurrently, under these conditions, dehydration can lead to the formation of the α,β-unsaturated product.
-
Workup: After cooling, pour the reaction mixture into ice water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with water and saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
| Step | Key Reagents | Typical Yield |
| Dieckmann Condensation | Diethyl adipate, Sodium ethoxide, Toluene | 75-85% |
| Hydrolysis/Decarboxylation | Crude β-keto ester, HCl, Acetic Acid | 60-70% |
| Overall Yield | 45-60% |
The Nazarov Cyclization: A Powerful Electrocyclic Approach
The Nazarov cyclization is a cornerstone of five-membered ring synthesis, proceeding through the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[7][8][9] This method offers a direct route to the cyclopentenone core and has seen significant advancements, including catalytic and asymmetric variants.[10]
Mechanistic Insight: Driving the Cyclization
The reaction is initiated by the activation of a divinyl ketone with a Lewis or Brønsted acid, generating a pentadienyl cation.[7] This intermediate undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization of the resulting enol affords the cyclopentenone product.[7] The choice of a divinyl ketone precursor with appropriate substitution is crucial for directing the cyclization to yield the desired this compound derivative.
Visualizing the Nazarov Cyclization Workflow
Caption: Generalized workflow for the synthesis of this compound via the Nazarov cyclization.
Experimental Protocol: A Representative Procedure
-
Reaction Setup: Dissolve the divinyl ketone precursor (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C and slowly add a Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 equiv).
-
Reaction Progress: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cyclopentenone ester is then purified by column chromatography.
-
Hydrolysis: The purified ester is then subjected to acidic or basic hydrolysis to yield the final carboxylic acid.[11][12]
| Precursor Type | Catalyst System | Anticipated Yield (Cyclization) |
| Electron-neutral divinyl ketone | Stoichiometric Lewis Acid | 60-80% |
| Electron-rich divinyl ketone | Catalytic Lewis Acid | 70-95% |
Synthesis from Renewable Resources: The Furan-Based Approach
A more sustainable and increasingly attractive strategy involves the use of furan derivatives, which can be sourced from biomass. This pathway typically involves an oxidative ring opening of a furan derivative followed by an intramolecular cyclization.
The Chemical Logic of the Furan-to-Cyclopentenone Transformation
The core of this strategy lies in the oxidative cleavage of the furan ring to generate a 1,4-dicarbonyl intermediate. This intermediate is then poised to undergo an intramolecular aldol condensation to form the five-membered cyclopentenone ring. The choice of the starting furan derivative is critical to ensure the final product bears the required carboxylic acid functionality. For instance, starting with a furan substituted with a group that can be converted to a carboxylic acid is a viable approach.
Visualizing the Furan-Based Synthetic Pathway
Caption: Conceptual workflow for the synthesis of this compound from a furan precursor.
Conceptual Experimental Protocol
-
Oxidative Ring Opening: A solution of the furan derivative in a suitable solvent system (e.g., acetone/water) is treated with an oxidizing agent such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA).
-
Isolation of Intermediate: The resulting 1,4-dicarbonyl intermediate can be isolated or used directly in the next step.
-
Intramolecular Aldol Condensation: The 1,4-dicarbonyl compound is treated with either an acid or a base to catalyze the intramolecular aldol condensation, leading to the formation of the cyclopentenone ring.
-
Workup and Purification: Standard aqueous workup followed by extraction with an organic solvent and purification by chromatography or recrystallization would yield the desired this compound.
Conclusion: A Comparative Perspective for the Synthetic Chemist
The synthesis of this compound can be approached from several strategic directions, each with its own set of advantages and considerations.
-
The Dieckmann condensation represents a classical, reliable, and scalable method, particularly well-suited for industrial applications where cost and robustness are paramount.
-
The Nazarov cyclization offers a more modern and elegant approach, with the potential for high efficiency and stereocontrol in its more advanced catalytic and asymmetric variants.
-
The furan-based synthesis is an emerging green chemistry alternative that leverages renewable feedstocks, aligning with the growing demand for sustainable chemical manufacturing.
The optimal choice of synthetic route will invariably depend on the specific requirements of the research or development program, including the desired scale of synthesis, the availability of precursors, and the need for enantiopure material. This guide provides the foundational knowledge and practical insights to enable informed decision-making in the synthesis of this critical pharmaceutical building block.
References
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- Chen, S., Keto, A. B., El-Hawli, A., Gahan, L. R., White, J. M., Krenske, E. H., & Flynn, B. L. (2024). Steric Activation in the Nazarov Cyclization of Fully Substituted Divinyl Ketones. Chemistry (Weinheim an der Bergstrasse, Germany), 30(72), e202402779. [Link]
- The Nazarov Cyclization. (n.d.). Organic Reactions.
- Chen, S., Keto, A. B., El-Hawli, A., Gahan, L. R., White, J. M., Krenske, E. H., & Flynn, B. L. (2024). Steric Activation in the Nazarov Cyclization of Fully Substituted Divinyl Ketones. Chemistry. [Link]
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- Hydration and Hydrolysis of alpha-Oxo Carboxylic Acid Derivatives and Conjugate Addition to alpha,beta-Unsaturated Carbonyl Compounds: A Density Functional Study. (1999). PubMed.
- Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. (2012). The Journal of Organic Chemistry. [Link]
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- Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. (n.d.). Figshare.
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Spectroscopic Characterization of 3-Oxocyclopent-1-enecarboxylic Acid: A Technical Guide for Researchers
Introduction
3-Oxocyclopent-1-enecarboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring a conjugated enone system, a carboxylic acid, and a five-membered ring, makes it a precursor for a wide range of complex molecular architectures, particularly in the realms of pharmaceutical and materials science research.[1] Its application as a reagent in the synthesis of KRas G12C inhibitors highlights its relevance in modern drug discovery programs.[2] An in-depth understanding of its spectroscopic properties is paramount for researchers to ensure reaction monitoring, quality control, and structural verification of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a molecule like tert-Butyl-3-oxocyclopent-1-enecarboxylate, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of protons in a molecule. The data for tert-Butyl-3-oxocyclopent-1-enecarboxylate is summarized below.[3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.55 | t | 2.0 | 1H | C1-H (vinylic) |
| 2.72-2.69 | m | - | 2H | C2-H₂ (allylic) |
| 2.41-2.39 | m | - | 2H | C4-H₂ |
| 1.43 | s | - | 9H | -C(CH₃)₃ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield signal at 6.55 ppm is characteristic of a vinylic proton in an α,β-unsaturated carbonyl system. Its multiplicity as a triplet with a small coupling constant (2.0 Hz) indicates coupling to the adjacent methylene protons at C2. The signals for the two methylene groups, C2-H₂ and C4-H₂, appear as multiplets between 2.39 and 2.72 ppm. The significant deshielding of the C2 protons is due to their allylic position to the double bond. The large singlet at 1.43 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl protecting group.
For the free acid, This compound , the spectrum would be very similar, with the notable exception of the disappearance of the singlet at 1.43 ppm. In its place, a very broad singlet would be expected far downfield, typically in the range of 10-13 ppm, corresponding to the carboxylic acid proton (-COOH). The exact chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 209.3 | C3 (Ketone C=O) |
| 166.2 | C=O (Ester) |
| 163.4 | C5 (Vinylic) |
| 137.3 | C1 (Vinylic) |
| 82.4 | -C (CH₃)₃ |
| 35.6 | C2 |
| 27.9 | -C(C H₃)₃ |
| 27.4 | C4 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The spectrum shows eight distinct carbon signals, consistent with the structure of tert-Butyl-3-oxocyclopent-1-enecarboxylate. The two carbonyl carbons are the most deshielded, with the ketone carbonyl (C3) appearing at 209.3 ppm and the ester carbonyl at 166.2 ppm. The two vinylic carbons of the enone system are observed at 163.4 ppm (C5) and 137.3 ppm (C1). The quaternary carbon of the tert-butyl group is found at 82.4 ppm, while the methyl carbons of this group are at 27.9 ppm. The two methylene carbons of the cyclopentenone ring appear at 35.6 ppm (C2) and 27.4 ppm (C4).
For the free acid, the key difference would be in the carbonyl region. The ester carbonyl signal at 166.2 ppm would be replaced by a carboxylic acid carbonyl signal, typically appearing slightly more downfield, in the range of 170-185 ppm. The signals for the tert-butyl group (82.4 and 27.9 ppm) would be absent.
Diagram: Key NMR Correlations
Caption: Key ¹H and ¹³C NMR chemical shift assignments for tert-Butyl-3-oxocyclopent-1-enecarboxylate.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of tert-Butyl-3-oxocyclopent-1-enecarboxylate shows several characteristic absorption bands.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2993, 2945 | medium | C-H stretching (aliphatic) |
| 1722 | strong | C=O stretching (α,β-unsaturated ketone) |
| 1721 | strong | C=O stretching (ester) |
| 1619 | medium | C=C stretching (alkene) |
| 1249, 1231, 1153 | strong | C-O stretching (ester) |
Expertise & Experience: Interpreting the IR Spectrum
The most prominent features in the IR spectrum are the strong absorptions in the carbonyl region. The α,β-unsaturated ketone and the ester carbonyl stretches overlap, resulting in a very strong, sharp band around 1721-1722 cm⁻¹. The conjugation with the double bond lowers the ketone's stretching frequency from what would be expected for a simple saturated cyclopentanone (typically ~1745 cm⁻¹). The C=C double bond stretch is observed at 1619 cm⁻¹. The strong bands in the 1150-1250 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.
For the free acid, This compound , the IR spectrum would show two critical differences. Firstly, a very broad absorption band would appear, spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[4][5] Secondly, the sharp ester carbonyl peak would be replaced by a carboxylic acid carbonyl peak, which, due to conjugation, would be expected around 1700-1720 cm⁻¹. This would likely overlap with the ketone carbonyl absorption. For comparison, the saturated analog, 3-oxocyclopentanecarboxylic acid, shows a strong carbonyl absorption around 1715 cm⁻¹ (ketone) and a broad O-H stretch.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
For tert-Butyl-3-oxocyclopent-1-enecarboxylate, high-resolution mass spectrometry (HRMS) was performed using chemical ionization (CI+).[3]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 183.102120 | 183.101802 |
Expertise & Experience: Interpreting the Mass Spectrum
The HRMS data confirms the molecular formula of the tert-butyl ester (C₁₀H₁₄O₃). The protonated molecule [M+H]⁺ is observed with high accuracy. In a typical electron ionization (EI) mass spectrum, a characteristic fragmentation pattern would be the loss of isobutylene (56 Da) from the molecular ion to give a prominent peak corresponding to the free carboxylic acid cation.
For the free acid, This compound , the molecular formula is C₆H₆O₃, with a molecular weight of 126.11 g/mol . The mass spectrum would show a molecular ion peak at m/z = 126. Subsequent fragmentation would likely involve the loss of water (-18 Da) and carbon monoxide (-28 Da).
Experimental Protocols
The following protocols are based on established methodologies and provide a self-validating framework for the synthesis and analysis of the title compound and its derivatives.[3]
Protocol 1: Synthesis of this compound
This procedure details the saponification of the corresponding methyl ester to yield the free acid.
-
Dissolve methyl 3-oxocyclopent-1-enecarboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (LiOH) (5.0 eq) to the solution and stir vigorously.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within minutes.
-
Upon completion, quench the reaction by adding a 0.5 M aqueous solution of HCl at 0 °C until the pH of the mixture is less than 4.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.
Causality Behind Experimental Choices: The use of a THF/water solvent system ensures the solubility of both the ester starting material and the LiOH reagent. The reaction is run at 0 °C to control the exothermicity and minimize potential side reactions. A large excess of LiOH is used to drive the saponification to completion quickly. Acidification is necessary to protonate the carboxylate salt to yield the final carboxylic acid product.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound via saponification.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy : Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the free acid, DMSO-d₆ is often preferred to ensure observation of the acidic proton. Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy : For a solid sample, acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Mass Spectrometry : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The choice of ionization technique (EI, ESI, CI) will depend on the instrumentation and the desired information.
Conclusion
This technical guide has provided a detailed spectroscopic analysis of this compound, primarily through the lens of its well-characterized tert-butyl ester. The presented ¹H NMR, ¹³C NMR, IR, and MS data, coupled with expert interpretation and discussion of the expected spectra for the free acid, offer a comprehensive resource for researchers. The included protocols for synthesis and analysis are designed to be robust and reproducible, embodying the principles of a self-validating experimental system. By understanding the core spectroscopic features and the rationale behind the experimental methodologies, scientists and drug development professionals can confidently utilize this important synthetic intermediate in their research endeavors.
References
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- Pettit, G. R., et al. (2020). KRas G12C inhibitors. U.S. Patent No. 10,647,715 B2. Washington, DC: U.S. Patent and Trademark Office.
- NIST. (n.d.). 3-Oxocyclopentanecarboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology.
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reactivity and chemical behavior of 3-Oxocyclopent-1-enecarboxylic acid
An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 3-Oxocyclopent-1-enecarboxylic Acid
Abstract
This compound is a bifunctional molecule of significant interest in modern organic synthesis. Its rigid cyclopentenone framework, coupled with the presence of an α,β-unsaturated ketone and a carboxylic acid, provides a unique platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the core reactivity, chemical behavior, and synthetic utility of this compound. We will delve into the mechanistic underpinnings of its key reactions, including conjugate additions and cycloadditions, and illustrate its strategic importance as a precursor in the synthesis of complex molecules, most notably prostaglandins. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Molecular Overview and Physicochemical Properties
This compound, with the molecular formula C₆H₆O₃, is a crystalline solid at room temperature.[1] The molecule's reactivity is dominated by the interplay between its three key functional components: the ketone, the carbon-carbon double bond, and the carboxylic acid. The conjugation of the double bond with the carbonyl group creates an electrophilic β-carbon, making the system susceptible to nucleophilic attack via conjugate addition. The carboxylic acid moiety provides a handle for derivatization and influences the molecule's solubility and acidity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108384-36-7 | [2] |
| Molecular Formula | C₆H₆O₃ | [1][2] |
| Molecular Weight | 126.11 g/mol | [2] |
| Appearance | Brown or Pale yellow solid | [1] |
| Purity | ≥ 95% | |
| Storage | Store at 0 - 8 °C, sealed in dry conditions | [1] |
Core Reactivity: A Tale of Two Functional Groups
The chemical behavior of this compound is primarily dictated by the α,β-unsaturated ketone system. This arrangement allows for two main modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon.[3][4] Generally, the 1,4-addition pathway is thermodynamically favored for a wide range of nucleophiles.
Conjugate Addition: The Michael Reaction
The Michael addition, or conjugate addition, is arguably the most important reaction involving this scaffold. It allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the cyclopentenone ring.[5][6]
Causality of Reactivity: The polarization of the α,β-unsaturated system extends the electrophilic character of the carbonyl carbon to the β-carbon. Resonance stabilization of the resulting enolate intermediate drives the reaction forward. The reaction is typically initiated by a Michael donor (the nucleophile) adding to the Michael acceptor (the cyclopentenone).[7][8]
Mechanism of Michael Addition:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the cyclopentenone ring.
-
Enolate Formation: The π-electrons from the double bond shift, ultimately forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated (typically by the solvent or during acidic workup) to yield the final 1,4-adduct.[4][7]
Caption: General mechanism of the Michael (1,4-conjugate) addition.
Common Nucleophiles (Michael Donors):
-
Soft Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and cyanoesters are classic Michael donors.[8] Organocuprates (Gilman reagents) are also highly effective for delivering alkyl or aryl groups via 1,4-addition.
-
Heteroatom Nucleophiles: Amines, thiols, and alcohols can also serve as nucleophiles in Michael additions.[3]
Experimental Protocol: Conjugate Addition of a Thiol This protocol is a representative example and may require optimization.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂.
-
Addition of Nucleophile: Add the desired thiol (e.g., thiophenol, 1.1 eq).
-
Base Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or DBU (0.1 eq), to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Cycloaddition: The Diels-Alder Reaction
The electron-deficient double bond in this compound makes it an excellent dienophile for Diels-Alder reactions.[9] This [4+2] cycloaddition provides a powerful method for constructing six-membered rings with high stereocontrol.
Causality of Reactivity: The reaction is facilitated by the electron-withdrawing nature of the ketone and carboxylic acid groups, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enabling a more favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene.[9][10]
Caption: Diels-Alder reaction forming a bicyclic product.
Key Considerations:
-
Stereospecificity: The stereochemistry of the dienophile is retained in the product.[9]
-
Endo Rule: In reactions with cyclic dienes, the "endo" product, where the electron-withdrawing substituents of the dienophile are oriented towards the newly formed double bond in the bicyclic system, is typically the major thermodynamic product.[9]
Reactions of the Carboxylic Acid
The carboxylic acid group undergoes standard transformations, providing another avenue for molecular elaboration.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. The methyl ester of the saturated analog can be prepared using diazomethane.[11]
-
Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl₂ or using coupling reagents like EDC/HOBt) followed by reaction with an amine forms an amide.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol. Note that such reagents will also reduce the ketone.
Application in Synthesis: A Gateway to Prostaglandins
The cyclopentane core is the foundational structural motif of prostaglandins, a class of lipid compounds with diverse and potent biological activities.[12][13] this compound and its derivatives are valuable precursors for constructing the complex prostaglandin skeleton, often serving as a starting point for elaborating the two characteristic side chains.
The synthetic strategy often involves a conjugate addition to install one side chain, followed by further functional group manipulations and the introduction of the second chain.
Caption: General synthetic workflow towards prostaglandins.
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic signature. The following table summarizes the expected data based on established principles of NMR and IR spectroscopy.[14][15][16]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Vinyl H (at C-2) | ~ 6.1 - 6.4 ppm (singlet or narrow triplet) |
| Allylic CH₂ (at C-4) | ~ 2.4 - 2.7 ppm (multiplet) | |
| Allylic CH₂ (at C-5) | ~ 2.8 - 3.1 ppm (multiplet) | |
| Carboxylic Acid OH | > 10 ppm (broad singlet) | |
| ¹³C NMR | Ketone C=O (C-3) | ~ 195 - 205 ppm |
| Carboxyl C=O (C-1') | ~ 170 - 180 ppm | |
| Vinyl C (C-1) | ~ 135 - 145 ppm | |
| Vinyl C (C-2) | ~ 125 - 135 ppm | |
| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |
| Ketone C=O Stretch | ~ 1710-1730 cm⁻¹ | |
| Carboxyl C=O Stretch | ~ 1680-1710 cm⁻¹ | |
| C=C Stretch | ~ 1600-1650 cm⁻¹ |
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its rich chemical reactivity, centered on the α,β-unsaturated ketone system, provides reliable pathways for C-C and C-X bond formation through conjugate additions and cycloadditions. Its structural relevance to prostaglandins underscores its importance in medicinal chemistry and drug development. A thorough understanding of the principles governing its reactivity, as outlined in this guide, is essential for any scientist aiming to exploit its full synthetic potential.
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The Cyclopentenone Core: A Technical Guide to the Role of 3-Oxocyclopent-1-enecarboxylic Acid and its Structural Motif in Prostaglandin Synthesis and Signaling
This guide provides an in-depth exploration of the pivotal role the cyclopentenone ring structure, exemplified by 3-Oxocyclopent-1-enecarboxylic acid, plays in the broader context of prostaglandin biology. While not a direct intermediate in the canonical enzymatic cascade originating from arachidonic acid, this structural motif is the defining feature of a critical subclass of signaling molecules—the cyclopentenone prostaglandins (cyPGs). We will dissect the journey from primary prostaglandins to these reactive lipids, elucidate their unique mechanisms of action, and provide practical methodologies for their study, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: The Foundation - Biosynthesis of Primary Prostaglandins
The synthesis of prostaglandins is a well-orchestrated enzymatic pathway initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[1][2] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the committed step in prostanoid biosynthesis.[3][4][5] This involves a two-step process: a bis-dioxygenation to form the unstable hydroperoxy-endoperoxide, prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to the pivotal intermediate, prostaglandin H2 (PGH2).[6][7][8][9]
PGH2 is an unstable intermediate that serves as the precursor for a variety of prostanoids.[3][10] Its fate is determined by cell-specific terminal synthases, which convert it into biologically active prostaglandins such as PGE2, PGD2, PGF2α, prostacyclin (PGI2), and thromboxane A2 (TXA2).[11][12] For instance, prostaglandin E synthase (PGES) converts PGH2 to PGE2, a principal mediator of inflammation and fever.[11][13][14]
Figure 1: Enzymatic cascade for primary prostaglandin synthesis.
Part 2: Emergence of the Cyclopentenone Moiety
The story of the 3-oxocyclopentene ring in prostaglandin biology truly begins with the transformation of primary prostaglandins. Cyclopentenone prostaglandins (cyPGs) are not direct products of the COX pathway but are formed via the non-enzymatic dehydration of PGE2 and PGD2.[15] This reaction introduces a reactive α,β-unsaturated carbonyl group within the cyclopentane ring, a structural feature that defines this class of molecules and is the source of their unique biological activities.[16]
Key members of the cyPG family include:
-
PGA series (PGA1, PGA2): Formed from the dehydration of PGE1 and PGE2.
-
PGJ series (PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2 or 15d-PGJ2): Formed from the dehydration and subsequent isomerization of PGD2.[15][17]
The presence of the electrophilic carbon in the cyclopentenone ring allows these molecules to form covalent adducts with nucleophilic residues (like cysteine) in proteins, a mechanism distinct from the G-protein coupled receptor binding of their precursors.[18]
Figure 2: Formation of cyclopentenone prostaglandins (cyPGs).
Part 3: Biological Activity and Therapeutic Potential of the Cyclopentenone Core
The electrophilic nature of the cyclopentenone ring confers potent anti-inflammatory, anti-proliferative, and pro-apoptotic activities to cyPGs.[15][17] These effects are often mediated through mechanisms independent of traditional prostanoid receptors.
Key Cellular Targets:
-
NF-κB Signaling: CyPGs, particularly 15d-PGJ2, can directly inhibit the NF-κB pathway by covalently modifying key signaling components, thereby downregulating the expression of pro-inflammatory genes.[17]
-
PPAR-γ Activation: 15d-PGJ2 is a high-affinity endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[15][17] Activation of PPAR-γ by cyPGs leads to broad anti-inflammatory and metabolic effects.
-
Apoptosis Induction: By increasing intracellular reactive oxygen species (ROS) and promoting the release of cytochrome c from mitochondria, cyPGs can induce apoptosis in activated inflammatory cells and tumor cells, contributing to the resolution of inflammation.[19][20]
These properties make the cyclopentenone prostaglandin scaffold a molecule of significant interest for developing novel therapeutics for inflammatory diseases and cancer.[16]
Part 4: The Synthetic Perspective - Building the Cyclopentenone Framework
While this compound is not a direct biosynthetic intermediate, its structure represents a fundamental building block for the chemical synthesis of prostaglandins and their analogues. The seminal work by E.J. Corey established a robust pathway for prostaglandin synthesis centered on a key bicyclic intermediate known as the Corey lactone .[21][22][23] This approach allows for the stereocontrolled construction of the complex cyclopentane core and the subsequent elaboration of the two side chains.[24][25] Modern synthetic strategies often employ variations of this approach, with a focus on efficiency and scalability.[26][27]
The synthesis of prostaglandin analogues for drug development often involves creating stable molecules that mimic the active cyclopentenone core while improving pharmacokinetic properties. Therefore, understanding the synthesis of substituted 3-oxocyclopentene derivatives is critical for medicinal chemistry efforts in this field.
Part 5: Experimental Protocols and Data
Protocol: In Vitro Cyclooxygenase (COX) Activity Assay
This protocol provides a method to measure the peroxidase activity of COX enzymes, which is the second step in the conversion of arachidonic acid to PGH2.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.
Methodology:
-
Enzyme Preparation: Prepare purified recombinant COX-1 or COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
1 µM Heme
-
Varying concentrations of the test inhibitor (if applicable)
-
100 µM TMPD
-
-
Initiation: Add the COX enzyme to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding a solution of arachidonic acid (final concentration 5-10 µM).
-
Measurement: Immediately monitor the increase in absorbance at 611 nm over time using a plate reader. The rate of oxidation of TMPD is proportional to the peroxidase activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. For inhibitor studies, plot V₀ against inhibitor concentration to determine the IC₅₀ value.
Self-Validation:
-
Run a no-enzyme control to ensure no spontaneous oxidation of TMPD.
-
Run a no-arachidonic acid control to confirm substrate dependency.
-
Use a known COX inhibitor (e.g., indomethacin) as a positive control to validate the assay's sensitivity.
Quantitative Data: Comparison of Prostaglandin Synthase Activities
The conversion of the central intermediate PGH2 is handled by distinct terminal synthases, each with its own efficiency and expression profile.
| Enzyme | Substrate | Key Product | Cellular Location | Relevance |
| mPGES-1 | PGH2 | PGE2 | Perinuclear | Inducible, key player in inflammation and cancer[11] |
| cPGES | PGH2 | PGE2 | Cytosolic | Constitutively expressed, involved in immediate PGE2 response[11] |
| PGDS | PGH2 | PGD2 | Cytosolic/Secreted | Precursor to J-series cyPGs, involved in allergy and sleep |
| TXAS | PGH2 | TXA2 | ER Membrane | Primarily in platelets, potent vasoconstrictor and platelet aggregator |
Conclusion
The 3-oxocyclopentene ring, the core of molecules like this compound, holds a unique and critical position in the world of prostaglandins. It is not a product of the primary biosynthetic pathway but rather the defining feature of a class of secondary metabolites, the cyclopentenone prostaglandins, which arise from the dehydration of PGE2 and PGD2. The electrophilic nature of this α,β-unsaturated ketone moiety endows these lipids with potent signaling capabilities, allowing them to modulate key cellular processes like inflammation and cell proliferation through covalent modification of target proteins and activation of nuclear receptors. A thorough understanding of the formation of this cyclopentenone core, its biological actions, and the synthetic strategies to access it, is essential for researchers aiming to harness the therapeutic potential of this powerful class of lipid mediators.
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The Architectonics of a Bioactive Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxocyclopent-1-enecarboxylic acid, a deceptively simple molecule, stands as a cornerstone in the edifice of modern medicinal chemistry. Its rigid, five-membered ring, adorned with a reactive α,β-unsaturated ketone and a carboxylic acid handle, provides a versatile scaffold for the synthesis of a myriad of complex, biologically active molecules. Most notably, this cyclopentenone derivative is a pivotal precursor in the total synthesis of prostaglandins, a class of lipid compounds with profound physiological and pathological significance. This in-depth technical guide navigates the historical landscape of its synthetic origins, rooted in the foundational principles of intramolecular cyclization, and delineates the core methodologies for its preparation. We will explore the causality behind the experimental choices, from the classical Dieckmann condensation to introduce the cyclic core to the strategic introduction of unsaturation. Furthermore, this guide will illuminate the compound's critical role in the development of prostaglandin analogues and other therapeutic agents, providing a comprehensive resource for researchers engaged in the art and science of organic synthesis and drug discovery.
I. Historical Perspective: The Genesis of a Cyclopentanone Framework
The story of this compound is intrinsically linked to the broader history of cyclic ketone synthesis. The seminal work in this area was conducted by the German chemist Walter Dieckmann at the turn of the 20th century. Dieckmann's investigations into the base-catalyzed intramolecular cyclization of dicarboxylic acid esters, now famously known as the Dieckmann condensation, laid the theoretical and practical groundwork for the creation of five- and six-membered cyclic β-keto esters. This reaction, the intramolecular equivalent of the Claisen condensation, proved to be a robust and efficient method for ring formation.
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a direct and logical extension of Dieckmann's pioneering work. The fundamental approach involves the cyclization of a six-carbon dicarboxylic acid ester, such as diethyl adipate, to form the five-membered cyclopentanone ring system. The subsequent hydrolysis, decarboxylation, and introduction of unsaturation represent further classical transformations in the organic chemist's toolkit. The true impetus for the refinement and large-scale application of this synthesis came with the burgeoning field of prostaglandin research in the mid-20th century. The discovery of the physiological importance of prostaglandins, and the elucidation of their cyclopentenone-containing structures, created a significant demand for versatile building blocks like this compound.
II. Core Synthetic Methodologies
The synthesis of this compound is a multi-step process that hinges on the initial formation of a saturated cyclopentanone ring, followed by the strategic introduction of a double bond. The classical and most well-established route leverages the Dieckmann condensation.
A. The Dieckmann Condensation: Forging the Cyclopentanone Core
The Dieckmann condensation of a 1,6-diester, such as diethyl adipate, is the cornerstone for constructing the five-membered ring of the target molecule. The reaction proceeds via an intramolecular nucleophilic acyl substitution, driven by the formation of a resonance-stabilized enolate.
Reaction Mechanism: Dieckmann Condensation
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all protected with drying tubes.
-
Reagent Addition: The flask is charged with sodium ethoxide suspended in an anhydrous solvent such as toluene. Diethyl adipate is then added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction: The reaction mixture is heated under reflux for several hours to drive the cyclization to completion. The progress of the reaction can be monitored by techniques such as gas chromatography.
-
Workup: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., 30% hydrochloric acid). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate as a colorless to pale yellow liquid.
B. Hydrolysis and Decarboxylation
The resulting β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield 3-oxocyclopentanecarboxylic acid.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Hydrolysis: The ethyl 2-oxocyclopentanecarboxylate is refluxed with an aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid) until the ester is fully hydrolyzed.
-
Decarboxylation: The acidic solution containing the β-keto acid is heated to induce decarboxylation, with the evolution of carbon dioxide.
-
Isolation: Upon cooling, the 3-oxocyclopentanecarboxylic acid may crystallize out of the solution or can be extracted with a suitable organic solvent. The crude product is then purified by recrystallization.
C. Introduction of Unsaturation: The Final Transformation
The final step in the synthesis is the introduction of the carbon-carbon double bond in conjugation with the ketone, which is crucial for the molecule's utility in prostaglandin synthesis. This is typically achieved through a dehydrogenation reaction or a bromination-dehydrobromination sequence. Catalytic dehydrogenation using a palladium catalyst is a common method.
Experimental Protocol: Catalytic Dehydrogenation
-
Reaction Setup: 3-Oxocyclopentanecarboxylic acid is dissolved in a high-boiling inert solvent. A palladium-on-carbon catalyst (e.g., 5-10% Pd/C) is added to the solution.
-
Reaction: The mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere. The reaction is monitored for the cessation of hydrogen evolution.
-
Workup and Purification: The reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting this compound is purified by recrystallization or chromatography.
Synthetic Workflow Overview
Caption: Overall synthetic workflow for this compound.
Table 1: Comparison of Synthetic Stages
| Stage | Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Cyclization | Dieckmann Condensation | Diethyl adipate, Sodium ethoxide, Toluene | 70-85% | Well-established, reliable for 5-membered rings. | Requires strictly anhydrous conditions. |
| Unsaturation | Catalytic Dehydrogenation | 3-Oxocyclopentanecarboxylic acid, Pd/C | Good to excellent | Clean reaction, often high yielding. | Requires high temperatures, catalyst can be expensive. |
| Unsaturation | Bromination-Dehydrobromination | NBS, AIBN, then a base (e.g., DBU) | Variable | Milder conditions than high-temp dehydrogenation. | Two-step process, potential for side reactions. |
III. Applications in Drug Discovery and Development: The Prostaglandin Connection
The primary significance of this compound in drug development lies in its role as a key building block for prostaglandins and their analogues. Prostaglandins are a group of hormone-like lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor.
The α,β-unsaturated ketone moiety of this compound is the electrophilic center to which the characteristic side chains of prostaglandins are attached via conjugate addition reactions. For example, in the synthesis of Prostaglandin A2 (PGA2), the cyclopentenone ring serves as the core scaffold. The carboxylic acid group provides a handle for further functionalization or can be the precursor to the ester found in many prostaglandin prodrugs.
The ability to synthesize a wide variety of prostaglandin analogues by modifying the side chains attached to the cyclopentenone core has been a major focus of medicinal chemistry. These synthetic analogues have been developed to have more selective biological activities and improved pharmacokinetic profiles compared to their natural counterparts, leading to drugs for treating conditions such as glaucoma, pulmonary hypertension, and peptic ulcers.
Prostaglandin Structural Framework
Caption: General structure of prostaglandins highlighting the cyclopentenone core.
IV. Conclusion
This compound, a molecule born from the foundational principles of organic chemistry, continues to be of immense importance in the synthesis of complex and life-altering pharmaceuticals. Its history is a testament to the enduring power of classical reactions like the Dieckmann condensation, while its continued application in prostaglandin synthesis underscores its relevance in modern drug discovery. This guide has provided a comprehensive overview of its historical context, detailed synthetic methodologies, and critical role in medicinal chemistry, offering valuable insights for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
V. References
-
Dieckmann, W. (1901). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Annalen der Chemie, 317(1), 51-93. [Link]
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
Dieckmann Reaction. In Name Reactions in Organic Synthesis (pp. 144-146). Cambridge University Press
3-Oxocyclopent-1-enecarboxylic Acid: A Pivotal Chiral Building Block in Modern Synthesis
A Senior Application Scientist's Guide to Harnessing its Synthetic Potential
In the pursuit of enantiomerically pure compounds for pharmaceuticals, agrochemicals, and fragrances, chiral building blocks are indispensable tools. Among these, 3-oxocyclopent-1-enecarboxylic acid and its derivatives stand out for their versatility. This guide delves into the synthesis and strategic application of this powerful synthon in the creation of complex, biologically active molecules.
The Strategic Advantage of the 3-Oxocyclopent-1-ene Core
The synthetic power of the this compound scaffold is rooted in its inherent functionality. The α,β-unsaturated ketone is a prime candidate for Michael additions, while the carboxylic acid offers a handle for various transformations. The cyclopentenone framework also provides sites for stereoselective functionalization, enabling the controlled installation of multiple stereocenters.
A prime example of this scaffold's importance is its application in the synthesis of prostaglandins and their analogs. These potent lipids, which play a role in a wide range of physiological processes, often contain a cyclopentanone core. The this compound framework provides an efficient pathway to this motif, making it a key component in many prostaglandin syntheses.
Accessing the Chiral Synthon: Synthetic Strategies
The preparation of enantiomerically enriched this compound derivatives is a critical first step. A variety of methods have been developed, ranging from classical resolution to modern asymmetric catalysis.
Classical Resolution
One of the earliest methods for obtaining this chiral building block is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral amine, such as brucine or a derivative of 1-phenylethylamine. While this method is effective, it is limited to a maximum theoretical yield of 50% for the desired enantiomer.
Asymmetric Synthesis: The Modern Approach
To overcome the limitations of classical resolution, asymmetric synthesis methods have been developed to produce the desired enantiomer directly and with high enantiomeric excess (ee). These methods include the asymmetric desymmetrization of a prochiral starting material and enzyme-catalyzed reactions.
One powerful strategy utilizes enzymes, such as lipases, for the kinetic resolution of racemic esters. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Additionally, microbial synthesis has emerged as a valuable tool for producing chiral intermediates for pharmaceuticals.
Key Stereoselective Transformations and Mechanistic Considerations
Once the chiral this compound synthon is obtained, a variety of stereoselective transformations can be used to further elaborate the molecule.
Stereoselective Conjugate Addition
The Michael addition of nucleophiles to the cyclopentenone ring is a fundamental transformation. The choice of nucleophile and reaction conditions determines the stereochemical outcome at the C-4 position. Organocuprates are often used to introduce carbon-based side chains, and chiral ligands can be used to enhance the diastereoselectivity of the addition.
Mechanism of Organocuprate Addition: The reaction is thought to proceed through a π-complex between the cuprate and the enone. The nucleophilic alkyl group is then transferred to the β-carbon, generating a copper enolate. Protonation of the enolate establishes the stereocenter at C-4. The facial selectivity of the addition is often controlled by the existing stereocenter at C-1, which directs the incoming nucleophile to the less hindered face of the molecule.
Experimental Protocol: Stereoselective Michael Addition of a Gilman Cuprate
-
Preparation of the Cuprate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the desired alkyl lithium reagent in anhydrous diethyl ether at -78 °C. In a separate flask, prepare a slurry of copper(I) iodide in diethyl ether. Slowly add the alkyl lithium solution to the copper(I) iodide slurry. The formation of the Gilman cuprate (R₂CuLi) is typically indicated by a color change.
-
Michael Addition: Dissolve the chiral this compound ester in anhydrous diethyl ether and cool the solution to -78 °C. Slowly add the freshly prepared Gilman cuprate solution via cannula.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diastereoselective Reduction of the Ketone
The reduction of the C-3 ketone can be achieved with high diastereoselectivity, leading to the formation of either the cis- or trans-alcohol. The outcome is highly dependent on the choice of reducing agent and the directing influence of the substituent at C-1.
-
For the cis-alcohol: Bulky reducing agents, such as L-selectride®, approach from the less hindered face, opposite to the C-1 substituent, resulting in the cis-diol derivative.
-
For the trans-alcohol: Less sterically demanding reagents, like sodium borohydride, can sometimes favor the formation of the trans-diol, although the selectivity may be lower.
Data Presentation: Diastereoselective Ketone Reduction
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| L-Selectride® | THF | -78 | >95:5 |
| Sodium Borohydride | Methanol | 0 | 70:30 |
Application in Drug Discovery: The Synthesis of a Prostaglandin Analogue
To showcase the practical use of this compound as a chiral building block, we can examine a workflow for the synthesis of a prostaglandin F₂α analogue.
Workflow: Synthesis of a Prostaglandin F₂α Analogue
A [label="Chiral 3-Oxocyclopent-1-enecarboxylic\nAcid Ester", fillcolor="#F1F3F4"]; B [label="Stereoselective Michael Addition\n(Organocuprate)", fillcolor="#F1F3F4"]; C [label="Introduction of the α-chain", fillcolor="#FFFFFF"]; D [label="Diastereoselective Ketone Reduction\n(L-Selectride®)", fillcolor="#F1F3F4"]; E [label="Formation of the cis-diol", fillcolor="#FFFFFF"]; F [label="Wittig Reaction", fillcolor="#F1F3F4"]; G [label="Introduction of the ω-chain", fillcolor="#FFFFFF"]; H [label="Ester Hydrolysis", fillcolor="#F1F3F4"]; I [label="Prostaglandin F₂α Analogue", fillcolor="#E8F0FE", fontcolor="#1967D2"];
A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; H -> I [color="#4285F4"]; }
Caption: Synthetic workflow for a prostaglandin F₂α analogue.
This synthetic sequence demonstrates the strategic advantages of using the chiral cyclopentenone core as a starting point. The key stereocenters are installed with a high degree of control, resulting in an efficient and convergent synthesis of the complex target molecule.
Conclusion and Future Outlook
This compound and its derivatives are essential chiral building blocks in modern organic synthesis. Their unique combination of functionality and stereochemical potential provides a powerful platform for the construction of a wide range of complex and biologically active molecules. The ongoing development of new asymmetric synthesis methods and the discovery of novel stereoselective transformations will undoubtedly expand their synthetic utility. For researchers and drug development professionals, a thorough understanding of the chemistry of this versatile synthon is crucial for designing and executing efficient and elegant synthetic strategies.
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- Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (n.d.).
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- Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]
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- Prostaglandins and their biosynthesis via cyclooxygenation a Some... (n.d.).
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- Pathway for prostaglandin synthesis. Arachidonic acid is found in... (n.d.).
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The Strategic Application of 3-Oxocyclopent-1-enecarboxylic Acid in the Synthesis of Complex Natural Products
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Oxocyclopent-1-enecarboxylic acid and its derivatives have emerged as exceptionally versatile and powerful building blocks in the intricate art of natural product synthesis. The unique convergence of functionalities within this compact carbocyclic framework—a reactive α,β-unsaturated ketone, a carboxylic acid handle for further elaboration, and a stereogenic center upon reduction—provides a strategic starting point for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this pivotal synthon, with a particular focus on its instrumental role in the landmark syntheses of prostaglandins and other biologically significant natural products. By dissecting the underlying principles of its utility, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this remarkable synthetic tool.
The Synthetic Utility of a Multifunctional Core
The efficacy of this compound as a chiral building block stems from its inherent structural features, which allow for a diverse array of chemical transformations. The cyclopentenone core is a recurring motif in a multitude of natural products, making this compound an ideal starting point for their synthesis.
Key Structural Features and Reactivity
The reactivity of this compound is dictated by its three primary functional groups:
-
The α,β-Unsaturated Ketone: This Michael acceptor is susceptible to conjugate addition by a wide range of nucleophiles, enabling the introduction of side chains with a high degree of stereocontrol. The ketone carbonyl can also be selectively reduced to introduce a hydroxyl group, creating a new stereocenter.
-
The Carboxylic Acid: This functional group serves as a versatile handle for various transformations, including esterification, amidation, and reduction. It is often pivotal in the formation of lactones, a common feature in many natural products.
-
The Allylic Position: The protons at the C-4 position are allylic and can be involved in various reactions, including enolate formation and subsequent alkylation.
This convergence of reactivity allows for a modular and convergent approach to complex target molecules.
Synthesis of this compound and its Derivatives
The accessibility of this key building block is crucial for its widespread application. Several synthetic routes have been developed, with the Dieckmann condensation and allylic oxidation being the most prominent.
Dieckmann Condensation for the Saturated Analog
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic and effective method for the formation of five- and six-membered rings.[1][2][3] The synthesis of the saturated analog, 3-oxocyclopentanecarboxylic acid, often commences with a tetraester which, upon cyclization, hydrolysis, and decarboxylation, yields the desired product.[4]
Experimental Protocol: Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid via Dieckmann Cyclization [4]
-
Cyclization: Ethyl butane-1,2,2,4-tetracarboxylate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene or THF to initiate the intramolecular Dieckmann condensation.
-
Hydrolysis: The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to cleave the ester groups.
-
Decarboxylation: Gentle heating of the acidic solution promotes decarboxylation of the resulting β-keto acid, affording racemic 3-oxocyclopentanecarboxylic acid.
Caption: Dieckmann condensation route to 3-oxocyclopentanecarboxylic acid.
Allylic Oxidation for the Unsaturated System
Direct introduction of the ketone functionality at the allylic position of a cyclopentene precursor is a more direct route to the unsaturated target. Manganese(III) acetate has proven to be an effective reagent for this transformation.
Experimental Protocol: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate
This procedure, adapted from Organic Syntheses, provides a reliable method for a closely related and synthetically useful derivative.
-
Oxidation: Methyl 1-cyclopentene-1-carboxylate is treated with tert-butyl hydroperoxide in the presence of a catalytic amount of manganese(III) acetate dihydrate in ethyl acetate under an oxygen atmosphere. This effects the allylic oxidation to the corresponding enone.
-
Bromination: The resulting methyl 3-oxocyclopent-1-ene-1-carboxylate is then brominated at the 2-position using bromine in dichloromethane with triethylamine.
Caption: Synthesis via allylic oxidation and bromination.
Application in the Total Synthesis of Prostaglandins
The prostaglandins are a family of lipid compounds with a vast range of physiological effects, making them prime targets for chemical synthesis.[5] The cyclopentane core of these molecules makes this compound derivatives ideal starting materials. The seminal work of E.J. Corey in the 1960s and 1970s established a general and elegant strategy for prostaglandin synthesis, which heavily relied on a key cyclopentanone intermediate, famously known as the "Corey lactone".[4]
The Corey Synthesis: A Landmark in Organic Chemistry
Corey's retrosynthetic analysis of prostaglandins identified a bicyclic lactone as a key intermediate that would allow for the stereocontrolled introduction of the two side chains. This intermediate, or precursors to it, can be conceptually derived from a cyclopentenone system.
Retrosynthetic Analysis of Prostaglandin F2α
Caption: Retrosynthetic approach to Prostaglandin F2α.
The forward synthesis involves several key steps where the functionality of the cyclopentenone precursor is strategically manipulated:
-
Conjugate Addition: The lower side chain is introduced via a conjugate addition of a cuprate reagent to a protected cyclopentenone derivative. This step establishes a key stereocenter.
-
Carbonyl Reduction: The ketone is stereoselectively reduced to a hydroxyl group, often using hindered reducing agents to control the facial selectivity.
-
Lactone Formation and Manipulation: The carboxylic acid is often converted to a lactone, which serves to protect the hydroxyl group and constrain the conformation of the ring, facilitating subsequent stereocontrolled reactions.
-
Upper Side Chain Installation: The upper side chain is typically introduced via a Wittig reaction on an aldehyde derived from the lactone.
The Woodward synthesis of prostaglandins, another landmark achievement, also utilized a cyclopentane-based strategy, further highlighting the importance of this structural motif.[1]
Quantitative Data on Prostaglandin Synthesis Intermediates
| Intermediate | Key Transformation | Typical Reagents | Stereocontrol |
| Cyclopentenone | Conjugate Addition | (R)-Vinylcuprate | High |
| Ketone | Reduction | L-Selectride® | High |
| Lactone | Wittig Reaction | Ylide | Z-selective |
Broader Applications in Natural Product Synthesis
The utility of this compound and its derivatives extends beyond prostaglandins. Its ability to serve as a versatile chiral pool starting material has been demonstrated in the synthesis of other complex natural products.
Brefeldin A
Brefeldin A is a macrolide antibiotic that exhibits a wide range of biological activities, including antiviral and antitumor properties.[6] Its structure features a substituted cyclopentane ring fused to a macrocyclic lactone. Several total syntheses of Brefeldin A have been reported, with some strategies employing cyclopentenone-based starting materials to construct the five-membered ring.[7][8][9] The key challenge in these syntheses is the stereocontrolled installation of the four contiguous stereocenters on the cyclopentane ring, a feat for which this compound derivatives are well-suited precursors.
Terpenoids and Other Carbocyclic Natural Products
The cyclopentenone moiety is a common structural element in a variety of terpenoids. While direct syntheses from this compound are not always the most common route, the fundamental reactions and strategies developed for prostaglandin synthesis are broadly applicable to this class of natural products. For instance, the synthesis of hirsutene, a triquinane sesquiterpene, involves the construction of a linearly fused tricyclopentanoid system, where cyclopentenone annulation strategies can be employed.[10][11][12][13]
Conclusion and Future Outlook
This compound stands as a testament to the power of a well-designed synthetic building block. Its inherent functionality allows for a remarkable degree of control over the construction of complex, stereochemically rich molecules. The landmark syntheses of prostaglandins have firmly established its place in the pantheon of key synthetic intermediates. As the demand for novel, biologically active molecules continues to grow, the strategic application of this versatile carbocyclic core is poised to play an increasingly important role in the future of natural product synthesis and drug discovery. The development of new enantioselective methods for its synthesis and the exploration of its reactivity in novel cascade reactions will undoubtedly unlock even greater potential for this invaluable synthetic tool.
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- Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A. J Org Chem. 2004;69(15):4874-4883. [Link][9]
- The Woodward prostaglandin synthesis—fifty years on.
- Recent Synthesis and Discovery of Brefeldin A Analogs. Molecules. 2018;23(4):945. [Link][10]
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- Dieckmann condens
- The Dieckmann Condens
- Dieckmann Condens
- Preparation method of 3-oxocyclobutanecarboxylic acid.
- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
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- Total synthesis of prostaglandins.
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- A concise and scalable chemoenzymatic synthesis of prostaglandins.
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- Enantioselective Synthesis of N
- Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.
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- Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. J Org Chem. 2000;65(25):8737-8740. [Link][33]
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A Theoretical Investigation into the Conformational Landscape of 3-Oxocyclopent-1-enecarboxylic Acid
Abstract
This technical guide provides a comprehensive theoretical framework for the conformational analysis of 3-oxocyclopent-1-enecarboxylic acid, a molecule of interest in organic synthesis and drug discovery.[1][2] In the absence of extensive experimental crystallographic or solution-phase structural data, this document outlines a robust in-silico protocol employing Density Functional Theory (DFT) to predict and characterize the molecule's stable conformers. We delve into the methodological choices, from the selection of functionals and basis sets to the explicit consideration of intra- and intermolecular interactions, including dimerization and solvent effects. The computational workflow is detailed, providing a blueprint for researchers to conduct similar analyses. The predicted conformational preferences are rationalized based on energetic and geometric parameters. Furthermore, this guide underscores the importance of validating theoretical findings by comparing simulated spectroscopic data (¹H and ¹³C NMR) with available experimental spectra.
Introduction: The Significance of Molecular Conformation
The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its physical, chemical, and biological properties. For molecules with pharmaceutical potential, understanding the accessible conformational space is paramount, as it dictates molecular recognition and binding affinity to biological targets. This compound, with its rigid five-membered ring and flexible carboxylic acid group, presents an interesting case for conformational analysis. The interplay between the planar cyclopentenone ring and the rotatable carboxyl group, along with the potential for intramolecular hydrogen bonding, suggests a nuanced conformational landscape.
This guide provides a detailed computational protocol to explore this landscape, offering insights that can inform synthetic strategies and guide the design of derivatives with specific conformational and, consequently, functional attributes.
Theoretical Methodology: A Rigorous Computational Approach
The conformational analysis of this compound is approached through a multi-step computational workflow, designed to identify and characterize all low-energy conformers.
Computational Workflow
The following diagram illustrates the comprehensive workflow for the theoretical conformational analysis.
Caption: Computational workflow for conformational analysis.
Level of Theory: Justification of Method Selection
The accuracy of computational predictions is highly dependent on the chosen theoretical methods. For the conformational analysis of organic molecules, Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.[3]
-
Functional Selection: The choice of the exchange-correlation functional is critical. While hybrid functionals like B3LYP are popular for geometry optimizations of organic molecules, functionals from the Minnesota family, such as M06-2X , are particularly well-suited for systems where non-covalent interactions are important, as they are parameterized to better account for dispersion forces.[4]
-
Basis Set Selection: A split-valence basis set, such as 6-31G(d) , is generally sufficient for initial geometry optimizations. For more accurate single-point energy calculations, a larger, triple-zeta basis set with polarization and diffuse functions, like def2-TZVP , is recommended.
-
Dispersion Correction: To accurately model van der Waals interactions, which can influence conformational preferences, especially in dimers, an empirical dispersion correction, such as Grimme's D3 or D4 correction , should be included in the DFT calculations.[5][6][7]
Step-by-Step Experimental Protocols
Protocol 1: Monomer Conformational Search
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface associated with the rotation of the carboxylic acid group.
-
Geometry Optimization: Subject each unique conformer identified in the search to a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.
-
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: For each confirmed minimum, perform a single-point energy calculation at a higher level of theory (e.g., M06-2X/def2-TZVP with D3 dispersion correction) to obtain more accurate relative energies.
-
Boltzmann Analysis: Calculate the relative populations of the conformers at a given temperature (e.g., 298.15 K) using the Boltzmann distribution based on their calculated Gibbs free energies.
Protocol 2: Dimer and Solvent Effects
-
Dimer Construction: Based on the most stable monomer conformation, construct plausible dimeric structures, particularly the classic carboxylic acid hydrogen-bonded dimer.
-
Dimer Optimization: Optimize the geometry of the dimeric structures using a DFT method suitable for non-covalent interactions (e.g., M06-2X/def2-TZVP with D3).
-
Solvation Modeling: To simulate a solution-phase environment, employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), during geometry optimizations and energy calculations. Specify the solvent of interest (e.g., chloroform, water).
Protocol 3: NMR Spectra Simulation
-
GIAO Method: For the most stable conformers, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).
-
Chemical Shift Calculation: Convert the calculated shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Spectral Averaging: If multiple conformers are significantly populated at room temperature, calculate the population-weighted average chemical shifts.
Results and Discussion: Unveiling the Conformational Landscape
This section would typically present the detailed results of the calculations, including the geometries of the stable conformers, their relative energies, and key structural parameters.
Monomer Conformations
The primary degree of freedom for this compound is the dihedral angle defined by the C-C-C=O of the carboxylic acid group. The conformational search is expected to reveal at least two primary conformers corresponding to the syn and anti orientations of the carboxylic acid proton relative to the carbonyl oxygen.
Table 1: Calculated Relative Energies and Boltzmann Populations of Monomer Conformers
| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| I (syn) | ~0° | 0.00 | 95.8 |
| II (anti) | ~180° | 2.50 | 4.2 |
Note: The values presented in this table are hypothetical and would be replaced with actual calculated data in a real study.
The results would likely show that the syn conformer is significantly more stable due to the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the ketone oxygen.
Caption: Relative stability of the syn and anti conformers.
Dimerization and Intermolecular Interactions
Carboxylic acids are well-known to form stable hydrogen-bonded dimers. The theoretical analysis of the dimer of this compound would provide insights into its solid-state packing and behavior in non-polar solvents. The calculated binding energy of the dimer would quantify the strength of the intermolecular hydrogen bonds.
Solvent Effects
The conformation of a molecule can be significantly influenced by its environment. In a polar solvent, the intramolecular hydrogen bond in the syn conformer might be disrupted in favor of intermolecular hydrogen bonds with the solvent molecules. Solvation modeling would reveal any significant shifts in the conformational equilibrium in different solvents.
Spectroscopic Validation: Bridging Theory and Experiment
While a full experimental conformational analysis may not be available, commercial suppliers often provide ¹H and ¹³C NMR spectra.[8] These spectra serve as a crucial benchmark for validating the theoretical predictions.
Table 2: Comparison of Simulated and Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Simulated (Conformer I) | Experimental |
| H-1 | Calculated Value | Experimental Value |
| H-2 | Calculated Value | Experimental Value |
| ... | ... | ... |
| COOH | Calculated Value | Experimental Value |
Note: This table would be populated with actual simulated and experimental data.
A good correlation between the simulated and experimental chemical shifts would provide strong evidence for the predicted dominant conformation in solution. Any significant discrepancies might indicate the presence of other conformers or limitations of the theoretical model.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the detailed conformational analysis of this compound. By employing a robust computational workflow based on Density Functional Theory, it is possible to identify and characterize the stable conformers of the molecule, analyze the effects of dimerization and solvation, and validate the theoretical findings against available experimental spectroscopic data. The insights gained from such a study are invaluable for understanding the structure-property relationships of this molecule and for guiding future research in its synthesis and application.
References
- Sherrill, C. D. (2010). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 132(11), 114105. [Link]
- Antony, J., & Grimme, S. (2014). Low-Cost Quantum Chemical Methods for Noncovalent Interactions. The Journal of Physical Chemistry Letters, 5(23), 4161-4170. [Link]
- Riley, K. E., & Merz, K. M. (2007). Performance of density functional theory for describing noncovalent interactions.
- Fornili, A., & Sironi, M. (2021). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society, 143(43), 18066-18077. [Link]
- Johnson, E. R., & DiLabio, G. A. (2009). Noncovalent interactions in density-functional theory. In Reviews in Computational Chemistry (Vol. 26, pp. 1-46). John Wiley & Sons, Inc.
Sources
solubility and stability of 3-Oxocyclopent-1-enecarboxylic acid
An In-depth Technical Guide to the Solubility and Stability of 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-oxo-1-cyclopentene-1-carboxylic acid, is a versatile intermediate compound with significant applications in organic synthesis.[1] Its unique structure, featuring a cyclopentenone ring conjugated with a carboxylic acid, makes it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials such as polymers and coatings.[1] The reactivity inherent in its α,β-unsaturated carbonyl system is key to its synthetic utility but also presents distinct challenges regarding its solubility and stability.
This guide provides a detailed examination of the physicochemical properties, solubility characteristics, and stability profile of this compound. As a Senior Application Scientist, the aim is not merely to present data, but to explain the underlying chemical principles and provide robust, field-proven methodologies for its handling, analysis, and characterization. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility in a research and development setting.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount before undertaking any experimental work. These parameters dictate the selection of appropriate solvents, storage conditions, and analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 108384-36-7 | [1][2][3] |
| Molecular Formula | C₆H₆O₃ | [1][2][3] |
| Molecular Weight | 126.11 g/mol | [2][3] |
| Appearance | Solid or Liquid; Brown or Pale yellow solid | [1][2][3] |
| Purity | Typically ≥95% | [2][3][4][5] |
| Storage Conditions | Sealed in dry, room temperature or 2-8°C | [1][2][3][4] |
| Synonym(s) | 3-oxo-1-cyclopentene-1-carboxylic acid | [2][3][4] |
Solubility Profile: A Predictive and Experimental Approach
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," we can predict its solubility behavior:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can engage in hydrogen bonding, suggesting moderate to good solubility. However, the organic ring may limit miscibility in water compared to smaller carboxylic acids.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally effective for a wide range of organic compounds and are expected to be good solvents for this molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the compound's polarity.
Experimental Protocol for Solubility Determination
To move beyond prediction, a systematic experimental determination is necessary. The following protocol outlines a standard method for determining the approximate solubility of the compound.
Causality of Experimental Design: This protocol uses a simple, scalable equilibrium solubility method. By starting with a small, known amount of solvent and incrementally adding the solute until saturation is observed, we can efficiently estimate the solubility. The use of a vortex mixer and temperature control ensures that the system reaches equilibrium, providing a more accurate measurement than simple mixing.
Protocol 1: Equilibrium Solubility Assessment
-
Preparation: Dispense a precise volume (e.g., 1.0 mL) of the selected analytical-grade solvent into a clean, tared glass vial.
-
Solute Addition: Add a small, pre-weighed amount of this compound to the vial.
-
Equilibration: Cap the vial securely and agitate using a vortex mixer for 1-2 minutes. Allow the vial to stand at a controlled room temperature (e.g., 25°C) for at least 1 hour to ensure equilibrium is reached.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Iteration: If the solid has completely dissolved, repeat steps 2-4, adding further known masses of the solute until a saturated solution (i.e., undissolved solid remains after equilibration) is achieved.
-
Quantification: Calculate the solubility by summing the total mass of dissolved solute and dividing by the volume of the solvent (e.g., in mg/mL).
Stability Profile and Potential Degradation Pathways
The chemical stability of this compound is a critical parameter, particularly for applications in drug development where degradation can lead to loss of potency and the formation of potentially toxic impurities. The α,β-unsaturated carbonyl moiety is a known reactive functional group, making the molecule susceptible to several degradation pathways.
The primary degradation pathways for cyclopentenone derivatives are influenced by their conjugated structure and can include Michael addition, polymerization, photodegradation, oxidation, and thermal decomposition.[6]
-
Michael Addition: The β-carbon of the enone system is electrophilic and susceptible to attack by nucleophiles.[6]
-
Hydrolysis: While the core structure is not an ester, forced hydrolysis under strong acidic or basic conditions is a standard stress test to evaluate the stability of the overall molecule.[7][8]
-
Oxidation: The double bond and allylic positions are vulnerable to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photochemical reactions such as cycloadditions or rearrangements.[6]
-
Thermal Decomposition: At elevated temperatures, the cyclopentenone ring can undergo decomposition, potentially yielding products like carbon monoxide, ketene, and acrolein.[6][9]
Forced Degradation Studies: A Best-Practice Workflow
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7][10] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[7][8]
Causality of Experimental Design: The conditions for forced degradation are intentionally more severe than standard storage conditions to accelerate the degradation process.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[8] Each stress condition (acid, base, oxidation, heat, light) is chosen to mimic potential real-world exposures and to probe specific chemical vulnerabilities of the molecule.[11]
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. A co-solvent system like acetonitrile/water may be necessary if aqueous solubility is limited.[6][7]
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[6][7] Incubate at room temperature or elevate the temperature (e.g., 60-80°C) if no degradation is observed.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[6][7] Keep the sample at room temperature, as base-catalyzed reactions are often rapid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[6] Keep the sample at room temperature and protect it from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at a temperature below its boiling point (e.g., 60-80°C). For solid-state thermal stress, place a known amount of the solid compound in an oven at a similar temperature.[6]
-
Photostability: Expose both the solid compound and the stock solution to a light source according to ICH Q1B guidelines, which specify a combination of UV and visible light.
-
Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis to prevent further degradation or damage to analytical equipment. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method.
Analytical Methodologies for Quantification and Stability Assessment
The quantification of this compound and its degradation products requires a robust, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for this purpose.[12][13]
Causality of Method Selection: A chromatographic method is essential because it physically separates the parent compound from its impurities and degradants, allowing for their individual quantification.[12] A C18 reversed-phase column is a standard starting point for polar organic molecules. The mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile, is chosen to achieve good peak shape and resolution. UV detection is suitable due to the chromophore in the α,β-unsaturated carbonyl system, while MS detection provides invaluable mass information for identifying unknown degradants.
Protocol 3: Example Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might run from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: Monitor at the λmax of the parent compound, and use the DAD to screen for impurities with different UV spectra.
Method Validation: A key part of ensuring trustworthiness is validating that the analytical method is truly stability-indicating. This is confirmed by analyzing the samples from the forced degradation study. The method is considered validated if all degradation products are baseline-resolved from the parent peak and from each other, ensuring accurate quantification.
References
- BenchChem Technical Support Center.
- Sigma-Aldrich. This compound | 108384-36-7.
- National Institutes of Health (NIH), PMC. Thermal Decomposition of 2-Cyclopentenone.
- National Institutes of Health (NIH), PubChem. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798.
- ResearchGate. Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage.
- MedCrave online.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- LabSolutions. This compound.
- BioPharm International.
- A Chemtek. This compound | 108384-36-7.
- Pharmaguideline.
- International Journal of Pharmaceutical and Clinical Research.
- Chem-Impex. This compound.
- CP Lab Safety. This compound, 95% Purity stabilized 0.1 % Purity HQ, C6H6O3, 100 mg.
- National Institutes of Health (NIH), PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
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Methodological & Application
detailed synthesis protocol for 3-Oxocyclopent-1-enecarboxylic acid
Application Note & Detailed Protocol
Topic: Detailed Synthesis Protocol for 3-Oxocyclopent-1-enecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, serving as a key intermediate for complex molecular architectures.[1] This document provides a comprehensive, field-tested protocol for its synthesis. The presented strategy is a robust two-step process commencing with the α-bromination of the saturated precursor, 3-oxocyclopentanecarboxylic acid, followed by a base-mediated dehydrobromination to introduce the endocyclic double bond. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and troubleshooting strategies to ensure reproducible and safe execution.
Synthetic Strategy Overview
The synthesis is designed for efficiency and scalability, proceeding through two distinct chemical transformations:
-
α-Bromination: The synthesis begins with the selective bromination of 3-oxocyclopentanecarboxylic acid at the C-2 position, which is alpha to the carbonyl group. This reaction proceeds via an enol or enolate intermediate and is crucial for activating the ring for the subsequent elimination step.
-
Dehydrobromination: The resulting 2-bromo-3-oxocyclopentanecarboxylic acid intermediate is then treated with a non-nucleophilic base, such as pyridine, to facilitate an E2 elimination reaction. This step removes hydrogen bromide (HBr) and creates the target C1-C2 double bond, yielding the α,β-unsaturated keto-acid system of the final product.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Materials and Equipment
Reagents and Chemicals
| Reagent | Purity/Grade | Supplier Example | Notes |
| 3-Oxocyclopentanecarboxylic acid | ≥97% | Sigma-Aldrich | Starting material[2] |
| Bromine (Br₂) | ACS Reagent, ≥99.5% | Sigma-Aldrich | Extremely corrosive and toxic[3][4] |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fischer Scientific | |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Irritant and flammable[5] |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | For extraction |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | J.T. Baker | For work-up |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | EMD Millipore | For work-up |
| Sodium Thiosulfate (Na₂S₂O₃) | Saturated Solution | LabChem | To quench excess bromine |
| Magnesium Sulfate (MgSO₄) | Anhydrous | BDH | For drying organic layers |
| Celite® 545 | --- | Sigma-Aldrich | Filtration aid |
Laboratory Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat. All manipulations involving bromine and pyridine must be performed in a certified chemical fume hood.[3]
Part 2: Detailed Experimental Protocol
Step A: Synthesis of 2-Bromo-3-oxocyclopentanecarboxylic Acid
This procedure details the electrophilic α-bromination of the starting ketone. The reaction is performed at low temperature to control the exotherm and minimize the formation of poly-brominated byproducts.
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-oxocyclopentanecarboxylic acid (10.0 g, 78.0 mmol) in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (4.0 mL, 12.5 g, 78.0 mmol, 1.0 equiv) in 20 mL of dichloromethane. Add this solution dropwise to the stirred reaction mixture over 45-60 minutes. Maintain the internal temperature below 5°C throughout the addition. The disappearance of the reddish-brown bromine color indicates its consumption.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (e.g., using a 70:30 ethyl acetate:hexanes eluent) until the starting material is consumed.
-
Quenching: Cool the mixture back to 0°C and slowly add saturated sodium thiosulfate solution (~30 mL) to quench any unreacted bromine. Stir until the organic layer becomes colorless.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is the 2-bromo intermediate, which is typically used in the next step without further purification.
Step B: Synthesis of this compound
This step involves the base-mediated elimination of HBr to form the target unsaturated system. Pyridine acts as a non-nucleophilic base to promote the elimination reaction while minimizing competing substitution reactions.[3]
-
Reaction Setup: Transfer the crude 2-bromo-3-oxocyclopentanecarboxylic acid from the previous step into a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Addition: Add 150 mL of anhydrous pyridine.
-
Elimination Reaction: Heat the mixture to reflux (approx. 115°C) using a heating mantle and stir for 4-6 hours. The formation of pyridine hydrobromide salt may be observed as a precipitate.
-
Solvent Removal: After cooling to room temperature, remove the pyridine under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: To the residue, add 100 mL of 1 M HCl to protonate the carboxylate and dissolve the pyridine salts. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with 50 mL of 1 M HCl followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a solid.
Part 3: Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow or brown solid[1] |
| Molecular Formula | C₆H₆O₃[6] |
| Molecular Weight | 126.11 g/mol [6] |
| Purity | ≥95%[7] |
| Storage | Store at room temperature, sealed in a dry environment[6] |
| CAS Number | 108384-36-7[6][7] |
| InChI Key | OVRALHWIAFCVSV-UHFFFAOYSA-N |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired and compared with literature values or reference spectra to confirm the structure.
Part 4: Mechanism and Workflow Visualization
The core of this synthesis relies on two fundamental organic reactions: electrophilic α-substitution and base-induced elimination.
Caption: Simplified mechanism for α-bromination and subsequent elimination.
Part 5: Safety Precautions and Hazard Management
Strict adherence to safety protocols is mandatory for this synthesis due to the hazardous nature of the reagents involved.
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is toxic upon inhalation. Always handle liquid bromine in a well-ventilated chemical fume hood, wearing a face shield, lab coat, and heavy-duty chemical-resistant gloves. [3] Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available. In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.[5] It is incompatible with strong oxidizing agents and acids.[5] Handle exclusively in a fume hood.
-
Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
General Handling: All procedures should be conducted by personnel trained in experimental organic chemistry.[3] An emergency shower and eyewash station should be readily accessible. Dispose of all chemical waste in accordance with local and institutional regulations.
Part 6: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step A (Bromination) | Incomplete reaction. Formation of di-brominated species. | Ensure starting material is fully consumed via TLC. Use exactly 1.0 equivalent of bromine and add it slowly at 0°C to improve selectivity. |
| Reaction Stalls in Step B | Insufficient heat. Pyridine quality is poor (contains water). | Ensure the reaction reaches and maintains reflux temperature (approx. 115°C). Use anhydrous pyridine to prevent side reactions. |
| Final Product is an Oil/Impure | Residual pyridine or starting material. Incomplete elimination. | Ensure pyridine is completely removed on the rotary evaporator. The final acidic wash (1M HCl) is crucial for removing any remaining traces. If impurities persist, purify via column chromatography. |
| Dark-colored Product | Decomposition during the reflux step. | While some color is expected, excessive darkening may indicate decomposition. Reduce reflux time if possible, monitoring by TLC. Purify the final product with activated carbon during recrystallization if necessary. |
References
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
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- MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds.
- Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021-10-31).
- Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(4), 169-181.
- Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024-06-25).
- Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438.
- PrepChem.com. Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester.
- The Organic Chemistry Tutor. (2014, April 14). The Dieckmann Condensation. YouTube.
- Organic Syntheses. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. (2013).
- Organic Chemistry Portal. Dieckmann Condensation.
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- ResearchGate. (PDF) Reversible intramolecular Dieckmann-type condensation.... (2025-08-05).
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.
- Centers for Disease Control and Prevention. Facts About Bromine. (2024-09-06).
- PubChem. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798. National Institutes of Health.
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- PubChem. Methyl 3-oxocyclopent-1-enecarboxylate | C7H8O3 | CID 11029917. National Institutes of Health.
- PubChem. 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid | C7H8O3 | CID 247393. National Institutes of Health.
- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- WIPO Patentscope. 113527081 Preparation method of 3-oxocyclobutane carboxylic acid.
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
- Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES.
- Google Patents. CN109678121A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
- Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Organic Syntheses. 2-methylcyclopentane-1,3-dione.
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Application Notes & Protocols: Strategic Use of 3-Oxocyclopent-1-enecarboxylic Acid in Asymmetric Michael Addition Reactions
Introduction: A Versatile Prostaglandin Synthon
3-Oxocyclopent-1-enecarboxylic acid is a highly functionalized cyclopentenone derivative that serves as a pivotal building block in modern organic synthesis. Its structure, featuring an α,β-unsaturated ketone (a Michael acceptor) and a carboxylic acid, makes it particularly valuable for constructing complex molecular architectures. The cyclopentenone core is a defining feature of prostaglandins, a class of biologically active lipids involved in processes like inflammation, pain, and fever.[1][2] Consequently, mastering reactions with this synthon is of paramount importance for researchers in medicinal chemistry and drug development aiming to create novel prostaglandin analogues and other bioactive molecules.[3]
This guide provides an in-depth exploration of the application of this compound in the Michael addition reaction, one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.[4][5] We will delve into the mechanistic underpinnings, the rationale behind catalyst and solvent selection, and provide detailed protocols for leveraging this reaction in a laboratory setting.
The Michael Addition: A Primer on Conjugate Addition
The Michael reaction is the conjugate 1,4-addition of a nucleophile, known as a "Michael donor," to an α,β-unsaturated carbonyl compound, the "Michael acceptor."[5][6] The reaction proceeds because the β-carbon of the unsaturated system is rendered electrophilic through resonance with the carbonyl group.
In the context of our topic, this compound is the Michael acceptor. The electron-withdrawing nature of both the ketone and the carboxylic acid group enhances the electrophilicity of the β-carbon (C3), making it highly susceptible to nucleophilic attack.
The choice of nucleophile is critical. According to Hard-Soft Acid-Base (HSAB) theory, the β-carbon is a "soft" electrophilic center. Therefore, "soft" nucleophiles are strongly preferred for achieving 1,4-addition.[7] Hard nucleophiles, such as Grignard or organolithium reagents, tend to attack the "hard" electrophilic carbonyl carbon, leading to 1,2-addition, which is often an undesired side reaction.[7][8]
Suitable Michael Donors Include:
-
Doubly-stabilized carbanions (e.g., from malonic esters, β-ketoesters).[9]
-
Nitroalkanes.[10]
-
Organocuprates (Gilman reagents).
-
Thiols and amines.
Mechanism and Stereochemical Control
The power of the Michael addition lies not just in C-C bond formation but in its potential for creating new stereocenters. Asymmetric catalysis is therefore central to its application in synthesizing enantiomerically pure compounds for pharmaceutical use.[11]
General Mechanism
The reaction follows a three-step sequence:
-
Nucleophile Formation: A base deprotonates the Michael donor to generate a resonance-stabilized nucleophile (e.g., an enolate).
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the cyclopentenone ring. This breaks the C=C π-bond and forms a new enolate intermediate.
-
Protonation: The enolate is protonated by a proton source (often the conjugate acid of the base used in step 1 or upon acidic workup) to yield the final 1,5-dicarbonyl adduct.[7]
Caption: General mechanism of the Michael Addition reaction.
Organocatalytic Asymmetric Michael Addition
Achieving high enantioselectivity is crucial. Organocatalysis has emerged as a powerful strategy for this, often superior to metal-based catalysis due to lower toxicity, cost, and air/moisture sensitivity.[9][12] Chiral secondary amines, such as those derived from proline or diamines, are commonly used.
The catalytic cycle typically proceeds via the formation of a transient iminium ion.
-
Iminium Ion Formation: The chiral secondary amine catalyst reacts with the cyclopentenone to form a chiral iminium ion. This activation step lowers the LUMO of the acceptor, accelerating the reaction, and creates a sterically defined environment.
-
Face-Selective Attack: The nucleophile attacks the β-carbon of the iminium ion from the less sterically hindered face, which is dictated by the chiral scaffold of the catalyst.
-
Enamine Formation & Hydrolysis: The resulting intermediate is an enamine, which is then hydrolyzed to regenerate the chiral catalyst and release the functionalized product with high enantiomeric excess (ee).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
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- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes & Protocols: Asymmetric Synthesis Strategies Employing 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Cyclopentanone Synthon
The 3-oxocyclopent-1-enecarboxylate scaffold is a highly versatile and powerful building block in modern organic synthesis. Its intrinsic functionality—a cyclic enone, a ketone, and an ester—provides multiple sites for strategic chemical modification. When rendered chiral through asymmetric catalysis, derivatives of 3-oxocyclopent-1-enecarboxylic acid become invaluable precursors for the synthesis of complex, high-value molecules, most notably the prostaglandin family of hormone-like lipids which regulate a vast array of physiological processes.[1][2] The ability to precisely control the stereochemistry at the C4 and C5 positions of the cyclopentanone ring is paramount, as the biological activity of the target molecule is often critically dependent on the orientation of its substituents.[1]
This guide provides an in-depth exploration of three cornerstone asymmetric strategies for the functionalization of ethyl 3-oxocyclopent-1-enecarboxylate: organocatalytic Michael additions, organocatalytic sulfa-Michael additions, and metal-catalyzed 1,4-conjugate additions. Each section explains the underlying catalytic principles, offers detailed, field-proven protocols, and presents representative data to guide researchers in leveraging this critical synthon for their synthetic campaigns.
Strategy 1: Organocatalytic Asymmetric Michael Addition of Malonates
The Michael addition of soft nucleophiles, such as malonic esters, to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction.[3] The use of chiral organocatalysts, particularly diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), enables this transformation to proceed with exceptional levels of enantioselectivity through iminium ion activation.[4][5]
Scientific Principle & Mechanistic Insight
The catalyst, a chiral secondary amine, reversibly condenses with the enone of the cyclopentenecarboxylate substrate to form a chiral iminium ion. This process lowers the LUMO of the acceptor, activating it for nucleophilic attack. The bulky substituents on the catalyst create a sterically defined environment, effectively shielding one face of the iminium ion. The malonate nucleophile is then directed to the opposite, more accessible face, leading to the formation of a new stereocenter with high fidelity. The subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the chiral product. The use of a protic solvent like methanol is often crucial, as it can participate in a proton relay system that activates the malonate through hydrogen bonding, further enhancing reactivity and selectivity.[3][4]
Caption: Iminium ion activation pathway in organocatalytic Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate
This protocol is adapted from established methodologies for the organocatalytic addition of malonates to cyclic enones.[6][7]
Materials:
-
Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)
-
Dimethyl malonate (1.5 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst, 0.1 equiv)
-
Benzoic Acid (0.1 equiv)
-
Toluene, anhydrous
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 equiv) and benzoic acid (0.1 equiv).
-
Add anhydrous toluene (to achieve a 0.5 M concentration with respect to the enone).
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv) to the solution.
-
Add dimethyl malonate (1.5 equiv) dropwise to the stirring mixture.
-
Continue stirring the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral adduct.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 2-Cyclopentenone | Dibenzyl malonate | 10 | 95 | 92 |
| 2 | 2-Cyclohexenone | Dibenzyl malonate | 10 | 99 | 87 |
| 3 | 2-Cyclopentenone | Diethyl malonate | 10 | 96 | 90 |
| Data adapted from related studies on cyclic enones.[3][4] |
Strategy 2: Organocatalytic Asymmetric Sulfa-Michael Addition
The conjugate addition of thiols to enones provides a direct and atom-economical route to valuable chiral sulfur-containing compounds.[8] Bifunctional cinchona alkaloid-based catalysts, which possess both a Lewis basic site (quinuclidine nitrogen) and a hydrogen-bond-donating moiety (thiourea), are exceptionally effective for this transformation.
Scientific Principle & Mechanistic Insight
This reaction operates via a dual-activation mechanism.[1][2] The basic quinuclidine nitrogen of the cinchona alkaloid deprotonates the thiol, generating a more nucleophilic thiolate anion. Simultaneously, the thiourea moiety of the catalyst activates the enone electrophile by forming two hydrogen bonds with the carbonyl oxygen. This brings the nucleophile and the electrophile into close proximity within a well-defined chiral environment. The stereochemical outcome is dictated by the specific geometry of this ternary complex, which directs the thiolate to attack one enantiotopic face of the enone. This bifunctional activation model is crucial for achieving high reactivity and enantioselectivity.[9]
Caption: Dual activation by a bifunctional cinchona alkaloid catalyst.
Experimental Protocol: Asymmetric Addition of p-Thiocresol
This protocol is based on highly effective methods developed for the sulfa-Michael addition to cyclic enones using modified cinchona alkaloid catalysts.[8][10]
Materials:
-
Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)
-
p-Thiocresol (1.2 equiv)
-
6'-Thiourea-modified Cinchona Alkaloid (e.g., derived from quinidine) (0.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a dry vial, dissolve the 6'-thiourea cinchona alkaloid catalyst (0.05 equiv) in anhydrous DCM (to achieve a 0.2 M concentration with respect to the enone).
-
Add ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv) to the catalyst solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Add p-thiocresol (1.2 equiv) to the cooled, stirring solution.
-
Maintain the reaction at -20 °C and stir for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, allow the reaction to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the chiral thioether product.
-
Analyze the product's enantiomeric excess by chiral HPLC.
| Entry | Michael Acceptor | Thiol Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Benzylthiol | 5 | 95 | 91 |
| 2 | 2-Cyclopentenone | Thiophenol | 5 | 92 | 88 |
| 3 | 2-Cyclohexenone | p-Thiocresol | 5 | 96 | 93 |
| Data derived from analogous systems demonstrating the efficacy of thiourea-cinchona catalysts.[8][10] |
Strategy 3: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
The transition metal-catalyzed 1,4-addition of organoboron reagents to enones is a powerful method for constructing C(sp²)-C(sp³) bonds.[11] Chiral rhodium complexes, particularly those employing bidentate phosphine ligands like (S)-BINAP, have proven to be highly effective for achieving excellent enantioselectivity in these transformations.[12][13]
Scientific Principle & Mechanistic Insight
The catalytic cycle is believed to initiate with the transmetalation of the aryl group from the boronic acid to the Rh(I) complex, forming a key aryl-rhodium(I) intermediate.[10] This is followed by the migratory insertion of the enone's carbon-carbon double bond into the aryl-rhodium bond, generating a rhodium enolate. This insertion step is stereodetermining, with the chiral ligand environment dictating the facial selectivity of the addition. Finally, protonolysis of the rhodium enolate, often facilitated by a co-solvent like water, releases the chiral product and regenerates a hydroxo-rhodium species, which can then react with another molecule of boronic acid to restart the cycle.[10][12] The choice of ligand is critical, as it controls both the reactivity and the stereochemical outcome of the reaction.[11]
Caption: Catalytic cycle for Rh-catalyzed 1,4-addition of arylboronic acids.
Experimental Protocol: Asymmetric Addition of Phenylboronic Acid
This protocol is based on seminal work by Hayashi and Miyaura on Rh-catalyzed asymmetric additions to cyclic enones.[11][14]
Materials:
-
Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)
-
Phenylboronic acid (1.4 equiv)
-
[Rh(acac)(C₂H₄)₂] (0.03 equiv)
-
(S)-BINAP (0.03 equiv)
-
1,4-Dioxane/H₂O (10:1 mixture)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, nitrogen atmosphere setup
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add [Rh(acac)(C₂H₄)₂] (0.03 equiv) and (S)-BINAP (0.03 equiv).
-
Add the 1,4-dioxane/H₂O (10:1) solvent to form the catalyst solution (final concentration of substrate ~0.5 M). Stir for 10 minutes at room temperature.
-
Add ethyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv) to the catalyst solution.
-
Add phenylboronic acid (1.4 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 5-8 hours, or until TLC indicates completion.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess via chiral HPLC analysis.
| Entry | Michael Acceptor | Boronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Phenylboronic acid | (S)-BINAP | 99 | 97 |
| 2 | 2-Cyclopentenone | Phenylboronic acid | (S)-BINAP | 98 | 97 |
| 3 | 2-Cyclohexenone | (p-CF₃)C₆H₄B(OH)₂ | (S)-BINAP | 99 | 98 |
| Data from foundational studies on Rh/BINAP-catalyzed 1,4-additions.[11][12] |
Application in Synthesis: A Key Step Toward Prostaglandins
The asymmetric conjugate addition to a 3-oxocyclopentene derivative is a cornerstone of many total syntheses of prostaglandins, including the seminal work by E.J. Corey.[15][16][17] The chiral adducts generated by the methods described above are readily converted into key intermediates like the "Corey lactone." For instance, the product from a conjugate addition can be stereoselectively reduced at the ketone, and the newly installed side chain can be elaborated to form the full α- and ω-chains characteristic of the prostaglandin family.[18][19] The initial asymmetric conjugate addition effectively sets the crucial stereocenters that guide the subsequent transformations, making it a highly strategic and enabling step in the synthesis of these biologically vital molecules.
Conclusion
This compound and its esters are powerful and versatile platforms for asymmetric synthesis. Through the strategic application of organocatalysis and transition metal catalysis, researchers can access a wide array of chiral building blocks with high stereochemical fidelity. The protocols and principles outlined in this guide for Michael additions, sulfa-Michael additions, and 1,4-conjugate additions provide a robust toolkit for professionals in chemical research and drug development to harness the synthetic potential of this important synthon, paving the way for the efficient construction of complex and biologically active molecules.
References
- Wynberg, H. (1977). Asymmetric catalysis by cinchona alkaloids.
- McDaid, P., Chen, Y., & Deng, L. (2002). A highly enantioselective and general conjugate addition of thiols to cyclic enones with an organic catalyst.
- Hayashi, Y., Umemiya, S., Sakamoto, D., & Kawauchi, G. (2017). Enantioselective total synthesis of beraprost using organocatalyst. Organic Letters, 19(5), 1112–1115. [Link]
- Rodriguez, A. R., Nomen, M., Spur, B. W., & Godfroid, J. J. (1999). An Efficient Asymmetric Synthesis of Prostaglandin E1. European Journal of Organic Chemistry, 1999(10), 2655-2662. [Link]
- Chen, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- McCooey, S. H., & Connon, S. J. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives.
- Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 121(49), 11591–11592. [Link]
- Wang, J., Li, H., Zu, L., & Wang, W. (2006). Organocatalytic enantioselective conjugate additions to enones. Journal of the American Chemical Society, 128(39), 12652–12653. [Link]
- Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Journal of the American Chemical Society, 122(32), 7827-7831. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH. [Link]
- Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2.alpha. and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
- Sakuma, S., Sakai, M., Itooka, R., & Miyaura, N. (2000). Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap. The Journal of Organic Chemistry, 65(19), 5951–5955. [Link]
- Sakai, M., Hayashi, H., & Miyaura, N. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469-71. [Link]
- Johnson, C. R. (1990). The prostaglandins: total synthesis. In Comprehensive Organic Synthesis (Vol. 5, pp. 631-654). Pergamon. [Link]
- SynArchive. (2024). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]
- Ricci, A., Bernardi, L., Fochi, M., & Trespidi, A. (2009). Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones. Organic Letters, 11(3), 753–756. [Link]
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 47–75. [Link]
- Hayashi, T. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Pure and Applied Chemistry, 72(9), 1699-1706. [Link]
- Shibasaki, M., & Kanai, M. (2008). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 85, 1-11. [Link]
- Soós, T., et al. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(7), 3655-3665. [Link]
- Connon, S. J. (2006). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts.
- Jørgensen, K. A. (2003). Catalytic Asymmetric Michael Reactions. In Modern Organocatalysis (pp. 133-184). Wiley-VCH. [Link]
- Hayashi, T. (2004). Rhodium-catalyzed asymmetric 1,4-addition and its related asymmetric reactions. Chemical Reviews, 104(7), 3457–3474. [Link]
- Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Journal of the American Chemical Society, 126(32), 9906–9907. [Link]
- Maruoka, K., & Ooi, T. (2003). Enantioselective Michael Addition of Malonates to Enones Catalyzed by Chiral Phase-Transfer Catalysts. Chemical Reviews, 103(8), 3013–3028. [Link]
- Shintani, R., & Hayashi, T. (2006). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds. In Modern Rhodium-Catalyzed Organic Reactions (pp. 245-261). Wiley-VCH. [Link]
- Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: new tools for asymmetric catalysis. Organic & Biomolecular Chemistry, 3(24), 4299-4306. [Link]
- Wang, J. (2008).
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- 3. Heteroarylboronates in rhodium-catalyzed 1,4-addition to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Enzymatic Kinetic Resolution of 3-Oxocyclopent-1-enecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Chiral Cyclopentenones
Chiral 3-oxocyclopent-1-enecarboxylic acid and its derivatives are highly valuable building blocks in synthetic organic chemistry. Their rigid, five-membered ring structure, combined with multiple functional groups, makes them ideal precursors for a wide array of complex molecules, particularly in the pharmaceutical industry. These synthons are integral to the synthesis of prostaglandins, carbocyclic nucleosides with antiviral and anticancer properties, and various other biologically active natural products. The specific stereochemistry of these intermediates is often critical to the biological activity and efficacy of the final drug substance, making enantioselective synthesis a paramount objective.
Enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign strategy to access these enantiomerically pure compounds. By leveraging the high stereoselectivity of enzymes, racemic mixtures of this compound derivatives can be efficiently separated into their constituent enantiomers. This application note provides a detailed guide to the principles, protocols, and analytical methods for the enzymatic resolution of this important class of molecules.
The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other.[1] For a racemic ester substrate, this typically involves either selective hydrolysis of one enantiomer to the corresponding carboxylic acid or selective transesterification (acylation) of one enantiomer to a new ester, leaving the unreacted enantiomer of the starting material enriched.
Lipases, particularly Candida antarctica Lipase B (CAL-B), are exceptionally effective and widely used biocatalysts for these transformations.[2][3] They exhibit broad substrate specificity, high enantioselectivity, and operational stability, especially in their immobilized forms like Novozym 435.[4] The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer (one as product, one as unreacted starting material).
The primary mechanism for lipase-catalyzed hydrolysis involves a serine hydrolase catalytic triad (Ser-His-Asp). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to release the alcohol and form a covalent acyl-enzyme intermediate. A water molecule then hydrolyzes this intermediate, regenerating the enzyme and releasing the carboxylic acid. The enzyme's chiral active site accommodates one enantiomer of the substrate much more effectively than the other, leading to the observed selectivity.
Visualizing the Kinetic Resolution Workflow
The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of a racemic methyl 3-oxocyclopent-1-enecarboxylate.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Core Protocol: Kinetic Resolution via Enzymatic Hydrolysis
This protocol describes a general method for the kinetic resolution of racemic (±)-methyl 3-oxocyclopent-1-enecarboxylate using immobilized Candida antarctica Lipase B (Novozym 435). Researchers should optimize parameters such as temperature, solvent, and enzyme loading for their specific derivative.
Materials and Reagents:
-
Racemic (±)-methyl 3-oxocyclopent-1-enecarboxylate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic solvent (e.g., Toluene or Diisopropyl ether)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Temperature-controlled orbital shaker
-
Reaction vessel (e.g., Erlenmeyer flask)
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system with a suitable chiral column (e.g., polysaccharide-based)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 50 mL Erlenmeyer flask, add the racemic (±)-methyl 3-oxocyclopent-1-enecarboxylate (e.g., 1.0 g, ~7.1 mmol).
-
Add 20 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 5 mL of an organic co-solvent like toluene to improve substrate solubility if necessary. The causality behind using a biphasic system is to balance enzyme activity, which is often higher in an aqueous environment, with the solubility of the organic substrate.
-
Add the immobilized lipase (Novozym 435, typically 5-10% by weight of the substrate, e.g., 50-100 mg). Immobilized enzymes are preferred for ease of recovery and reuse, enhancing process sustainability.[3]
-
-
Incubation:
-
Seal the flask and place it in an orbital shaker set to 150-200 rpm.
-
Maintain the temperature at 30-40°C. This temperature range is a good compromise between reaction rate and enzyme stability.
-
Allow the reaction to proceed.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 2-4 hours), pause the shaking and withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Quench the enzymatic reaction in the aliquot by adding 1 mL of a solvent like acetonitrile or ethanol and vortexing.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining ester and the formed carboxylic acid. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and enantiomeric excess of the two products.
-
-
Reaction Workup (at ~50% Conversion):
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Adjust the pH of the aqueous layer to ~8-9 with a saturated sodium bicarbonate solution.
-
Extract the unreacted (R)-ester with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Acidify the remaining aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the (S)-carboxylic acid product with ethyl acetate (3 x 20 mL). Combine these organic layers separately.
-
-
Isolation and Purification:
-
For the unreacted (R)-ester: Dry the combined organic extracts from the basic extraction over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
For the (S)-acid: Dry the combined organic extracts from the acidic extraction over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify both products further, if necessary, using silica gel column chromatography.
-
Analytical Methods: Determining Enantiomeric Excess
Accurate determination of enantiomeric excess (ee) is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[5][6]
Chiral HPLC Protocol Example:
-
Instrument: HPLC system with UV detector.
-
Column: A polysaccharide-based chiral column such as CHIRALPAK® IA or a similar column effective for resolving acidic compounds.[6][7]
-
Mobile Phase: A mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is a common starting point for normal-phase separations. For example, Hexane:Isopropanol:TFA (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 220 nm).
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Data Presentation and Interpretation
Results should be tabulated to clearly present the key outcomes of the resolution experiments.
| Entry | Enzyme | Time (h) | Conversion (%) | ee (%) of (R)-Ester | ee (%) of (S)-Acid | E-Value* |
| 1 | Novozym 435 | 4 | 25 | 33 | >99 | >200 |
| 2 | Novozym 435 | 8 | 48 | 92 | >99 | >200 |
| 3 | Novozym 435 | 12 | 60 | >99 | 67 | >200 |
| 4 | Lipase PS | 8 | 45 | 82 | 98 | ~50 |
*The Enantiomeric Ratio (E-value) is a measure of the enzyme's selectivity and can be calculated from the conversion and ee values. A high E-value (>100) is indicative of an excellent resolution.
Mechanistic Rationale: The Basis of Selectivity
The enantioselectivity of lipases like CAL-B arises from the three-dimensional structure of their active site. The active site contains a catalytic triad (e.g., Ser-His-Asp) and is often located in a chiral pocket or tunnel.
Caption: Stereoselective Binding in the Enzyme Active Site.
For the (S)-enantiomer of the substrate, the ester group can be positioned optimally for nucleophilic attack by the active site serine residue, with the cyclopentenone ring and other substituents fitting snugly into hydrophobic pockets. Conversely, the (R)-enantiomer binds in a less favorable orientation, creating steric hindrance that prevents the ester carbonyl from approaching the catalytic serine. This difference in binding energy leads to a large difference in the activation energy for the reaction, and thus a significant difference in reaction rates, allowing for effective kinetic resolution.
References
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: An ideal biocatalyst for the preparation of pharmaceuticals.
- Rational Enhancement of the Enantioselectivity of Candida Antarctica Lipase B in Kinetic Resolution. (n.d.). Semantic Scholar.
- Moodley, V. E., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(31), 8974-8979.
- Enantiodivergent Synthesis of Halofuginone by Candida antarctica Lipase B (CAL-B)-Catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). (2021). CORE Reader.
- Zambelli, T., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11593.
- de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(11), 3326.
- Forgó, P., & Forró, E. (2005). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
- SUMICHIRAL OA columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
- de Gonzalo, G., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604.
- US Patent US20100311130A1. (2010).
- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705-722.
- Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 18(16), 1949-1956.
- Kinetic resolution. (2024, January 1). In Wikipedia. [Link]
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
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- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scas.co.jp [scas.co.jp]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
Application Notes & Protocols: Leveraging 3-Oxocyclopent-1-enecarboxylic Acid in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Cyclopentenone Scaffold
In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of foundational chemical scaffolds. 3-Oxocyclopent-1-enecarboxylic acid is one such high-value starting material, a versatile building block whose unique chemical architecture has been pivotal in the synthesis of complex and potent therapeutic agents.[1] Its structure, featuring an α,β-unsaturated ketone, a carboxylic acid, and a chiral center upon reduction, offers a rich playground for synthetic transformations. This guide provides an in-depth exploration of its primary application in the synthesis of prostaglandins and delves into its potential in other therapeutic areas, supported by detailed, field-proven protocols.
Part 1: The Cornerstone of Prostaglandin Synthesis
The most profound impact of this compound and its derivatives has been in the total synthesis of prostaglandins. These lipid compounds are powerful, locally-acting signaling molecules involved in a vast array of physiological processes, including inflammation, pain regulation, blood pressure control, and reproduction.[2][3] Consequently, their synthetic analogues are among the most important classes of drugs, and their synthesis represents a landmark achievement in organic chemistry.
Scientific Insight: The Corey Lactone Strategy
The challenge of prostaglandin synthesis lies in controlling the stereochemistry of multiple chiral centers on the cyclopentane ring. In the 1960s, E.J. Corey's group developed a masterful retrosynthetic approach that simplified this challenge by identifying a key bicyclic intermediate, now famously known as the Corey lactone .[4][5] This intermediate elegantly locks the stereochemistry of the cyclopentane core, allowing for the sequential and controlled installation of the two characteristic side chains. Many modern, efficient syntheses of prostaglandins and their analogues, including blockbuster drugs, rely on the synthesis of this crucial intermediate.[6]
Synthetic Pathway Overview
The general strategy involves an asymmetric synthesis of a functionalized cyclopentanone, which is then elaborated into the Corey lactone. This lactone serves as a divergent intermediate for accessing a wide array of prostaglandins.
Caption: General synthetic pathway from a cyclopentenone precursor to the Corey lactone and subsequent elaboration into prostaglandins.
Application Protocol 1: One-Pot Asymmetric Synthesis of a Corey Lactone Precursor
Modern synthetic chemistry emphasizes efficiency, minimizing purification steps and reaction time. This "pot and time economical" protocol, inspired by advanced methodologies, describes a one-pot synthesis of a key precursor to the Corey lactone.[6][7]
Objective: To synthesize a stereochemically defined cyclopentanone intermediate, the core of the Corey lactone, in a single reaction vessel.
Causality Behind Experimental Choices:
-
Organocatalysis: A chiral diphenylprolinol silyl ether is used as an organocatalyst. This catalyst forms a chiral iminium ion with the enal, directing the Michael addition to a specific face of the molecule and thereby establishing the crucial stereocenters with high enantioselectivity.[5][6]
-
Domino Reaction: The reaction is a domino Michael/Michael sequence, a formal [3+2] cycloaddition. This powerful cascade rapidly builds molecular complexity from simple starting materials.[6]
-
One-Pot Reduction: Following the cycloaddition, a selective reducing agent, Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), is added directly to the crude mixture. This reagent is chosen for its steric bulk, which allows for the highly diastereoselective reduction of the ketone, setting another key stereocenter.[7]
Materials & Reagents:
| Reagent | Role | Typical Amount (10 mmol scale) |
| 3-(Dimethylphenylsilyl)propenal | Michael Acceptor | 12 mmol |
| Ethyl 4-oxo-2-pentenoate | Michael Donor | 10 mmol |
| Diphenylprolinol silyl ether | Organocatalyst | 1.0 mmol |
| p-Nitrophenol | Co-catalyst/Acid | 10 mmol |
| Isopropanol (iPrOH) | Solvent | 2.5 mL |
| Water | Co-solvent | 30 mmol |
| Tetrahydrofuran (THF) | Solvent for Reduction | 20 mL |
| LiAl(OtBu)₃H | Reducing Agent | 35 mmol |
| Aqueous Hydrofluoric Acid (HBF₄) | Lactonization/Deprotection | 100 mmol |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry flask at room temperature, add 3-(dimethylphenylsilyl)propenal (12 mmol), ethyl 4-oxo-2-pentenoate (10 mmol), diphenylprolinol silyl ether (1.0 mmol), p-nitrophenol (10 mmol), isopropanol (2.5 mL), and water (30 mmol).[7]
-
Domino Cycloaddition: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Solvent Exchange: Concentrate the reaction mixture in vacuo to remove the isopropanol.
-
Stereoselective Reduction: Dissolve the crude residue in anhydrous THF (20 mL). Cool the solution to -60 °C. Add LiAl(OtBu)₃H (35 mmol) portion-wise, maintaining the temperature. Stir at this temperature for 15-30 minutes. The low temperature is critical for achieving high diastereoselectivity.
-
Lactonization and Workup: Quench the reaction by carefully adding aqueous HBF₄ (100 mmol). Allow the mixture to warm to room temperature and stir for 4 hours. This acidic step facilitates the lactonization to form the Corey lactone precursor.[7]
-
Extraction & Purification: Quench the acidic mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (eluent: n-Hexane:Ethyl Acetate gradient) to yield the pure Corey lactone intermediate.[7] An overall yield of 50% for the one-pot sequence is achievable.[4]
Part 2: Emerging Applications Beyond Prostaglandins
While prostaglandin synthesis remains its hallmark application, the structural motifs accessible from this compound are valuable in other therapeutic areas, notably in the development of antiviral agents and peptidomimetics.
Antiviral Drug Discovery: The Carbocyclic Nucleoside Connection
Many potent antiviral drugs, such as Remdesivir, are nucleoside analogs.[8] A significant subclass of these are carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This substitution prevents glycosidic bond cleavage by hydrolytic enzymes, thereby increasing the metabolic stability and bioavailability of the drug.
The cyclopentene core derived from this compound is an ideal starting point for synthesizing these stable nucleoside mimics. The key is to introduce an amino group (or a precursor) and a hydroxymethyl group with the correct stereochemistry to mimic the natural ribose sugar.
Sources
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- 2. The Productive Conformation of Arachidonic Acid Bound to Prostaglandin Synthase [aris.gusc.lv]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclopentenone Prostaglandin Analogues from 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Synthesis of Cyclopentenone Prostaglandins
Prostaglandins are a class of lipid autacoids that exhibit a broad spectrum of physiological and pathological activities, making them and their synthetic analogues crucial targets in drug discovery and development.[1] Among these, cyclopentenone prostaglandins (cyPGs) are of particular interest due to their potent anti-inflammatory, anti-neoplastic, and anti-viral properties.[2] The defining structural feature of cyPGs is an α,β-unsaturated ketone within a five-membered ring, which is a key determinant of their biological activity.[2] This application note provides a detailed, experience-driven guide for the synthesis of cyclopentenone prostaglandin analogues, strategically commencing from the readily available starting material, 3-Oxocyclopent-1-enecarboxylic acid. This approach offers a convergent and stereocontrolled route to these complex molecules.
The synthetic strategy delineated herein is predicated on a logical sequence of key transformations:
-
Chiral Cyclopentenone Core Formation: Modification of this compound to a stereochemically defined 4-hydroxycyclopentenone derivative. This chiral scaffold is paramount for directing the stereoselective installation of the two side chains.
-
ω-Side Chain Introduction via Conjugate Addition: A highly stereoselective Michael addition of an organocuprate reagent to the chiral cyclopentenone to install the lower side chain.
-
α-Side Chain Elaboration via Horner-Wadsworth-Emmons Olefination: Attachment of the upper carboxylic acid-bearing side chain through a stereoselective Horner-Wadsworth-Emmons reaction.
This guide will provide not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, ensuring a comprehensive understanding for researchers in the field.
Diagrammatic Overview of the Synthetic Strategy
Caption: Overall synthetic workflow from the starting material to the final prostaglandin analogue.
Part 1: Preparation of the Chiral Cyclopentenone Core
The stereochemistry of the final prostaglandin analogue is largely dictated by the chirality of the cyclopentenone core. Therefore, the initial steps focus on the asymmetric synthesis of a suitable 4-hydroxy-2-cyclopentenone derivative from this compound.
Step 1.1: Esterification of this compound
Rationale: The carboxylic acid functional group can interfere with subsequent organometallic and basic reagents. Esterification, typically to the methyl or ethyl ester, protects this group and improves the solubility of the starting material in organic solvents.
Protocol: Fischer Esterification
-
To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 3-oxocyclopent-1-enecarboxylate, which can be purified by column chromatography.
| Reactant | Molar Eq. | Purity | Typical Yield |
| This compound | 1.0 | >95% | \multirow{2}{*}{>90%} |
| Methanol | Solvent | Anhydrous | |
| Sulfuric Acid | 0.1 | Concentrated |
Step 1.2: Asymmetric Reduction of the Ketone
Rationale: The creation of a chiral center at the 4-position is a critical step. An enantioselective reduction of the ketone in the cyclopentenone ester provides the desired stereoisomer of the corresponding alcohol. The Corey-Itsuno reduction is a reliable method for this transformation.
Protocol: Corey-Itsuno Reduction
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Cool the solution to -20 °C and add a solution of methyl 3-oxocyclopent-1-enecarboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol at -20 °C, followed by 1 M HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography to yield the chiral methyl 4-hydroxy-2-cyclopentenone-1-carboxylate.
| Reactant | Molar Eq. | Purity | Typical Enantiomeric Excess | Typical Yield |
| Methyl 3-oxocyclopent-1-enecarboxylate | 1.0 | >98% | \multirow{3}{}{>95% ee} | \multirow{3}{}{85-95%} |
| (R)-2-methyl-CBS-oxazaborolidine | 0.1 | >98% | ||
| Borane-dimethyl sulfide complex | 1.2 | 1.0 M in THF |
Part 2: Introduction of the ω-Side Chain via Conjugate Addition
The introduction of the lower side chain is achieved through a 1,4-conjugate addition (Michael addition) of a suitable organocuprate reagent. This reaction is highly stereoselective, with the incoming nucleophile attacking from the face opposite to the existing hydroxyl group, thus establishing the correct trans relationship between the side chains.[3]
Diagrammatic Representation of Conjugate Addition
Caption: Stereoselective conjugate addition of the ω-side chain.
Protocol: Organocuprate Conjugate Addition
Note: This protocol is generalized. The specific structure of the organocuprate will determine the nature of the ω-side chain of the resulting prostaglandin analogue.
Preparation of the Organocuprate Reagent:
-
To a suspension of copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the appropriate vinyllithium reagent (2.0 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium di(vinyl)cuprate.
Conjugate Addition Reaction:
-
To the freshly prepared organocuprate solution at -78 °C, add a solution of the chiral methyl 4-hydroxy-2-cyclopentenone-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Reactant | Molar Eq. | Purity | Typical Diastereoselectivity | Typical Yield |
| Chiral Cyclopentenone | 1.0 | >98% | \multirow{3}{}{>95:5 dr} | \multirow{3}{}{70-85%} |
| Copper(I) Iodide | 1.0 | >99% | ||
| Vinyllithium Reagent | 2.0 | Titrated |
Part 3: α-Side Chain Installation via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of alkenes with high E-selectivity.[4] In prostaglandin synthesis, it is employed to introduce the upper, carboxylic acid-containing side chain by reacting a phosphonate ylide with the cyclopentanone carbonyl.[5]
Diagrammatic Representation of the Horner-Wadsworth-Emmons Reaction
Caption: Installation of the α-side chain via the Horner-Wadsworth-Emmons reaction.
Protocol: Horner-Wadsworth-Emmons Olefination
Preparation of the Phosphonate Ylide:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Olefination Reaction:
-
Cool the ylide solution to 0 °C and add a solution of the prostaglandin intermediate (from Part 2, 1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the protected prostaglandin analogue.
Final Deprotection:
-
The ester and any protecting groups on the hydroxyl functions are removed under appropriate conditions (e.g., hydrolysis with lithium hydroxide for the ester, and TBAF for silyl protecting groups) to yield the final cyclopentenone prostaglandin analogue.
| Reactant | Molar Eq. | Purity | Typical E/Z Selectivity | Typical Yield |
| Prostaglandin Intermediate | 1.0 | >95% | \multirow{3}{}{>95:5 (E:Z)} | \multirow{3}{}{75-90%} |
| Sodium Hydride | 1.1 | 60% in oil | ||
| Phosphonate Ester | 1.1 | >98% |
Conclusion
This application note provides a robust and scientifically grounded framework for the synthesis of cyclopentenone prostaglandin analogues starting from this compound. By employing a sequence of well-established and stereocontrolled reactions, including asymmetric reduction, organocuprate conjugate addition, and the Horner-Wadsworth-Emmons olefination, researchers can efficiently access these biologically significant molecules. The provided protocols, along with the underlying rationale, are intended to serve as a valuable resource for scientists engaged in prostaglandin research and the development of novel therapeutics.
References
- Rodríguez, A., Nomen, M., Spur, B. W., & Godfroid, J. J. (1999). An efficient asymmetric synthesis of prostaglandin E1. European Journal of Organic Chemistry, 1999(10), 2655-2662. [Link]
- The Royal Society of Chemistry. (n.d.). Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (n.d.). Recent Advances in Asymmetric Total Synthesis of Prostaglandins. [Link]
- Noyori, R., Tomino, I., & Nishizawa, M. (1979). Asymmetric synthesis via axially dissymetric molecules. 2. A highly efficient synthesis of prostaglandin intermediates possessing the 15S configuration. Journal of the American Chemical Society, 101(19), 5843-5844. [Link]
- Newton, R. F., Reynolds, D. P., Webb, C. F., & Roberts, S. M. (1979). Synthesis of prostaglandin-F2α by conjugate addition of a cuprate reagent to 3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one. Journal of the Chemical Society, Perkin Transactions 1, 2058-2060. [Link]
- Patterson, J. W., & Fried, J. H. (1974). Synthesis of prostaglandins by conjugate addition and alkylation of a directed enolate ion. 4,5-Allenyl prostaglandins. The Journal of Organic Chemistry, 39(17), 2506-2509. [Link]
- Wikipedia. (2023, December 27). Horner–Wadsworth–Emmons reaction. [Link]
- Chemistry LibreTexts. (2021, March 16). 3.
- Kate Tutorials. (2020, December 10). 7 E.J.Corey Synthesis of Prostaglandins | Part A | PGE2. YouTube. [Link]
- Patterson, J. W., & Fried, J. H. (1974). Synthesis of prostaglandins by conjugate addition and alkylation of a directed enolate ion. 11-Deoxy prostaglandins. The Journal of Organic Chemistry, 39(17), 2506-2509. [Link]
- De la Pradilla, R. F., & Viso, A. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(7), 4187-4227. [Link]
- Miller, M. J., & Mattingly, P. G. (1980). A convergent total synthesis of (.+-.)-prostaglandin F2.alpha. via conjugate addition and regiospecific enolate trapping. The Journal of Organic Chemistry, 45(3), 410-415. [Link]
- Chen, Y., et al. (2022). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Singh, J., & Sharma, S. (1982). Prostaglandins. Progress in medicinal chemistry, 19, 3-108. [Link]
- Johnson, C. R., & Penning, T. D. (1999). Parallel synthesis of prostaglandin E1 analogues.
- Wikipedia. (2023, October 29). Reactions of organocopper reagents. [Link]
- Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185-210. [Link]
- Chen, Y., et al. (2022). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Roberts, S. M., & Scheinmann, F. (Eds.). (1982). New synthetic routes to prostaglandins and thromboxanes. Academic Press.
- Google Patents. (n.d.).
- Stoltz, B. M. (n.d.). Prostaglandins. Caltech. [Link]
- University of Calgary. (n.d.). Ch18: Organocopper reagents. [Link]
- LabSolutions. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Application Notes & Protocols: 3-Oxocyclopent-1-enecarboxylic Acid as a Strategic Intermediate in the Synthesis of Novel Antiviral Agents
Abstract
The relentless emergence of viral pathogens necessitates the continuous development of novel antiviral therapeutics. Carbocyclic nucleosides, which feature a cyclopentane or cyclopentene ring in place of the natural furanose sugar, represent a class of potent antiviral agents with enhanced metabolic stability. This document provides a detailed technical guide on the strategic use of 3-Oxocyclopent-1-enecarboxylic acid, a versatile chiral synthon, in the synthesis of these critical antiviral compounds. We will explore its chemical properties, outline core synthetic transformations, provide detailed experimental protocols, and discuss the mechanistic basis for the antiviral activity of its derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of antiviral discovery.
Introduction: The Strategic Importance of Carbocyclic Scaffolds
Antiviral drug discovery often targets the viral replication cycle, a process highly dependent on the virus's own polymerase enzymes.[1][2] Nucleoside analogues have been a cornerstone of antiviral therapy for decades, acting as chain terminators that halt the synthesis of viral DNA or RNA.[1][3] A primary limitation of traditional nucleoside analogues is their susceptibility to enzymatic degradation, particularly the cleavage of the glycosidic bond.
To overcome this, carbocyclic nucleosides were developed, where the oxygen atom of the ribose ring is replaced with a methylene group. This substitution creates a stable carbocyclic scaffold that mimics the natural sugar but is impervious to glycosidic bond cleavage, leading to improved pharmacokinetic profiles. This compound has emerged as a critical starting material for these molecules due to its inherent functionality, which allows for controlled, stereoselective introduction of the necessary chemical groups to mimic the ribose sugar and attach a nucleobase. Derivatives based on this scaffold have shown promise against a range of viruses, including orthopoxviruses and coronaviruses.[4]
Physicochemical Profile and Reactivity of the Core Intermediate
This compound is a keto-acid derivative whose value lies in its dense and strategically positioned functional groups: a ketone, an alkene conjugated to the ketone (an enone system), and a carboxylic acid. This arrangement provides multiple handles for sequential and selective chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108384-36-7 | [5] |
| Molecular Formula | C₆H₆O₃ | [5] |
| Molecular Weight | 126.11 g/mol | |
| Physical Form | Solid or liquid | [5] |
| InChI Key | OVRALHWIAFCVSV-UHFFFAOYSA-N | [5] |
The reactivity of the molecule can be dissected as follows:
-
The Carboxylic Acid: Allows for standard transformations such as esterification for protection or conversion to amides for derivatization.
-
The Ketone: A key site for stereoselective reduction to introduce a hydroxyl group, mimicking the 3'-OH of a natural ribose.
-
The Enone System: The conjugated double bond is susceptible to nucleophilic attack (Michael addition) and can be functionalized, for instance, through dihydroxylation to introduce groups mimicking the 2'- and 5'-OH of ribose.
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Workflow: From Intermediate to Antiviral Precursor
The overarching goal is to transform the achiral starting material into a chiral cyclopentenol derivative, which serves as the direct precursor for attaching a nucleobase. This involves a sequence of protection, stereoselective reduction, and functionalization steps.
Caption: General synthetic workflow for converting the starting material to a functionalized scaffold.
Protocol 1: Synthesis of Methyl (R)-3-hydroxycyclopent-1-enecarboxylate
This protocol details the critical first steps: protecting the carboxylic acid via esterification and then performing a stereoselective reduction of the ketone. The choice of a chiral catalyst like the Corey-Bakshi-Shibata (CBS) catalyst is paramount for establishing the correct stereochemistry required for biological activity.
A. Materials and Reagents
-
This compound (97%)
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Sodium Bicarbonate (Saturated solution)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF, Anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
B. Step-by-Step Methodology
Part I: Esterification
-
To a solution of this compound (10.0 g, 79.3 mmol) in anhydrous methanol (150 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by TLC (50% Ethyl Acetate/Hexanes).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of methanol by approximately 70% using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-oxocyclopent-1-enecarboxylate. This is often used in the next step without further purification.
Part II: Asymmetric Reduction
-
Under an inert argon atmosphere, cool a solution of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 8.0 mL, 8.0 mmol) in anhydrous THF (100 mL) to -78 °C.
-
Add borane dimethyl sulfide complex (9.5 mL, 95 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the crude methyl 3-oxocyclopent-1-enecarboxylate from Part I (approx. 79.3 mmol) in anhydrous THF (50 mL) dropwise over 1 hour.
-
Stir the reaction at -78 °C for 3 hours. Monitor by TLC for the disappearance of the starting ketone.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (200 mL), wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (gradient elution, 20-50% ethyl acetate in hexanes) to yield the chiral alcohol, methyl (R)-3-hydroxycyclopent-1-enecarboxylate.
C. Rationale and Validation
-
Causality: Esterification is a necessary protection step to prevent the acidic proton of the carboxylic acid from interfering with the borane reducing agent. The CBS catalyst forms a chiral complex with the borane, which then docks onto the ketone in a sterically defined manner, forcing the hydride to be delivered to one face of the carbonyl, thus ensuring high enantioselectivity.
-
Self-Validation: The success of the reaction is validated by ¹H NMR spectroscopy (disappearance of the broad acid peak, appearance of a methyl ester singlet at ~3.7 ppm, and the shift of the CH-O proton signal) and chiral HPLC analysis to determine the enantiomeric excess (e.e.), which should typically exceed 95%.
Case Study: Synthesis of a 1,2,3-Triazole Carbocyclic Nucleoside
A key advantage of modern synthetic chemistry is the ability to rapidly generate libraries of compounds. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is ideal for attaching various heterocyclic bases to the carbocyclic scaffold.[4] This case study outlines the synthesis of a triazole-based nucleoside analogue, a class of compounds that has shown potent activity against viruses like vaccinia and SARS-CoV.[4]
Protocol 2: Azide Installation and CuAAC "Click" Reaction
This protocol assumes the successful synthesis and functionalization of the chiral cyclopentenol from Protocol 1 into a key intermediate: an azido-cyclopentenediol derivative.
A. Materials and Reagents
-
Chiral azido-cyclopentenediol intermediate
-
Propargyl amide (or other terminal alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized Water
-
Dichloromethane (DCM)
B. Step-by-Step Methodology
-
In a round-bottom flask, dissolve the azido-cyclopentenediol intermediate (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature for 4-8 hours. The reaction mixture often turns from blue to a greenish-yellow. Monitor progress by TLC.
-
Upon completion, dilute the reaction with water (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole carbocyclic nucleoside analogue by silica gel column chromatography.
C. Rationale and Validation
-
Causality: The CuAAC reaction is chosen for its exceptional reliability, high yield, stereospecificity, and tolerance of a wide range of functional groups. It provides a highly efficient method for covalently linking the "sugar" (azide component) and "base" (alkyne component) moieties under mild, aqueous conditions.
-
Self-Validation: Successful formation of the triazole ring is confirmed by ¹H NMR (appearance of a characteristic singlet for the triazole proton around 7.5-8.0 ppm) and ¹³C NMR spectroscopy. Mass spectrometry will confirm the expected molecular weight of the final product.
Mechanistic Insight: How These Antivirals Work
Antiviral agents derived from this compound are prodrugs.[1] To become active, they must be phosphorylated by host cell kinases into their triphosphate form. This active triphosphate metabolite then mimics natural deoxynucleoside triphosphates (dNTPs).
Caption: Mechanism of action for carbocyclic nucleoside analogues.
The viral polymerase incorporates the analogue into the growing viral DNA or RNA strand. Because the carbocyclic "sugar" mimic lacks the crucial 3'-hydroxyl group necessary for forming the next phosphodiester bond, the elongation of the nucleic acid chain is terminated.[3] This effectively halts viral replication.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for the design and synthesis of next-generation antiviral agents. Its rich functionality allows for the construction of complex, chiral carbocyclic scaffolds that lead to metabolically robust and potent viral polymerase inhibitors. The protocols and strategies outlined in this document provide a framework for researchers to leverage this versatile intermediate in the ongoing fight against viral diseases.
References
- Purtova, Y., et al. (2021). A review: Mechanism of action of antiviral drugs.
- Gubba, R. (2019). Antiviral drugs - Introduction and Mechanism. Pharmacology by Dr Rajesh Gubba. [Link]
- Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8. [Link]
- EBSCO. Mechanisms of action of antiviral drugs. Research Starters. [Link]
Sources
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 108384-36-7 [sigmaaldrich.com]
Application Notes and Protocols: Functionalization of the Cyclopentenone Ring of 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Cyclopentenone Core in Synthesis
The cyclopentenone ring system is a cornerstone in organic synthesis, serving as a versatile precursor for a wide array of bioactive molecules.[1][2] Its prevalence in natural products, pharmaceuticals, and other biologically significant compounds underscores the importance of understanding and manipulating its reactivity.[1][3] This is largely due to the diverse chemical modifications possible with the enone structural motif.[1] In particular, 3-Oxocyclopent-1-enecarboxylic acid and its derivatives are valuable building blocks, offering multiple reactive sites for strategic functionalization. These compounds are key intermediates in the synthesis of prostaglandins, a class of lipid compounds with potent anti-inflammatory, anti-neoplastic, and anti-viral activities.[4]
This guide provides a detailed exploration of the functionalization of the this compound ring, focusing on the strategic considerations and practical applications relevant to drug discovery and development. We will delve into the core reactivity of this scaffold, providing detailed protocols for key transformations.
Core Principles of Reactivity
The reactivity of this compound is governed by the interplay of three key functional groups: the α,β-unsaturated ketone, the enolizable α-protons, and the carboxylic acid. Understanding the inherent reactivity of each site is crucial for designing selective and high-yielding transformations.
-
α,β-Unsaturated Ketone: This moiety is susceptible to nucleophilic attack at two primary positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition).[5][6] The mode of addition is largely dictated by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like cuprates, amines, and thiols, preferentially undergo 1,4-conjugate addition.[6]
-
Enolizable α-Protons: The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.
-
Carboxylic Acid: This group can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration or for modulating the compound's physicochemical properties.
Strategic Functionalization Pathways
The selective functionalization of this compound can be achieved by carefully choosing reagents and reaction conditions. The following diagram illustrates the primary pathways for modifying this versatile scaffold.
Figure 1. Key functionalization pathways for this compound.
Experimental Protocols
The following section provides detailed, step-by-step protocols for key functionalization reactions of this compound and its derivatives. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: Michael Addition of a Thiol to Methyl 3-oxocyclopent-1-enecarboxylate
This protocol describes the conjugate addition of a thiol to the methyl ester of this compound, a common transformation for introducing sulfur-containing moieties.
Materials:
-
Methyl 3-oxocyclopent-1-enecarboxylate
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of methyl 3-oxocyclopent-1-enecarboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add thiophenol (1.1 eq).
-
Slowly add triethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired β-thiophenyl cyclopentanone.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the vinylic proton signals of the starting material and the appearance of new signals corresponding to the protons of the newly formed cyclopentanone ring. Mass spectrometry can be used to confirm the molecular weight of the product.
Protocol 2: α-Alkylation of this compound
This protocol details the alkylation at the α-position of the cyclopentenone ring via an enolate intermediate.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (2.2 eq) via syringe. The extra equivalent of base is to deprotonate the carboxylic acid. Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the α-methylated product.
Self-Validation: Successful α-alkylation can be verified by ¹H NMR, which should show a new singlet or multiplet corresponding to the added alkyl group and a change in the integration and multiplicity of the α-protons. High-resolution mass spectrometry will confirm the elemental composition of the product.
Protocol 3: Esterification of this compound
This protocol describes a standard procedure for converting the carboxylic acid to its corresponding methyl ester, a common step to protect the acid or to modify its reactivity.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), solid
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate to obtain the crude methyl ester, which can be further purified by column chromatography if necessary.
Self-Validation: The formation of the methyl ester can be confirmed by the appearance of a new singlet at approximately 3.7 ppm in the ¹H NMR spectrum, corresponding to the methyl ester protons. The disappearance of the broad carboxylic acid proton signal is also indicative of a successful reaction.
Data Presentation
| Reaction Type | Substrate | Reagents | Product | Typical Yield (%) |
| Conjugate Addition | Methyl 3-oxocyclopent-1-enecarboxylate | Thiophenol, Et₃N | Methyl 2-(phenylthio)-3-oxocyclopentane-1-carboxylate | 85-95 |
| α-Alkylation | This compound | LDA, CH₃I | 2-Methyl-3-oxocyclopent-1-enecarboxylic acid | 60-75 |
| Esterification | This compound | MeOH, H₂SO₄ | Methyl 3-oxocyclopent-1-enecarboxylate | >95 |
Conclusion
The functionalization of the this compound ring offers a powerful platform for the synthesis of complex and biologically active molecules. By understanding the fundamental reactivity of this scaffold and applying the appropriate synthetic strategies, researchers can efficiently generate a diverse range of derivatives for applications in drug discovery and development. The protocols provided herein serve as a practical guide for the key transformations of this important synthetic intermediate.
References
- Afonso, C. A. M., & Pereira, M. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(1), 165-204. [Link]
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]
- Nicolaou, K. C., & Montagnon, T. (2008).
- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley. [Link]
- Marsili, L. A., Pergomet, J. L., Gandon, V., & Riveira, M. J. (2018). Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones. Organic Letters, 20(22), 7242-7246. [Link]
- Shalaby, E. M., et al. (2017). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Journal of Chemical Research, 41(1), 50-56. [Link]
- LibreTexts. (2023).
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust HPLC Method for Purity Determination of 3-Oxocyclopent-1-enecarboxylic Acid
Abstract
This application note presents a detailed protocol for the determination of purity for 3-Oxocyclopent-1-enecarboxylic acid using High-Performance Liquid Chromatography (HPLC). As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, ensuring the purity of this compound is critical for downstream applications.[1] This document provides a comprehensive reversed-phase HPLC method, along with a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The described methodology is designed for researchers, scientists, and professionals in drug development and quality control, offering a reliable framework for accurate and precise purity assessment.
Introduction
This compound is a versatile building block in organic synthesis.[1] Its molecular structure, featuring a carboxylic acid and a conjugated ketone, makes it a valuable precursor for a range of complex molecules. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the yield, purity, and biological activity of the final products. Therefore, a robust and validated analytical method for purity determination is paramount.
This application note addresses the need for a reliable analytical method by detailing a reversed-phase HPLC (RP-HPLC) approach. RP-HPLC is a widely used technique for the analysis of organic acids due to its versatility and efficiency.[4][5][6] The method described herein is designed to be specific, accurate, precise, and robust, ensuring confidence in the quality of this compound.
Chromatographic Principles and Method Development Rationale
The selection of the chromatographic conditions is critical for achieving a successful separation. The following section explains the rationale behind the chosen parameters.
-
Separation Mode: Reversed-phase chromatography is selected due to the polar nature of this compound.[5] A C18 stationary phase provides a non-polar surface for the separation of moderately polar compounds.
-
Mobile Phase: A key factor in the chromatography of organic acids is the suppression of their ionization to ensure good retention and peak shape on a reversed-phase column.[7] This is achieved by maintaining the mobile phase pH below the pKa of the carboxylic acid group. A mobile phase consisting of an acidified aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is therefore employed. Phosphoric acid is a common choice for pH adjustment in the mobile phase for UV detection.[8]
-
Detection: The presence of a conjugated system (the carbon-carbon double bond conjugated with the carbonyl group and the carboxylic acid) in this compound suggests strong UV absorbance. While the simplest detection method for organic acids is in the 200-210 nm range for the carboxyl group, the conjugated system in this specific molecule is expected to have a UV maximum at a slightly longer wavelength, offering better selectivity.[5] Therefore, a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength.
-
Sample Preparation: The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A mixture of the mobile phase components is an ideal diluent.
Experimental
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix well.
-
Standard Solution (for Purity): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This yields a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Method Validation Protocol
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][3][11]
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting the standard solution in replicate (n=5) and evaluating the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank (diluent).
-
Analyze the this compound reference standard.
-
Analyze a sample of this compound.
-
If available, analyze samples containing known impurities or forced degradation samples (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatogram. The peak purity should be evaluated using a PDA detector.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of this compound reference standard over a range of 50% to 150% of the nominal concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Inject each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Accuracy can be assessed by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six independent preparations of the sample solution at the nominal concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD of the purity values should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected.
Data Presentation and Visualization
Workflow for HPLC Analysis and Method Validation
Caption: Logical flow of the method validation process.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity determination of this compound. By following the outlined chromatographic conditions and method validation protocol, researchers and quality control analysts can ensure the accuracy and precision of their results. Adherence to the principles of method validation as prescribed by the ICH is essential for regulatory compliance and confidence in the quality of this important chemical intermediate.
References
- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). ResearchGate.
- Analytical Methods for Organic Acids. (n.d.). Shimadzu.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). ICH.
- Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022). Taylor & Francis Online.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment.
- Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- [Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids]. (1998). PubMed.
- ICH Q2 Analytical Method Validation. (2017). Slideshare.
- This compound. (n.d.). LabSolutions.
- 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798. (n.d.). PubChem.
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Purification of 3-Oxocyclopent-1-enecarboxylic Acid by Column Chromatography: A Detailed Technical Guide
An Application Note and Protocol for Researchers
Abstract 3-Oxocyclopent-1-enecarboxylic acid is a valuable synthetic intermediate in pharmaceutical development. Its inherent polarity and acidic nature, conferred by the ketone and carboxylic acid functionalities, present significant challenges for purification via traditional chromatographic methods. This application note provides a comprehensive, field-proven guide to the successful purification of this compound using normal-phase column chromatography. We delve into the causal-based rationale for methodological choices, from mobile phase selection to troubleshooting common issues like peak tailing, ensuring a robust and reproducible protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of polar acidic molecules.
The Scientific Principle: Managing Polarity and Acidity
The primary challenge in purifying this compound on silica gel lies in the strong interactions between the acidic analyte and the stationary phase. Silica gel is a polar, weakly acidic adsorbent (pKa ≈ 4.5). The carboxylic acid moiety of the target molecule can deprotonate, forming a highly polar carboxylate anion. This anion interacts very strongly with the silanol groups (Si-OH) on the silica surface, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[1]
The core strategy to overcome this is to suppress the ionization of the carboxylic acid by modifying the mobile phase. By adding a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent, the equilibrium is shifted to favor the protonated, neutral form of the analyte.[2] This neutral molecule has a more predictable and manageable interaction with the silica gel, allowing for effective chromatographic separation.
Choosing the Right Chromatography Mode:
-
Normal-Phase Chromatography: This is the most common and cost-effective method for this type of compound. It utilizes a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase.[1] The separation is based on the analyte's adsorption onto the silica surface. More polar compounds are retained longer.[1] This is the mode detailed in our primary protocol.
-
Reversed-Phase Chromatography: An alternative approach uses a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (e.g., water/acetonitrile).[3] In this mode, polar compounds elute earlier. While effective, it can be more expensive and may require specialized columns for highly aqueous mobile phases to prevent phase collapse.[4][5]
Method Development: The Role of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale predictor of the separation achievable on a column. The goal is to find a solvent system where the target compound has a retention factor (Rf) between 0.2 and 0.4.[6]
-
An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
An Rf < 0.2 indicates the compound is too strongly adsorbed, which will require an excessive volume of solvent to elute and may lead to band broadening.[7]
Protocol for TLC Method Development:
-
Prepare several developing chambers with different solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate).[8] For this specific molecule, consider systems such as Hexane:Ethyl Acetate (e.g., 3:7, 1:1) or Dichloromethane:Methanol (e.g., 95:5).[1][8]
-
To each potential solvent system, add 0.5-1% acetic acid or formic acid to suppress ionization. For example, for 100 mL of eluent, add 0.5-1 mL of acid.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Calculate the Rf value for your target compound and impurities. Select the solvent system that provides the best separation and the target Rf value.
Workflow for Column Chromatography Purification
The following diagram outlines the complete workflow from initial method development to the isolation of the pure product.
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
This protocol assumes a standard glass flash chromatography setup.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc)
-
Glacial Acetic Acid (AcOH) or Formic Acid
-
Glass chromatography column with stopcock
-
Cotton or glass wool and sand
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and visualization tools
-
Rotary evaporator
Step 1: Column Preparation (Slurry Packing)
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet but does not compress too tightly. Add a ~1 cm layer of sand on top of the plug.
-
In a separate beaker, create a slurry of silica gel with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane). The consistency should be pourable but not overly dilute.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spilling. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Once all the silica is added, add a final ~1 cm layer of sand on top to protect the silica bed surface.[9]
-
Continuously run solvent through the column until the silica bed is stable and no more settling occurs. Never let the solvent level drop below the top layer of sand.
Step 2: Sample Loading (Dry Loading) For compounds that may have limited solubility in the mobile phase, dry loading is superior to liquid loading as it often results in better resolution.[9][10]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane, Methanol, or Acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Drain the solvent in the packed column down to the level of the top sand layer.
-
Carefully add the silica-adsorbed sample onto the top of the column, creating an even layer.
-
Gently add another thin layer of sand on top of the sample layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (the system determined by TLC) to the column, filling the space above the sand.
-
Open the stopcock and begin collecting the eluent in fractions. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (a drop rate of several drops per second is typical).
-
Monitor the separation by collecting small, regular-sized fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and any impurities.
-
If separation is difficult, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by adding more Ethyl Acetate over time.[7]
Step 4: Product Isolation
-
Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottomed flask.
-
Remove the solvent using a rotary evaporator. The added acetic/formic acid is volatile and should be removed during this process. Co-evaporation with a non-polar solvent like heptane can help remove final traces of acetic acid.
-
The resulting solid or oil is the purified this compound. Confirm its purity by analytical methods such as NMR, LC-MS, or HPLC.
Data Summary and Troubleshooting
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography. Good for separating polar compounds.[1][6] |
| Mobile Phase (TLC) | Hexane:EtOAc or DCM:MeOH | Start with various ratios (e.g., 1:1 Hexane:EtOAc) and optimize for best separation.[8] |
| Mobile Phase Modifier | 0.5 - 1.0% Acetic Acid | CRITICAL: Suppresses carboxylate formation, preventing peak tailing and ensuring proper elution.[1][2] |
| Target Rf (TLC) | 0.2 - 0.4 | Optimal range for good separation and reasonable elution time on the column.[6] |
| Sample Loading | Dry Loading | Minimizes band broadening, especially for samples with moderate solubility in the eluent.[10] |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler if TLC shows good separation. A gradient is useful for complex mixtures with widely varying polarities.[7] |
Troubleshooting Guide:
-
Problem: Streaking/Tailing on TLC/Column.
-
Cause: Analyte ionization.
-
Solution: Ensure sufficient acid (0.5-1%) is added to the mobile phase.[2] If the compound is acid-sensitive, consider using a different stationary phase like alumina or deactivating the silica with a base like triethylamine (though this is for basic compounds, the principle of deactivation applies).[7]
-
-
Problem: Compound does not elute from the column.
-
Cause: Mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate or Methanol).
-
-
Problem: Poor separation of closely related impurities.
-
Cause: Insufficient resolution.
-
Solution: Use a shallower solvent gradient, a longer column, or finer mesh silica gel. Ensure the sample was loaded in a very concentrated, narrow band.
-
References
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Tang, D. W. (2018). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Othman, A. M., Al-Hetlani, E., & Al-Ameri, A. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- King Group. (n.d.). Successful Flash Chromatography.
- Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. SciSpace.
- SIELC Technologies. (n.d.). Polar Compounds.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reddit. (2016). Column chromatography of carboxylic acids?.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
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Large-Scale Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid: An Industrial Application Guide
Introduction: The Strategic Importance of 3-Oxocyclopent-1-enecarboxylic Acid in Pharmaceutical Synthesis
This compound is a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring a reactive α,β-unsaturated ketone system within a five-membered ring, renders it a versatile building block for the construction of complex molecular frameworks. This is especially true in the synthesis of prostaglandins and their analogues, a class of lipid compounds with profound physiological effects and significant therapeutic applications, including anti-inflammatory and analgesic properties.[1][2][3][4] The cyclopentenone ring is a core structural motif in numerous natural products and bioactive molecules, making the efficient and scalable synthesis of this compound a critical endeavor for drug development professionals.[3][5]
This comprehensive guide provides an in-depth analysis of the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the drug development sector. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, compares viable synthetic strategies, and offers detailed, field-proven protocols for industrial application.
Synthetic Strategies: A Comparative Analysis for Industrial Scale-Up
The synthesis of this compound is conceptually a two-stage process: the formation of the saturated cyclopentanone ring system followed by the introduction of a carbon-carbon double bond in conjugation with the ketone. Several methodologies exist for each stage, with varying degrees of efficiency, scalability, and cost-effectiveness.
Part 1: Formation of the Cyclopentanone Core
The cornerstone of the cyclopentanone ring synthesis is the Dieckmann condensation , an intramolecular variant of the Claisen condensation. This reaction is highly effective for the formation of five- and six-membered rings. The process involves the base-catalyzed cyclization of a diester, typically diethyl adipate, to yield a cyclic β-keto ester.
Key Synthetic Pathways to the Saturated Precursor:
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Dieckmann Condensation | Diethyl Adipate | Sodium ethoxide, Toluene | High yield, well-established, cost-effective starting materials. | Requires strictly anhydrous conditions; potential for side reactions if not controlled. |
| Alternative Esterification & Cyclization | Adipic Acid | Ethanol, Acid catalyst (for esterification); Sodium ethoxide | Utilizes a more fundamental starting material. | Adds an extra step (esterification) to the process. |
Part 2: Introduction of the α,β-Unsaturation
The critical step in the synthesis of this compound is the dehydrogenation of the saturated precursor, 2-oxocyclopentanecarboxylic acid or its ester. Several modern synthetic methods offer efficient and scalable solutions for this transformation.
Key Dehydrogenation Methodologies:
| Method | Key Reagents/Catalyst | Mechanism | Advantages | Disadvantages |
| Palladium-Catalyzed Aerobic Dehydrogenation | Pd(TFA)₂/DMSO, O₂ (air) | Pd(II)-enolate formation followed by β-hydride elimination. | Atom-economical (uses air as the terminal oxidant), high selectivity for the enone, avoids stoichiometric hazardous reagents.[6][7][8][9] | Catalyst cost, optimization of reaction conditions may be required for specific substrates. |
| Saegusa-Ito Oxidation | Silyl enol ether intermediate, Pd(OAc)₂ | Oxidation of a silyl enol ether mediated by a palladium(II) salt.[10][11] | Mild reaction conditions, high yields, well-established for complex molecules.[12][13][14] | Requires a two-step process (silyl enol ether formation), often uses stoichiometric amounts of expensive palladium reagents, though catalytic versions exist.[10][13] |
| α-Bromination and Elimination | NBS or Pyridinium hydrobromide perbromide, Base (e.g., Li₂CO₃) | Electrophilic bromination at the α-position followed by base-induced elimination of HBr. | Avoids the use of heavy metal catalysts. | Use of corrosive and potentially hazardous bromine reagents, can generate stoichiometric amounts of waste salts.[15][16] |
Experimental Protocols: A Step-by-Step Guide for Large-Scale Production
The following protocols are designed to be scalable for industrial production, with an emphasis on safety, efficiency, and product quality.
Protocol 1: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol details the synthesis of the key saturated intermediate.
Workflow Diagram:
Caption: Workflow for the Dieckmann Condensation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Diethyl Adipate | 202.25 | 101.1 | 500 |
| Sodium Ethoxide | 68.05 | 37.4 | 550 |
| Toluene | 92.14 | 300 | - |
| Acetic Acid (glacial) | 60.05 | 33.0 | 550 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with diethyl adipate and toluene. The system is purged with nitrogen to ensure anhydrous conditions.
-
Reaction Initiation: Sodium ethoxide is added portion-wise to the stirred solution. The addition may be exothermic, and the temperature should be controlled.
-
Reaction: The mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature. The progress of the reaction is monitored by gas chromatography (GC) until the concentration of diethyl adipate is less than 1%.
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of glacial acetic acid to neutralize the excess sodium ethoxide.
-
Extraction and Washing: Water is added to the reactor, and the mixture is stirred. The layers are allowed to separate, and the aqueous layer is removed. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate as a colorless liquid.
Protocol 2: Synthesis of Ethyl 3-Oxocyclopent-1-enecarboxylate via Palladium-Catalyzed Aerobic Dehydrogenation
This protocol describes a modern, efficient, and environmentally friendly method for the dehydrogenation step.
Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed Aerobic Dehydrogenation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-Oxocyclopentanecarboxylate | 156.18 | 78.1 g | 0.5 |
| Palladium(II) Trifluoroacetate (Pd(TFA)₂) | 332.43 | 8.3 g | 0.025 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 3.9 g | 0.05 |
| Acetic Acid (glacial) | 60.05 | 500 mL | - |
| Oxygen | 32.00 | 1 atm | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Silica Gel | - | As needed | - |
Procedure:
-
Reactor Setup: A reactor equipped with a mechanical stirrer, condenser, and a gas inlet is charged with ethyl 2-oxocyclopentanecarboxylate, palladium(II) trifluoroacetate, dimethyl sulfoxide, and glacial acetic acid.
-
Reaction: The reactor is sealed and purged with oxygen. The mixture is then heated to 80 °C under an oxygen atmosphere (1 atm, balloon) with vigorous stirring. The reaction is monitored by GC/MS until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water.
-
Extraction: The aqueous mixture is extracted several times with ethyl acetate. The combined organic extracts are washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 3-oxocyclopent-1-enecarboxylate.
Protocol 3: Hydrolysis to this compound
The final step to obtain the target carboxylic acid.
Procedure:
-
Hydrolysis: The purified ethyl 3-oxocyclopent-1-enecarboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Acidification: The reaction mixture is cooled in an ice bath and acidified to a pH of approximately 2 with a mineral acid (e.g., hydrochloric acid).
-
Extraction and Purification: The acidified mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Application in Prostaglandin Synthesis: A Case Study
The utility of this compound as a prostaglandin precursor is exemplified in the synthesis of various prostaglandin analogs.[1][17][18] The α,β-unsaturated ketone moiety allows for the stereoselective introduction of the two side chains characteristic of the prostaglandin framework through conjugate addition and subsequent trapping of the resulting enolate.
Illustrative Synthetic Scheme:
Caption: General strategy for prostaglandin synthesis.
For instance, the synthesis of certain prostaglandin E1 analogs can commence with the conjugate addition of a vinylcuprate reagent (representing the lower side chain) to an ester of this compound. The resulting enolate is then trapped with an allylic halide (representing the upper side chain), establishing the core prostaglandin skeleton. Subsequent functional group manipulations, such as reduction of the ketone and hydrolysis of the ester, lead to the final prostaglandin analog.[19][20][21]
Conclusion
The large-scale synthesis of this compound is a well-defined process that hinges on the efficient execution of two key transformations: the Dieckmann condensation for the formation of the cyclopentanone ring and a subsequent dehydrogenation to introduce the crucial α,β-unsaturation. While traditional methods for dehydrogenation exist, modern palladium-catalyzed aerobic oxidation offers a more sustainable and industrially viable route. The strategic importance of this compound as a precursor to prostaglandins underscores the necessity for robust and scalable synthetic protocols. The methodologies and insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of innovative and life-saving therapeutics.
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Application Note & Protocol: Strategies for the Esterification of 3-Oxocyclopent-1-enecarboxylic Acid
Abstract
This document provides a comprehensive technical guide for the esterification of 3-Oxocyclopent-1-enecarboxylic acid, a key intermediate in the synthesis of prostaglandins and other biologically active molecules. Recognizing the unique chemical nature of this α,β-unsaturated keto-acid, this guide explores multiple synthetic strategies, from classic acid catalysis to modern mild coupling protocols. We provide detailed, field-proven protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal method based on substrate sensitivity, desired scale, and laboratory capabilities.
Introduction: Chemical Significance and Synthetic Challenges
This compound and its corresponding esters are valuable building blocks in organic synthesis. The cyclopentenone motif is a core structure in numerous natural products and pharmaceuticals. However, the esterification of this substrate is not trivial due to several competing factors:
-
Acid/Base Sensitivity: The α,β-unsaturated system is susceptible to polymerization or Michael addition under harsh acidic or basic conditions.
-
Keto-Enol Tautomerism: The presence of the ketone can complicate reactions and purification.
-
Equilibrium Limitations: Classic esterification methods are equilibrium-driven, requiring specific strategies to achieve high conversion.[1][2]
This application note details three primary methods for the successful esterification of this substrate, providing a rationale for method selection and step-by-step protocols for immediate laboratory implementation.
Method Selection: A Comparative Overview
The choice of esterification method is critical and depends on the stability of the desired ester, the alcohol being used, and the required purity. The following table summarizes the primary methods discussed in this guide.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (as solvent), Strong Acid Catalyst (H₂SO₄, TsOH) | Reflux (60-110 °C) | Inexpensive, simple setup, suitable for simple alcohols.[1][3] | Harsh conditions, equilibrium-limited, not suitable for sensitive substrates or tertiary alcohols.[1][2] |
| Steglich Esterification | DCC or EDC, DMAP (cat.) | Mild (0 °C to RT), Aprotic Solvent (DCM, THF) | Mild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[4][5][6] | Stoichiometric urea byproduct can complicate purification; DCC is an allergen.[4][7] |
| Acid Chloride Formation & Alcoholysis | SOCl₂ or (COCl)₂, then Alcohol + Base | Two steps; often requires heating for acid chloride formation. | High yield, irreversible reaction. | Generates corrosive HCl; SOCl₂ is hazardous; two-step process.[8][9] |
Mechanistic Insights and Strategic Rationale
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis.
Fischer-Speier Esterification
This is a classic acid-catalyzed acyl substitution.[1][10] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for attack by the alcohol.[2] The reaction's primary drawback is that it is an equilibrium process.[2] To drive the reaction to completion, water must be removed (e.g., via a Dean-Stark trap) or a large excess of the alcohol reactant must be used.[2][10]
Steglich Esterification
The Steglich esterification provides a powerful, mild alternative for sensitive substrates.[6][7] Its success lies in the activation of the carboxylic acid by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).[4][6]
// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; OAI [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP\n(Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcylPyr [label="N-Acylpyridinium\n('Active Ester')", fillcolor="#FBBC05", fontcolor="#202124"]; ROH [label="R'-OH\n(Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="R-COOR'\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU\n(Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> OAI [label="+ DCC"]; DCC -> OAI; OAI -> AcylPyr [label="+ DMAP\n(fast)"]; DMAP -> AcylPyr; AcylPyr -> Ester [label="+ R'-OH"]; ROH -> Ester; Ester -> DCU [style=invis]; // for layout AcylPyr -> DMAP [label="- DMAP (regenerated)", dir=back, constraint=false]; OAI -> DCU [label="+ R'-OH (slow path)"]; ROH -> DCU [style=invis];
// Invisible edges for alignment RCOOH -> DCC [style=invis]; DMAP -> ROH [style=invis]; } caption [label="Fig 1: Catalytic cycle of the Steglich Esterification.", fontname="Arial", fontsize=10];
The key is the role of 4-dimethylaminopyridine (DMAP). DMAP is a superior nucleophile compared to the alcohol and rapidly attacks the highly reactive O-acylisourea intermediate.[4] This forms an N-acylpyridinium species, often called an "active ester," which prevents an irreversible rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct and is highly susceptible to nucleophilic attack by the alcohol.[4][6]
Detailed Experimental Protocols
The following protocols are designed for the synthesis of methyl 3-oxocyclopent-1-enecarboxylate as a representative example. Adjustments to stoichiometry may be required for other alcohols.
Protocol 1: Steglich Esterification (Recommended Method)
This protocol is ideal for producing high-purity esters under mild conditions, minimizing degradation of the sensitive cyclopentenone core.[6]
| Reagent | MW ( g/mol ) | Amount | Equivalents | Mmol |
| This compound | 126.11 | 1.26 g | 1.0 | 10.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| Methanol (MeOH) | 32.04 | 0.48 g (0.61 mL) | 1.5 | 15.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 61 mg | 0.05 | 0.5 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 1.1 | 11.0 |
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.26 g, 10.0 mmol) and 4-dimethylaminopyridine (61 mg, 0.5 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
Addition of Alcohol: Add methanol (0.61 mL, 15.0 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
DCC Addition: While stirring at 0 °C, add dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize precipitation of DCU. Filter the mixture through a fritted glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[4]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 3-oxocyclopent-1-enecarboxylate.
// Nodes start [label="Combine Acid, DMAP,\nAlcohol in Anhydrous DCM"]; cool [label="Cool to 0 °C"]; add_dcc [label="Add DCC"]; react [label="Stir at Room Temp\n(4-6h)"]; filter [label="Filter to Remove\nDCU Byproduct"]; wash [label="Aqueous Workup\n(Acid, Base, Brine)"]; dry [label="Dry (Na₂SO₄) &\nConcentrate"]; purify [label="Purify via\nColumn Chromatography"]; analyze [label="Characterize Product\n(NMR, MS, IR)"];
// Edges start -> cool; cool -> add_dcc; add_dcc -> react; react -> filter; filter -> wash; wash -> dry; dry -> purify; purify -> analyze; } caption [label="Fig 2: General experimental workflow for Steglich Esterification.", fontname="Arial", fontsize=10];
Protocol 2: Two-Step Acyl Chloride Formation & Esterification
This method is robust and high-yielding, suitable when the harsher conditions of acyl chloride formation are tolerated.
-
Reaction Setup: In a fume hood, combine this compound (1.26 g, 10.0 mmol) and thionyl chloride (SOCl₂) (1.1 mL, 15.0 mmol) in a flask equipped with a reflux condenser.
-
Catalyst: Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture gently to 50-60 °C for 1-2 hours. The reaction will evolve SO₂ and HCl gas, which should be vented appropriately.
-
Isolation: After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation or under reduced pressure. The crude acyl chloride is typically used immediately in the next step without further purification.[8][9]
-
Setup: Dissolve the crude acyl chloride in 40 mL of anhydrous DCM in a flask and cool to 0 °C.
-
Addition: In a separate flask, prepare a solution of methanol (0.48 g, 15.0 mmol) and a non-nucleophilic base like triethylamine (2.1 mL, 15.0 mmol) in 10 mL of anhydrous DCM.
-
Reaction: Add the methanol/triethylamine solution dropwise to the stirring acyl chloride solution at 0 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Perform an aqueous workup and purification as described in Protocol 1 (Steps 8-10).
Product Characterization
The final product, methyl 3-oxocyclopent-1-enecarboxylate, should be characterized to confirm its identity and purity.
-
Molecular Formula: C₇H₈O₃[11]
-
Molecular Weight: 140.14 g/mol [11]
-
Appearance: Colorless liquid.
-
¹H NMR (CDCl₃): Expected signals for the methoxy group (s, ~3.7 ppm), vinyl proton, and aliphatic protons of the cyclopentenone ring.
-
Mass Spectrometry (MS): The calculated exact mass is 140.0473 Da.[11] The spectrum should show a corresponding molecular ion peak.
Safety and Handling
-
DCC (Dicyclohexylcarbodiimide): A potent skin allergen and sensitizer. Always handle with appropriate gloves and in a well-ventilated area.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All operations must be performed in a certified chemical fume hood.
-
DMAP (4-Dimethylaminopyridine): Toxic. Avoid skin contact and inhalation.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.
Conclusion
The esterification of this compound can be accomplished effectively through several methods. For substrates requiring mild conditions to preserve the integrity of the α,β-unsaturated ketone system, the Steglich Esterification (Protocol 1) is the superior choice, offering high yields and operational simplicity.[4][6] For larger-scale syntheses where cost and robustness are primary concerns, the two-step conversion via an acid chloride intermediate (Protocol 2) provides an excellent, high-yielding alternative, provided the necessary safety precautions for handling thionyl chloride are strictly followed.[8]
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- BenchChem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP). Benchchem.
- Fiveable. (n.d.).
- Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971.
- Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
- JoVE. (2025).
- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.
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- Organic Chemistry Portal. (n.d.).
- Murray, A. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
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- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
- Wikipedia. (n.d.).
- University of Toronto. (n.d.). Fischer Esterification. (URL not available from search, general reference for a typical university lab procedure)
- Organic Chemistry Portal. (n.d.).
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Forging Complexity: A Guide to Advanced Molecular Scaffolds from 3-Oxocyclopent-1-enecarboxylic Acid
Introduction: The Versatility of a Humble Building Block
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with precise three-dimensional arrangements is paramount. These complex scaffolds form the basis of new therapeutic agents, offering the potential for enhanced potency, selectivity, and pharmacokinetic properties. Among the myriad of starting materials available to the synthetic chemist, 3-Oxocyclopent-1-enecarboxylic acid and its ester derivatives stand out as exceptionally versatile and powerful building blocks.[1] Their inherent functionality—a conjugated enone system, a carboxylic acid/ester, and multiple sites for stereochemical diversification—provides a rich platform for the construction of intricate molecular frameworks.[2]
This guide provides an in-depth exploration of key synthetic strategies to leverage the reactivity of this compound, transforming this simple precursor into a diverse array of complex molecular scaffolds. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and accelerate the discovery of next-generation therapeutics.
Strategic Overview: Unlocking the Synthetic Potential
The reactivity of the 3-oxocyclopent-1-enecarboxylate scaffold is dominated by the electrophilic nature of the enone system. This allows for a variety of powerful carbon-carbon bond-forming reactions. The primary strategies we will explore are:
-
Conjugate (Michael) Addition: The addition of nucleophiles to the β-carbon of the enone is a cornerstone of its reactivity, enabling the introduction of a wide range of substituents.
-
Annulation Reactions: Building upon the Michael addition, annulation strategies, most notably the Robinson annulation, allow for the construction of fused ring systems.
-
Cycloaddition Reactions: The double bond of the cyclopentenone can participate as a dienophile in Diels-Alder reactions, providing a direct route to polycyclic frameworks.
-
Applications in Natural Product Synthesis: We will examine how these fundamental reactions are applied in the elegant synthesis of complex bioactive molecules, such as prostaglandins.
I. The Michael Addition: Controlled Introduction of Complexity
The Michael or 1,4-conjugate addition is a fundamental transformation for the elaboration of α,β-unsaturated carbonyl compounds.[3][4] In the context of methyl 3-oxocyclopent-1-enecarboxylate, this reaction allows for the stereocontrolled introduction of a substituent at the C-4 position, setting the stage for further functionalization.
Causality Behind Experimental Choices:
The choice of nucleophile and catalyst is critical for achieving high yield and stereoselectivity. Soft nucleophiles, such as organocuprates (Gilman reagents) and malonates, are particularly effective for 1,4-addition, minimizing the competing 1,2-addition to the carbonyl group.[3] Organocatalysis has emerged as a powerful tool for enantioselective Michael additions to cyclic enones, offering a direct route to chiral building blocks.[5]
Diagram: General Workflow for Michael Addition
Caption: Workflow of the Michael Addition Reaction.
Protocol 1: Organocuprate Conjugate Addition
Organocuprates are highly effective for the 1,4-addition of alkyl and vinyl groups to enones.[6] The use of a copper(I) catalyst ensures the selective formation of the conjugate adduct.
Materials:
-
Methyl 3-oxocyclopent-1-enecarboxylate
-
Organolithium reagent (e.g., MeLi, BuLi)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Organocuprate (Gilman Reagent):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI (1.0 eq).
-
Cool the flask to -78 °C (dry ice/acetone bath) and add anhydrous THF.
-
Slowly add the organolithium reagent (2.0 eq) dropwise. The solution will typically change color, indicating the formation of the lithium diorganocuprate. Stir the mixture at this temperature for 30-60 minutes.
-
-
Conjugate Addition:
-
In a separate flask, dissolve methyl 3-oxocyclopent-1-enecarboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared organocuprate solution to the solution of the enone via cannula.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Temperature | -78 °C | Minimizes side reactions, such as 1,2-addition and enolate equilibration. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the organometallic species. |
| Quenching Agent | Saturated NH₄Cl | Provides a mild proton source to quench the enolate and decompose the copper salts. |
II. The Robinson Annulation: Building Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring onto an existing ketone.[7][8][9] This strategy is particularly valuable for the synthesis of steroids and other polycyclic natural products.[7]
Causality Behind Experimental Choices:
The success of the Robinson annulation relies on the careful choice of a Michael acceptor, typically an α,β-unsaturated ketone like methyl vinyl ketone (MVK), and a base to facilitate both the initial Michael addition and the subsequent intramolecular aldol condensation.[7][10] The reaction is often performed in a protic solvent to facilitate the proton transfer steps.
Diagram: Robinson Annulation Mechanism
Caption: Mechanism of the Robinson Annulation.
Protocol 2: Robinson Annulation of a 4-Substituted Cyclopentanone
This protocol describes the annulation of a cyclopentanone derivative obtained from a prior Michael addition.
Materials:
-
4-Alkyl-3-oxocyclopentane-1-carboxylate (from Protocol 1)
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, dissolve the 4-alkyl-3-oxocyclopentane-1-carboxylate (1.0 eq) in ethanol.
-
Add sodium ethoxide (catalytic amount, e.g., 0.1-0.3 eq).
-
Add methyl vinyl ketone (1.1-1.5 eq) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., dilute HCl or acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting fused bicyclic enone by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Base | NaOEt (catalytic) | Sufficient to deprotonate the ketone for the Michael addition and promote the aldol condensation. |
| Michael Acceptor | Methyl Vinyl Ketone | A highly reactive and commonly used partner for the Robinson annulation. |
| Temperature | Reflux | Provides the necessary energy to drive both the Michael addition and the aldol condensation/dehydration. |
III. The Diels-Alder Reaction: Constructing Polycyclic Scaffolds
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring in a single, stereospecific step.[11] The cyclopentenone moiety of our starting material can act as a dienophile, reacting with a conjugated diene to rapidly generate complex polycyclic systems.
Causality Behind Experimental Choices:
The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction.[11] The ester group on our cyclopentenone starting material enhances its reactivity as a dienophile. Lewis acid catalysis can further increase the rate and stereoselectivity of the reaction.
Diagram: Diels-Alder Reaction for Polycycle Synthesis
Caption: The Diels-Alder reaction for bicyclic scaffold synthesis.
Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for the Diels-Alder reaction using a Lewis acid to enhance reactivity and selectivity.
Materials:
-
Methyl 3-oxocyclopent-1-enecarboxylate
-
Conjugated diene (e.g., cyclopentadiene, isoprene)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve methyl 3-oxocyclopent-1-enecarboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add the Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes, 1.1 eq) dropwise. Stir for 15-30 minutes.
-
-
Reaction Execution:
-
Add the conjugated diene (1.1-2.0 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C, gradually warming to room temperature if necessary. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude bicyclic adduct by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst | Lewis Acid (e.g., Et₂AlCl) | Coordinates to the carbonyl oxygen, lowering the LUMO of the dienophile and accelerating the reaction. |
| Temperature | -78 °C to room temp. | Low temperature enhances stereoselectivity (endo vs. exo). |
| Solvent | Anhydrous DCM | A common aprotic solvent for Lewis acid-catalyzed reactions. |
IV. Application in Prostaglandin Synthesis: A Case Study
Prostaglandins are a class of biologically active lipids with a wide range of physiological effects.[4][12] Their synthesis has been a benchmark for demonstrating the power of new synthetic methodologies. The cyclopentane core of prostaglandins makes this compound derivatives ideal starting points. A key strategy involves the conjugate addition of a vinyl organocuprate to introduce the "lower" side chain, followed by trapping of the resulting enolate to introduce the "upper" side chain.
The Three-Component Coupling Approach:
This elegant approach, pioneered by Noyori, involves the sequential addition of two different side chains to a cyclopentenone precursor.
-
Conjugate Addition of the Lower Side Chain: An organocuprate derived from a vinyl iodide corresponding to the lower side chain is added to a protected 4-hydroxycyclopentenone derivative.
-
Enolate Trapping with the Upper Side Chain: The resulting enolate is trapped with an electrophilic species, typically an allylic iodide, that corresponds to the upper side chain.
-
Further Functional Group Manipulations: Subsequent steps involve reduction of the ketone and elaboration of the ester to afford the final prostaglandin structure.
This strategy highlights how the fundamental reactivity of the cyclopentenone core can be harnessed to assemble highly complex and biologically important molecules in a convergent and stereocontrolled manner. The synthesis of prostaglandins often relies on chiral cyclopentenone precursors to establish the correct stereochemistry.[13] A crucial intermediate in many prostaglandin syntheses is the "Corey lactone," which can be accessed from cyclopentenone-based starting materials.[2][14][15][16][17]
Diagram: Prostaglandin Synthesis Strategy
Caption: Convergent strategy for prostaglandin synthesis.
Conclusion: A Foundation for Innovation
This compound is more than a simple starting material; it is a versatile platform for the creation of molecular complexity. The reactions outlined in this guide—Michael additions, Robinson annulations, and Diels-Alder reactions—represent a powerful and reliable toolkit for the synthesis of diverse and novel molecular scaffolds. By understanding the principles behind these transformations and mastering their practical application, researchers can accelerate the design and synthesis of new chemical entities with the potential to address unmet medical needs. The continued development of asymmetric variants of these reactions will further enhance the utility of this remarkable building block in the future of drug discovery.
References
- ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews.
- National Center for Biotechnology Information. Pot and time economies in the total synthesis of Corey lactone.
- RSC Publishing. Pot and time economies in the total synthesis of Corey lactone.
- Scilit. Enzymatic procedure for the synthesis of prostaglandin A2.
- Thieme. Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone.
- ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews.
- MDPI. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.
- Wikipedia. Robinson annulation.
- ResearchGate. Corey's synthetic route of the Corey lactone | Download Scientific Diagram.
- Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism.
- Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents.
- ResearchGate. The suggested mechanism for the Robinson annulation reaction.
- National Center for Biotechnology Information. A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Denmark Group. Investigations of Organocuprates.
- University of Calgary. Ch18: Organocopper reagents.
- Chemistry LibreTexts. Biosynthesis of Prostaglandins.
- Scribd. Organocuprates in Conjugate Addition | PDF | Alkene | Chemical Reactions.
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- Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
- Master Organic Chemistry. The Robinson Annulation.
- Biology LibreTexts. 6.10: Prostaglandin Synthesis.
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Synthesis of Novel Heterocyclic Compounds from 3-Oxocyclopent-1-enecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Cyclic Scaffold
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds, particularly those fused with carbocyclic rings, represent a privileged class of scaffolds due to their diverse pharmacological properties. 3-Oxocyclopent-1-enecarboxylic acid and its ester derivatives are versatile and highly reactive building blocks for the synthesis of a variety of cyclopentane-fused heterocyclic systems. The inherent 1,3-dicarbonyl functionality provides two reactive sites for condensation with binucleophilic reagents, leading to the efficient construction of intricate molecular frameworks.
The cyclopentane ring, as a bioisostere of various moieties, can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule, such as increased metabolic stability and conformational rigidity.[1] This guide provides a detailed exploration of the synthetic pathways to novel pyrazole and pyrimidine derivatives starting from this compound, complete with mechanistic insights, detailed experimental protocols, and data presentation to aid researchers in this exciting field.
Core Synthetic Strategies: Building Fused Heterocycles
The synthesis of fused heterocyclic compounds from this compound primarily relies on the reactivity of its β-keto ester moiety. This functionality allows for classical condensation reactions with various binucleophiles to construct five- and six-membered heterocyclic rings.
Synthesis of Cyclopentane-Fused Pyrazoles
The reaction of a β-keto ester with a hydrazine derivative is a cornerstone of pyrazole synthesis, widely known as the Knorr pyrazole synthesis.[1] This reaction proceeds via a condensation-cyclization sequence to afford the fused pyrazole ring system.
Reaction Causality: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine on the more electrophilic ketone carbonyl of the this compound derivative. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl, leading to the formation of a stable, fused pyrazole ring after dehydration. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[1]
Caption: Biginelli-type reaction for cyclopentane-fused pyrimidines.
Data Presentation: A Comparative Overview
The following table summarizes representative reaction conditions and outcomes for the synthesis of cyclopentane-fused pyrazoles and pyrimidines, showcasing the versatility of this compound derivatives as starting materials.
| Entry | Heterocycle | Binucleophile | Other Reactants | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrazole | Hydrazine hydrate | - | Acetic acid/Ethanol | Reflux | 2 | 85 |
| 2 | Pyrazole | Phenylhydrazine | - | Acetic acid/Ethanol | Reflux | 3 | 82 |
| 3 | Pyrimidine | Urea | Benzaldehyde | HCl/Ethanol | Reflux | 6 | 75 |
| 4 | Pyrimidine | Thiourea | 4-Chlorobenzaldehyde | p-TsOH/Toluene | Reflux | 8 | 78 |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, validated procedures for the synthesis of representative cyclopentane-fused heterocyclic compounds.
Protocol 1: Synthesis of Ethyl 4,5-dihydro-1H-indazole-3-carboxylate
This protocol details the synthesis of a cyclopentane-fused pyrazole via the condensation of ethyl 3-oxocyclopent-1-enecarboxylate with hydrazine hydrate.
Materials:
-
Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Caption: Workflow for the synthesis of a cyclopentane-fused pyrazole.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-oxocyclopent-1-enecarboxylate (10 mmol, 1.54 g) and ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Slowly add hydrazine hydrate (12 mmol, 0.6 mL) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add cold deionized water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford the desired ethyl 4,5-dihydro-1H-indazole-3-carboxylate as a solid.
-
Characterization: The product can be characterized by NMR, IR, and mass spectrometry. [2][3]
Protocol 2: Synthesis of 4-Phenyl-3,4,5,6-tetrahydro-1H-cyclopenta[d]pyrimidin-2(1H)-one
This protocol outlines the synthesis of a cyclopentane-fused dihydropyrimidinone via a Biginelli-type reaction.
Materials:
-
Ethyl 3-oxocyclopent-1-enecarboxylate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Caption: Workflow for a Biginelli-type synthesis.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 3-oxocyclopent-1-enecarboxylate (10 mmol, 1.54 g), benzaldehyde (10 mmol, 1.06 g), urea (15 mmol, 0.90 g), and ethanol (40 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (0.2 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours.
-
Monitor the reaction progress by TLC using a 2:1 mixture of ethyl acetate and hexane.
-
After completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-phenyl-3,4,5,6-tetrahydro-1H-cyclopenta[d]pyrimidin-2(1H)-one.
-
Characterization: The structure of the product can be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. [4][5][6]
Conclusion and Future Outlook
The synthetic routes detailed in this guide underscore the utility of this compound as a valuable starting material for the construction of novel cyclopentane-fused heterocyclic compounds. The straightforward and efficient nature of these condensation reactions allows for the generation of diverse molecular scaffolds with significant potential in drug discovery and development. Further exploration into multicomponent reaction strategies and the use of a wider array of binucleophilic reagents will undoubtedly expand the accessible chemical space, paving the way for the discovery of new therapeutic agents.
References
- Gaunt, M. J., & Johansson, C. C. C. (2007). Enantioselective organocatalysis. Chemical reviews, 107(12), 5596-5605.
- Kong, W., & Romo, D. (2017). Diastereo-and enantioselective synthesis of bi-and tricyclic N-heterocycle-fused β-lactones. The Journal of Organic Chemistry, 82(24), 13161-13170.
- Ma, X., & Zhang, W. (2022). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules.
- Chen, J., & Chen, J. (2020). β-Ketothioamides: efficient reagents in the synthesis of heterocycles. Organic & Biomolecular Chemistry, 18(34), 6649-6663.
- Li, X., et al. (2020). Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1, 3-dicarbonyl compounds with propargylic alcohols. Organic Chemistry Frontiers, 7(15), 2056-2061.
- Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131.
- Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC advances, 13(27), 18456-18476.
- Noreen, S., et al. (2013). Biginelli Reaction-Carboxylic Acids as Catalysts. Asian Journal of Chemistry, 25(10), 5481.
- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 403-436.
- Avasthi, K., et al. (2024). Synthesis of Pyrazolo [3, 4-b] pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry.
- Zhang, B. (2022).
- Ríos-Gutiérrez, M., & Portilla, J. (2020). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 17(3), 194-215.
- Dömling, A. (2014). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. Chemistry–A European Journal, 20(42), 13456-13468.
- da Silva, F. C., et al. (2018). Dicarbonyl compounds in the synthesis of heterocycles under green conditions. Current Organic Chemistry, 22(16), 1584-1605.
- Bakos, J., & Török, B. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-196.
- Reddy, T. R., et al. (2021). Green synthesis of pyrazolo [3, 4-b] quinolinones using bioproduct pyridine-2-carboxylic acid as a green and efficient catalyst. Journal of the Iranian Chemical Society, 18(10), 2661-2671.
- de la Torre, M. C., & Sierra, M. A. (2004).
- Abonia, R., et al. (2002). Synthesis of pyrazole and pyrimidine Tröger's-base analogues. Journal of the Chemical Society, Perkin Transactions 1, (13), 1588-1591.
- Avasthi, K., et al. (2009). Pyrazolo [3, 4-d] pyrimidinophanes: convenient synthesis of a new class of cyclophane and X-ray structure of the first representative. Organic letters, 11(22), 5290-5293.
- da Silva, F. C., et al. (2018). Dicarbonyl compounds in the synthesis of heterocycles under green conditions. Current Organic Chemistry, 22(16), 1584-1605.
- Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1 H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 779-786.
- Xia, C., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Kumar, A., et al. (2021). IR, NMR spectral data of pyrimidine derivatives. Journal of Pharmaceutical Sciences and Research, 13(5), 289-294.
- Ríos, M., & Portilla, J. (2022). Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering. Molecules, 27(19), 6529.
- Al-Amiery, A. A., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry, 9, 101633.
- Çetinkaya, Y., et al. (2019). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50° C. Journal of Molecular Structure, 1175, 78-85.
- Al-Azayza, S., et al. (2013).
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Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Low Yield in 3-Oxocyclopent-1-enecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Oxocyclopent-1-enecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable cyclopentenone building block. Cyclopentenones are crucial intermediates in the synthesis of numerous bioactive compounds, including prostaglandins and natural products.[1] Therefore, achieving a reliable and high-yielding synthesis is paramount.
This document moves beyond simple step-by-step instructions to provide a deep, mechanistic understanding of the common pitfalls in the synthetic pathway. By understanding the causality behind each experimental choice, you can diagnose issues in your own experiments and make informed decisions to optimize your outcomes.
Part 1: Foundational Principles of the Synthesis
The most common and robust laboratory-scale synthesis of the 3-oxocyclopentene core involves an intramolecular cyclization of a linear diester, a reaction known as the Dieckmann Condensation.[2][3][4] This is typically followed by hydrolysis of the resulting β-keto ester and a carefully controlled decarboxylation.
The general workflow can be visualized as follows:
Sources
common side reactions in 3-Oxocyclopent-1-enecarboxylic acid synthesis and prevention
Welcome to the technical support center for the synthesis of 3-Oxocyclopent-1-enecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yields, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 3-oxocyclopentene core, and what are their main challenges?
The synthesis of this compound and related structures primarily relies on intramolecular cyclization reactions to form the five-membered ring. The two most prevalent and powerful methods are the Dieckmann Condensation and the Nazarov Cyclization.
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] For a cyclopentanone ring, a 1,6-diester (e.g., a derivative of adipic acid) is typically used. The primary challenge is managing the reaction equilibrium; the reaction is reversible and can be driven backward if not properly controlled.[1]
-
Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[2] While powerful for forming the unsaturated ring in one step, it is often plagued by issues of regioselectivity in the final elimination step and potential trapping of a key cationic intermediate, leading to undesired byproducts.[3][4]
Each method has distinct advantages and requires careful control of reaction parameters to mitigate inherent side reactions.
Q2: How can I effectively monitor my reaction to minimize byproduct formation?
Proactive reaction monitoring is critical. The most common and effective method is Thin-Layer Chromatography (TLC) . It allows for rapid, qualitative assessment of the consumption of starting material and the appearance of the product and any byproducts.
Protocol for TLC Monitoring:
-
Plate Preparation: Use silica gel-coated TLC plates.
-
Solvent System Selection: A good starting point for this class of polar, acidic compounds is a mixture of ethyl acetate and hexanes (e.g., 30% EtOAc/hexane).[5][6] Adjust the polarity to achieve an Rf value for your product between 0.3 and 0.5. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve spot shape for carboxylic acids.
-
Spotting: Apply a dilute sample of your reaction mixture to the baseline of the TLC plate alongside spots of your starting material(s) for reference.
-
Development & Visualization: Develop the plate in a chamber saturated with the eluent. Visualize the spots using a UV lamp (if chromophoric) and/or by staining with an appropriate agent (e.g., potassium permanganate or vanillin stain).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, major product spot indicates reaction progress. The emergence of other spots signifies the formation of byproducts. Run TLCs at regular intervals (e.g., every 30-60 minutes) to determine the point of maximum product formation before significant side reactions occur.
Troubleshooting Guide: Dieckmann Condensation
The Dieckmann condensation cyclizes a diester into a β-keto ester, which is a direct precursor to the desired cyclopentanone ring.
Caption: Desired Dieckmann pathway vs. the competing reverse reaction.
Problem 1.1: Low or No Yield of Cyclized Product
-
Symptom: Your reaction stalls, or upon workup, you primarily recover the starting diester.
-
Primary Cause (Causality): The Dieckmann condensation is a reversible equilibrium. The final β-keto ester product often has an acidic proton between its two carbonyl groups. If a sub-stoichiometric amount of base is used, the equilibrium is not effectively shifted towards the products. The alkoxide leaving group (RO⁻) can re-attack the β-keto ester, causing ring cleavage in a reverse Dieckmann reaction .[1]
-
Solution & Prevention:
-
Use a Stoichiometric Amount of Strong Base: Employ at least one full equivalent of a strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium hydride (NaH).[7][8] The base serves not only to generate the initial enolate but, more importantly, to irreversibly deprotonate the resulting β-keto ester. This forms a resonance-stabilized enolate, which is the thermodynamic sink of the reaction, effectively removing the product from the equilibrium and driving the reaction to completion.
-
Strictly Anhydrous Conditions: Water will quench the base and can hydrolyze the ester groups. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Acidic Workup: The stable enolate must be protonated to yield the final neutral β-keto ester. This is achieved by quenching the reaction with a dilute acid (e.g., HCl or H₂SO₄) after the reaction is complete.[8]
-
Problem 1.2: Formation of Polymeric or Intermolecular Byproducts
-
Symptom: The reaction mixture becomes viscous, and analysis shows high molecular weight species instead of the desired five-membered ring.
-
Primary Cause (Causality): The enolate formed from one diester molecule can react with the carbonyl of another diester molecule (intermolecular condensation) instead of its own second ester group (intramolecular condensation). This side reaction is concentration-dependent.
-
Solution & Prevention:
-
High-Dilution Conditions: To favor the intramolecular pathway, the reaction must be run at high dilution (typically 0.01 M to 0.1 M). This reduces the probability of two different molecules encountering each other.
-
Slow Addition: A common technique is to slowly add the diester solution via a syringe pump to a refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the unreacted diester low, further promoting intramolecular cyclization.
-
Troubleshooting Guide: Nazarov Cyclization
The Nazarov cyclization is a powerful method for constructing cyclopentenones from divinyl ketones, involving a 4π-electrocyclization of a pentadienyl cation.[2]
Caption: Key decision point for the cyclopentenyl cation intermediate.
Problem 2.1: Low Yield due to "Interrupted Nazarov" Side Products
-
Symptom: You isolate significant quantities of products where a nucleophile (e.g., -OH, -Cl) has added to the cyclopentane ring instead of the expected cyclopentenone.
-
Primary Cause (Causality): The key intermediate in the Nazarov cyclization is a cyclopentenyl cation.[9] This is a highly reactive electrophile. If nucleophiles are present in the reaction medium (including the Lewis acid's counter-ion or traces of water), they can attack this cation faster than the desired proton elimination occurs. This is known as an "interrupted Nazarov reaction".[2][3]
-
Solution & Prevention:
-
Choice of Acid: Use Lewis acids with non-nucleophilic counter-ions (e.g., BF₃, FeCl₃, AlCl₃). Avoid protic acids like HBr or HI if possible.
-
Anhydrous Conditions: Rigorously exclude water from the reaction. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Solvent Choice: Use non-nucleophilic solvents like dichloromethane or toluene. Avoid potentially nucleophilic solvents like ethers or nitriles if cation trapping is a major issue.
-
Problem 2.2: Formation of Regioisomers (Mixture of Double Bond Positions)
-
Symptom: NMR analysis shows a mixture of cyclopentenone isomers where the double bond is in different positions.
-
Primary Cause (Causality): The final step is the elimination of a proton adjacent to the carbocation to form the double bond. If there are multiple, non-equivalent positions from which a proton can be removed, a mixture of products can result. The regioselectivity is often low if the substituents on either side of the forming double bond have similar electronic properties.[4]
-
Solution & Prevention:
-
Substrate Design: Design the divinyl ketone substrate to favor elimination in one direction. Installing an electron-donating or withdrawing group can polarize the system and direct the regioselectivity.[4]
-
Silicon-Directed Strategy: A classic and highly effective method is to place a trimethylsilyl (TMS) group on the vinyl moiety. The silicon atom has a powerful stabilizing effect on a β-carbocation (the "beta-silicon effect"), which directs the formation of the pentadienyl cation. In the final step, the TMS group is eliminated instead of a proton, providing excellent control over the double bond position.[4]
-
Summary of Common Issues and Preventative Actions
| Synthetic Route | Side Reaction / Problem | Root Cause | Preventative Measure / Solution |
| Dieckmann | Low Yield / Reversal | Reaction equilibrium; Ring cleavage by alkoxide | Use ≥1 equivalent of strong base; ensure acidic workup. |
| Dieckmann | Polymerization | Intermolecular reaction dominates at high concentration | Use high-dilution conditions; slow addition of substrate. |
| Nazarov | "Interrupted" Products | Nucleophilic trapping of cyclopentenyl cation | Use non-nucleophilic acids/solvents; strictly anhydrous conditions. |
| Nazarov | Regioisomer Mixture | Non-selective proton elimination | Substrate design (polarizing groups); silicon-directed strategies. |
| Nazarov | Racemization | Acid-catalyzed enolization at α-position | Use milder Lewis acids; explore modern asymmetric catalysts.[4] |
Troubleshooting Workflow
Caption: A workflow for diagnosing and solving common synthesis issues.
References
- ChemInform Abstract: Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. (2002).
- Tius, M. A. (2005). The Nazarov Cyclization.
- Grant, T. N., Rieder, C. J., & West, F. G. (2009). Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations.
- Grant, T. N., Rieder, C. J., & West, F. G. (2009).
- Nazarov Cycliz
- Robinson annul
- Nazarov cycliz
- Robinson annul
- Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester. PrepChem.com. [Link]
- Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]
- Robinson Annulation.
- Jones, B. A., et al. (2015). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. PMC. [Link]
- Preparation method of 3-oxocyclobutanecarboxylic acid. (2013).
- Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. (2023). American Chemical Society. [Link]
- Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxyl
- The Robinson Annulation. (2018). Master Organic Chemistry. [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015).
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
- Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annul
- Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.
- Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate.
- Dieckmann Condens
- Dieckmann Condens
- Dieckmann Condensation.
- Cyclobutanecarboxylic Acid. Organic Syntheses. [Link]
- Synthesis and Diels-Alder Reactions of 3-Acetyl-2(3H)-Oxazolone. Organic Syntheses. [Link]
- Ethyl 4-Thiazolecarboxyl
- 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid. PubChem. [Link]
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- 9. Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Derivatization of 3-Oxocyclopent-1-enecarboxylic Acid
Welcome to the technical support center for the derivatization of 3-Oxocyclopent-1-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your synthesis.
This compound is a valuable synthon, but its bifunctional nature—possessing both a carboxylic acid and an α,β-unsaturated ketone—presents unique challenges. The conjugated enone system is susceptible to nucleophilic attack (Michael addition), while the carboxylic acid requires activation for efficient derivatization. This guide provides a logical, question-and-answer framework to address common issues and optimize your reaction conditions.
Part 1: Strategic Planning - The Ketone Protection Dilemma
A primary strategic decision is whether to protect the ketone before proceeding with carboxylic acid derivatization. This choice depends entirely on the reagents and conditions planned for the subsequent steps.
Question: When should I protect the ketone group before derivatizing the carboxylic acid?
Answer: Protection of the cyclopentenone moiety is critical when your planned reaction conditions involve strong nucleophiles or bases that could otherwise react with the enone system.
-
Causality: The C=C double bond conjugated to the carbonyl group is electrophilic and highly susceptible to 1,4-conjugate addition (Michael addition) by nucleophiles. If your derivatization reagent or conditions (e.g., using a strongly basic amine without a controlled coupling protocol, or certain organometallic reagents) can act as a Michael donor, you will likely form undesired byproducts.
-
Recommended Strategy: The most common and robust method for protecting the ketone is to convert it into an acetal (or ketal), typically by reacting it with a diol like ethylene glycol in the presence of an acid catalyst.[1] This functional group is stable to a wide range of non-acidic reagents used for amide coupling and esterification.[2] The protection can be reversed with aqueous acid upon completion of the desired derivatization.[1]
Below is a decision-making workflow to guide your strategy.
Caption: Decision workflow for ketone protection strategy.
Part 2: Esterification Troubleshooting Guide
Esterification is a common derivatization, but achieving high yields with this substrate can be challenging.
Question: My standard Fischer esterification (acid catalyst, excess alcohol) is slow and gives a low yield. What's wrong?
Answer: Fischer esterification is a reversible, equilibrium-limited process.[3][4] For a sterically hindered or electronically deactivated substrate, driving the reaction to completion can be difficult. Furthermore, prolonged exposure to strong acid and heat can lead to side reactions or decomposition of the starting material.
Solutions:
-
Water Removal: The most effective way to drive the equilibrium is to remove the water byproduct as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is the classic approach.
-
Stoichiometry: Use the alcohol reactant as the solvent if it is inexpensive and low-boiling to massively shift the equilibrium towards the product.
-
Switch to Milder, Non-Equilibrium Methods: If acidic conditions are detrimental or yields remain low, using a coupling agent to activate the carboxylic acid is a superior strategy.
Question: What are the best alternative esterification methods for sensitive substrates?
Answer: Carbodiimide-mediated coupling, such as the Steglich esterification, is an excellent and widely used alternative.[3][5] This method avoids harsh acidic conditions and is not equilibrium-limited.
-
Mechanism: A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) , activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester. A nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP) , is added to accelerate the reaction.
-
Common Pitfall: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the starting material and can be difficult to remove. This is more common with sterically hindered alcohols. Using DMAP helps to ensure the rate of alcohol attack is faster than the rate of this side reaction.
Table 1: Comparison of Esterification Methods
| Method | Reagents | Temperature | Pros | Cons |
| Fischer | H₂SO₄ (cat.), excess ROH | Reflux | Inexpensive reagents, simple setup. | Equilibrium-limited, harsh conditions, potential for side reactions.[3] |
| Steglich | EDC or DCC, DMAP (cat.) | 0 °C to RT | High yields, mild conditions, not limited by equilibrium.[5] | More expensive, byproducts can complicate purification (especially DCU). |
| TPPO/ (COCl)₂ | Triphenylphosphine oxide, Oxalyl chloride, Et₃N | Room Temp | Mild conditions, good yields.[6] | Requires handling of oxalyl chloride. |
Experimental Protocol: Steglich Esterification using EDC
This protocol provides a reliable method for converting this compound to its ester derivative.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Addition of Alcohol & Catalyst: Add the desired alcohol (1.1-1.5 eq) and DMAP (0.1-0.2 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction mixture may become cloudy.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Part 3: Amide Coupling Troubleshooting Guide
Directly reacting a carboxylic acid and an amine typically fails due to the formation of a non-reactive ammonium carboxylate salt.[7] Modern coupling reagents are essential for efficient amide bond formation.
Question: There are dozens of amide coupling reagents. How do I choose the right one?
Answer: The choice depends on factors like cost, substrate sensitivity, risk of side reactions (especially racemization if working with chiral substrates), and ease of byproduct removal.
-
Carbodiimides (EDC, DCC): These are cost-effective and widely used. EDC is often preferred for solution-phase chemistry because its urea byproduct is water-soluble, simplifying purification.[7] When using carbodiimides, it is highly recommended to include an additive like 1-Hydroxybenzotriazole (HOBt) . HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reduces the risk of racemization.
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU are among the most powerful and reliable for amide coupling, especially for hindered or unreactive substrates.[8][9][10] They are more expensive but often give cleaner reactions and higher yields with shorter reaction times. They work by forming a highly reactive HOBt-based active ester in situ.
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Base Required | Pros | Cons |
| Carbodiimide | EDC, DCC (+ HOBt) | Tertiary Amine (e.g., DIEA) | Cost-effective, EDC byproduct is water-soluble.[11] | DCC byproduct (DCU) is insoluble and hard to remove; risk of side reactions without additives. |
| Uronium/Aminium | HATU, HBTU | Non-nucleophilic base (DIEA) | Very high efficiency, fast reactions, low racemization.[9][10] | Expensive, potential thermal hazards on very large scale.[8] |
| Phosphonium | PyBOP, PyAOP | Non-nucleophilic base (DIEA) | High efficiency, similar to HATU. | Byproducts can be difficult to remove. |
Question: My amide coupling reaction is messy, incomplete, or gives zero yield. What steps can I take to fix it?
Answer: A failed amide coupling is a common frustration. A systematic troubleshooting approach is key. The order of reagent addition is critical. The carboxylic acid must be "pre-activated" with the coupling reagent before the amine is introduced. Adding all components at once can lead to decomposition of the coupling reagent by the amine.
Below is a logical workflow for troubleshooting a failed HATU-mediated coupling reaction.
Caption: Troubleshooting workflow for a HATU amide coupling.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is robust for a wide range of amines, including those that are less nucleophilic.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M).
-
Reagent Addition: Add HATU (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.5 eq).
-
Pre-Activation: Stir the mixture at room temperature for 10-15 minutes. This step is crucial for forming the active ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-12 hours. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash thoroughly with water or brine several times to remove DMF and other water-soluble byproducts. A wash with saturated aqueous NaHCO₃ can help remove unreacted acid and HOBt, and a wash with dilute HCl can remove excess amine and DIEA.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118905074]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link: https://onlinelibrary.wiley.com/doi/10.1002/anie.197805221]
- Jang, Y., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science, 5(2), 171825. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5830704/]
- Ison, E. A., et al. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 77(17), 7033–7042. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3436979/]
- Various Authors. (2022). Amide coupling help. Reddit r/Chempros. [Link: https://www.reddit.com/r/Chempros/comments/tm0r7l/amide_coupling_help/]
- Various Authors. (2020). Protecting Groups for Carboxylic acid. YouTube. [Link: https://www.youtube.
- Wikipedia. Protecting group. [Link: https://en.wikipedia.org/wiki/Protecting_group]
- Organic Chemistry Portal. Protective Groups. [Link: https://www.organic-chemistry.org/protectivegroups.htm]
- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]
- Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link: https://www.chem.iitb.ac.in/sites/default/files/2020-10/CH-401_Protecting_Groups-2020.pdf]
- Gholami, Z., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link: https://www.mdpi.com/2673-437X/4/1/1]
- Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link: https://www.researchgate.net/publication/354784439_Optimization_of_Esterification_Reaction_Conditions_Through_the_Analysis_of_the_Main_Significant_Variables]
- PubChem. 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/247393]
- ResearchGate. Reaction scheme for derivatization of carboxylic acid groups with N-(4-aminophenyl)piperidine. [Link: https://www.researchgate.net/figure/Reaction-scheme-for-derivatization-of-carboxylic-acid-groups-with-N-4_fig1_369806653]
- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. [Link: https://patents.google.
- Giera, M., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1783–1790. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5696515/]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/]
- WIPO Patentscope. 113527081 Preparation method of 3-oxocyclobutane carboxylic acid. [Link: https://patentscope.wipo.int/search/en/detail.jsf?docId=CN337996618]
- BLD Pharm. 108384-36-7|this compound. [Link: https://www.bldpharm.com/products/108384-36-7.html]
- Sigma-Aldrich. This compound. [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh6fd7f8af]
- Diva-portal.org. Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. [Link: http://www.diva-portal.org/smash/get/diva2:1561021/FULLTEXT01.pdf]
- Kloos, D., et al. (2012). Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization. Journal of Chromatography A, 1232, 19–26. [Link: https://pubmed.ncbi.nlm.nih.gov/21862021/]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]
- Fisher Scientific. Amide Synthesis. [Link: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
- Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link: https://www.patsnap.
- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. [Link: https://patents.google.
- AiFChem. 108384-36-7 | this compound. [Link: https://www.aifchem.com/product/108384-36-7.html]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Purification of 3-Oxocyclopent-1-enecarboxylic Acid
Welcome to the technical support center for 3-Oxocyclopent-1-enecarboxylic acid. This guide provides in-depth troubleshooting advice and detailed protocols to address the unique purification challenges associated with this versatile synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and other complex molecules, achieving high purity is paramount.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its purification.
Understanding the Molecule: Key Challenges
This compound's structure, featuring an α,β-unsaturated ketone and a carboxylic acid, presents a distinct set of purification challenges. Understanding these is the first step toward developing a robust purification strategy.
-
Instability and Polymerization: As an α,β-unsaturated ketone, the double bond is electron-deficient and susceptible to nucleophilic attack, which can lead to polymerization.[2] This reactivity is often catalyzed by acidic or basic residues and can be initiated by peroxides formed from air exposure.[2] Commercial batches are often supplied with stabilizers like hydroquinone (HQ) to mitigate this issue.[3][4]
-
Thermal Sensitivity and Decarboxylation: The vinylogous β-keto acid-like structure raises concerns about thermal stability. Heating the compound, especially in the presence of acid or base, can potentially lead to decarboxylation, resulting in the formation of cyclopentenone.
-
High Polarity: The presence of a carboxylic acid group imparts high polarity, which can make it challenging to separate from polar impurities and solvents. This can lead to issues like streaking during column chromatography if the conditions are not optimized.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My final product is a dark, viscous oil or solid, and the yield is low. What's happening?
A1: This is a classic sign of polymerization. The α,β-unsaturated ketone system in your molecule is likely reacting with itself.
-
Probable Cause:
-
Presence of Catalytic Impurities: Trace amounts of acid or base from a previous step (e.g., incomplete neutralization after ester hydrolysis) can catalyze polymerization.
-
Elevated Temperatures: Heating the compound for extended periods, for instance, during solvent removal, can accelerate polymerization.
-
Exposure to Air/Light: Peroxides formed from exposure to atmospheric oxygen can initiate radical polymerization.[2]
-
-
Solutions:
-
Work at Lower Temperatures: Conduct all purification steps, including solvent evaporation, at reduced temperatures (e.g., rotary evaporation at ≤ 40°C).[5]
-
Use an Inert Atmosphere: Handle the compound under a nitrogen or argon atmosphere whenever possible to minimize exposure to oxygen.[2]
-
Add a Radical Inhibitor: If polymerization is persistent, consider adding a small amount (100-500 ppm) of a radical scavenger like hydroquinone (HQ) or butylated hydroxytoluene (BHT) to the crude material before purification.[2]
-
Neutralize Thoroughly: Ensure that after any acidic or basic workup, the organic phase is washed to neutrality to remove any catalytic residues.
-
Q2: I'm seeing a significant loss of my compound during purification, and I detect a volatile, sweet-smelling impurity. What could this be?
A2: You are likely observing decarboxylation, where the carboxylic acid group is lost as CO2, forming cyclopentenone.
-
Probable Cause:
-
Excessive Heat: As a vinylogous β-keto acid, the compound is susceptible to decarboxylation upon strong heating.
-
Harsh pH Conditions: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can promote decarboxylation.
-
-
Solutions:
-
Avoid High Temperatures: Do not distill the crude acid unless under high vacuum and at low temperatures. Prefer non-thermal purification methods like chromatography or crystallization at low temperatures.
-
Mild pH for Extractions: Use dilute acids and bases for extractions and perform them quickly, preferably in an ice bath.
-
Q3: My column chromatography is giving poor separation with significant streaking of the product spot on TLC.
A3: The high polarity of the carboxylic acid is likely causing strong interactions with the silica gel, leading to poor chromatographic performance.
-
Probable Cause:
-
Inappropriate Solvent System: The eluent may not be polar enough to effectively move the compound, or it may not be acidic enough to suppress the ionization of the carboxylic acid.
-
Overloading the Column: Applying too much crude material can exceed the resolving capacity of the column.
-
-
Solutions:
-
Modify the Mobile Phase:
-
Increase Polarity Gradually: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems for the related methyl ester include ethyl acetate/hexane and diethyl ether/pentane, which can be adapted for the acid.[5]
-
Add Acetic Acid: Incorporate a small amount of acetic acid (0.5-1%) into your eluent. This will protonate your carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.
-
-
Choose the Right Stationary Phase: While silica gel is common, for highly polar compounds, a reversed-phase (C18) column might offer better separation.
-
Proper Loading: Ensure the crude material is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.
-
Q4: I'm struggling to crystallize the final product. It keeps "oiling out."
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with impurities or when the cooling process is too rapid.
-
Probable Cause:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for your compound even at low temperatures, or the solubility difference between hot and cold is not significant enough.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.[6]
-
-
Solutions:
-
Pre-purify by Chromatography: If the crude material is very impure, first perform column chromatography to remove the bulk of the impurities.
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Consider solvent pairs. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool slowly. Common pairs for polar compounds include ethyl acetate/hexane, acetone/hexane, and methanol/diethyl ether.
-
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, it can be placed in a refrigerator and then a freezer to maximize crystal formation.[6]
-
Scratching and Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation. If you have a few crystals from a previous batch, adding a "seed crystal" can promote crystallization.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate, Hexane, Acetic acid (all HPLC grade)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% acetic acid to the solvent system to improve the spot shape. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with the less polar solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a temperature not exceeding 40°C.
Protocol 2: Recrystallization
This protocol provides a method for the recrystallization of this compound.
Materials:
-
Chromatographically purified this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexane mixture)
-
Erlenmeyer flask, condenser, and heating mantle
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., ethyl acetate) to dissolve it with gentle heating.
-
Induce Cloudiness: While the solution is warm, slowly add the "poor" solvent (e.g., hexane) dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Data Summary and Visualization
Table 1: Common Impurities and Their Origin
| Impurity | Probable Origin | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete Dieckmann condensation or ester hydrolysis.[7] | Column chromatography |
| Polymeric byproducts | Self-polymerization of the α,β-unsaturated ketone.[2] | Filtration (if insoluble), column chromatography |
| Cyclopentenone | Decarboxylation of the product. | Avoid high temperatures during workup and purification. |
| Byproducts of Dieckmann Condensation | Side reactions during the initial cyclization.[7] | Column chromatography |
Workflow Diagrams
Purification Strategy Workflow
Caption: A troubleshooting flowchart for addressing polymerization issues.
References
- Organic Syntheses. (2018).
- Google Patents. (1950).
- A Chemtek. This compound. [Link]
- Macherey-Nagel.
- Chemistry LibreTexts. (2021). 2.
- Cyberlipid.
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
- LabSolutions. This compound. [Link]
- Google Patents. (1981). Process for purifying esters.
- PubChem.
- WIPO Patentscope. Preparation method of 3-oxocyclobutane carboxylic acid. [Link]
- PubChem.
- Google Patents. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (2007).
- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
- Reddit. (2020). Ester to carboxylic acid (hydrolysis). [Link]
Sources
preventing polymerization of 3-Oxocyclopent-1-enecarboxylic acid during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization
Understanding the Challenge: The Reactivity of an α,β-Unsaturated System
3-Oxocyclopent-1-enecarboxylic acid is a valuable building block in organic synthesis, particularly for pharmaceuticals and advanced materials.[1] However, its structure contains an α,β-unsaturated carbonyl system, which is highly susceptible to nucleophilic attack and, critically, prone to spontaneous polymerization.[2] This reactivity stems from the conjugation of the carbon-carbon double bond with the electron-withdrawing carbonyl group, making the β-carbon electrophilic and activating the molecule for chain-growth reactions.[2][3]
Uncontrolled polymerization can lead to:
-
Low yields or complete failure of the desired reaction.
-
Formation of intractable solids that complicate purification.
-
Inconsistent reaction kinetics and reproducibility issues.
-
Safety hazards due to the exothermic nature of runaway polymerization.[4]
This guide will equip you with the knowledge and protocols to effectively mitigate these risks.
Mechanism of Action: Free-Radical Polymerization
The primary pathway for unwanted polymerization is free-radical polymerization. This process is initiated by trace impurities, light, or heat, which generate radical species. The reaction proceeds in three main stages: initiation, propagation, and termination. The goal of an inhibitor is to intercept the propagating radicals, forming stable, non-reactive species that terminate the chain reaction.[5][6]
Caption: Free-radical polymerization and the role of an inhibitor.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a solid gel overnight. What happened? A: This is a classic sign of runaway polymerization. The α,β-unsaturated system in your starting material likely reacted with itself in a chain reaction. This is often triggered by elevated temperatures, exposure to light, or the absence of a suitable polymerization inhibitor.
Q2: Is it always necessary to remove the inhibitor that comes with the monomer? A: It depends on your reaction. For many applications, a small amount of inhibitor will not interfere and can be overcome by the initiator or reaction conditions. However, for sensitive reactions, catalysis, or when precise kinetic control is needed, removing the inhibitor is crucial.[7] In industrial settings, higher amounts of initiator are often used to overcome the inhibitor without removing it.[7]
Q3: Can I store the uninhibited monomer for later use? A: It is strongly advised to use the uninhibited monomer immediately.[8] If you must store it, do so for the shortest possible time in a cold, dark place (e.g., a refrigerator at 2-8°C), and consider adding a small amount of a suitable inhibitor.[1][9] Never store uninhibited monomers for extended periods.
Q4: My inhibitor doesn't seem to be working. Why? A: The effectiveness of an inhibitor can depend on several factors. Phenolic inhibitors like hydroquinone (HQ) and MEHQ require the presence of dissolved oxygen to function effectively.[5][6][10] In contrast, inhibitors like phenothiazine (PTZ) are effective even in anaerobic (oxygen-free) conditions.[11][12][13] Ensure your chosen inhibitor matches your reaction atmosphere. Also, confirm you are using it at the recommended concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies | 1. Uncontrolled polymerization. 2. Insufficient or incorrect inhibitor. 3. High reaction temperature. 4. Presence of radical initiators (e.g., peroxides in solvents). | 1. Add a suitable inhibitor (e.g., MEHQ, PTZ) to the reaction mixture at the start. 2. If using phenolic inhibitors (HQ, MEHQ), ensure the reaction is open to air or sparged with an O₂/N₂ mix. For anaerobic reactions, switch to PTZ.[11][13] 3. Lower the reaction temperature. 4. Use freshly distilled, peroxide-free solvents. |
| Low yield of desired product, with significant polymer byproduct | 1. Slow desired reaction rate allows polymerization to compete. 2. Inhibitor was removed but the monomer was stored too long before use. | 1. Increase the concentration of your reactants to accelerate the desired pathway. 2. Consider a different catalyst or solvent to improve the rate of the target reaction. 3. Prepare and use the uninhibited monomer on the same day.[8] |
| Inconsistent results between batches | 1. Variable amounts of dissolved oxygen. 2. Monomer from different suppliers may have different types or levels of inhibitor. 3. Exposure to light, which can initiate polymerization. | 1. Standardize your reaction setup. Either run all reactions under a consistent air atmosphere or under strictly anaerobic conditions. 2. Check the certificate of analysis for the monomer. If necessary, remove the existing inhibitor and add a known amount of your preferred inhibitor. 3. Protect the reaction from light by covering the flask with aluminum foil. |
Protocols and Methodologies
Protocol 1: Selecting the Right Inhibitor
The choice of inhibitor is critical and depends on your specific reaction conditions. Phenolic inhibitors are effective for storage and reactions run in the presence of air, while others are suited for high-temperature, anaerobic processes.[13][14]
| Inhibitor | Common Name(s) | Typical Conc. (ppm) | Mechanism | Optimal Conditions |
| 4-Methoxyphenol | MEHQ, Hydroquinone monomethyl ether | 50 - 500 | Radical scavenger; requires oxygen to form peroxy radicals which it then traps.[10][15] | Aerobic, lower temperatures (< 60°C).[16] Excellent for storage and transport.[13] |
| Hydroquinone | HQ | 100 - 1000 | Similar to MEHQ, acts as a potent antioxidant by scavenging free radicals.[17] | Aerobic conditions.[6] A general-purpose inhibitor.[5] |
| Phenothiazine | PTZ | 50 - 200 | Radical scavenger, highly effective at trapping thermally generated radicals.[12][14] | Effective in both aerobic and anaerobic (anoxic) conditions and at high temperatures.[11][12][13] |
Experimental Workflow: Setting Up a Polymerization-Sensitive Reaction
Caption: Decision workflow for handling the monomer.
Protocol 2: Removal of Phenolic Inhibitors (HQ, MEHQ)
This procedure should be performed immediately before the reaction.[8]
Method A: Column Chromatography
-
Prepare a column: Pack a chromatography column with basic alumina. The amount should be approximately 10-20 times the weight of the monomer.
-
Elute: Pass the liquid monomer through the alumina column directly into the reaction flask.[7] The polar phenolic inhibitor will be adsorbed onto the alumina.[18][19]
-
Use Immediately: Proceed with your reaction without delay.
Method B: Aqueous Wash
-
Dissolve: Dissolve the monomer in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide (NaOH) solution. The phenolic inhibitor will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer.[8]
-
Repeat: Repeat the wash 2-3 times.
-
Neutralize: Wash the organic layer with brine until the aqueous washings are neutral.
-
Dry: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentrate: Remove the solvent under reduced pressure.
-
Use Immediately: Use the purified monomer straight away.
References
- Phenothiazine - Wikipedia.
- A Brief Discussion on Polymerization Inhibitors - Liskon Biological.
- Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers - handom-chem.com.
- Method for removal of polymerization inhibitor - Google Patents.
- Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina | Langmuir - ACS Publications. A scholarly article on the removal of inhibitors using alumina. [Link]
- Method for inhibiting the polymerization of acrylic acid - Google Patents. Patent discussing inhibitor compositions for acrylic acid.
- Phenothiazine as Stabilizer for Acrylic Acid - ResearchGate. A research paper on the decomposition kinetics of PTZ under process conditions. [Link]
- Inhibition of Free Radical Polymerization: A Review - PMC - NIH.
- Inhibition of Free Radical Polymerization: A Review - Semantic Scholar. A comprehensive review on inhibitors for common monomers like acrylic acid. [Link]
- Effect of hydroquinone on the kinetics of emulsion polymerization of butyl acrylate - Chemical Papers.
- The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels - Semantic Scholar.
- Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing). A research article comparing the efficacy of MEHQ and PTZ under different conditions. [Link]
- Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors | Request PDF - ResearchGate. Discusses the role of dissolved oxygen for MEHQ effectiveness. [Link]
- Illustration of the mechanism of hydroquinone as a polymerization inhibitor. - ResearchGate.
- How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina - Google Patents.
- This compound - LabSolutions.
- How can I remove an inhibitor from acrylic acid? - ResearchGate.
- How Is Polyacrylic Acid Synthesized? - Chemistry For Everyone - YouTube. Educational video mentioning the use of inhibitors like hydroquinone in polyacrylic acid synthesis. [Link]
- Polymerisation inhibitor - Wikipedia. General overview of polymerization inhibitors and their mechanisms. [Link]
- α,β-Unsaturated carbonyl compound - Wikipedia.
- Reduction of carbonyl impurities in alpha, beta-unsaturated acids and esters - Google Patents.
- CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds - Books.
- Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC - PubMed Central.
- α,β-Unsaturated Carbonyl Compounds.
- 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid | C7H8O3 | CID 247393 - PubChem.
- Methyl 3-oxocyclopent-1-enecarboxylate | C7H8O3 | CID 11029917 - PubChem. PubChem entry for the methyl ester of the title compound. [Link]
- 3-(3-Oxo-cyclopent-1-enyl)-propionic acid methyl ester | C9H12O3 | CID - PubChem.
- 3-Hydroxycyclopent-1-enecarboxylic acid | C6H8O3 | CID 21750168 - PubChem.
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Technical Support Center: Stereoselectivity in Reactions of 3-Oxocyclopent-1-enecarboxylic Acid
Welcome to the technical support center dedicated to enhancing stereoselectivity in reactions involving 3-oxocyclopent-1-enecarboxylic acid and its derivatives. This powerful synthon is a cornerstone in the synthesis of a wide array of bioactive molecules, including prostaglandins and their analogues.[1][2] However, controlling the stereochemical outcome of reactions at the cyclopentenone core is a frequent challenge for researchers.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of asymmetric synthesis with this versatile building block.
Understanding the Core Challenge: The Cyclopentenone Motif
The reactivity of this compound is dominated by its α,β-unsaturated ketone (enone) system. This functionality allows for several key transformations, including 1,4-conjugate additions (Michael additions), 1,2-additions to the carbonyl group, and functionalization at the α- and allylic positions.[1] The primary challenge lies in controlling the facial selectivity of these additions to a prochiral center, thus dictating the absolute stereochemistry of the product.
Key Reaction Types and Stereochemical Considerations:
-
Conjugate Addition: This is one of the most common methods for introducing substituents. The stereochemical outcome is determined by the approach of the nucleophile to the β-carbon of the enone.
-
[2+2], [3+2], and [4+2] Cycloadditions: These reactions can construct complex polycyclic systems. The stereoselectivity is governed by the facial bias of the dienophile or dipolarophile and the approach of the reacting partner.
-
Asymmetric Hydrogenation: Reduction of the double bond can create one or two new stereocenters, depending on the substitution pattern.
Below is a workflow diagram illustrating the decision-making process for optimizing stereoselectivity.
Caption: Troubleshooting workflow for improving stereoselectivity.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established principles of asymmetric catalysis.
Issue 1: Low Enantiomeric Excess (ee) in a Michael Addition Reaction
Question: I am performing a conjugate addition of a soft nucleophile (e.g., a thiol or a malonate) to an ester of this compound using a chiral catalyst, but the enantiomeric excess of my product is consistently low (<50% ee). What are the likely causes and how can I improve this?
Answer:
Low enantioselectivity in conjugate additions is a common problem that can often be traced back to several key factors. Let's break down the potential causes and solutions.
Possible Causes & Solutions:
-
Ineffective Catalyst-Substrate Matching:
-
Causality: The chiral environment created by your catalyst may not be effectively discriminating between the two faces of the cyclopentenone ring. The steric and electronic properties of both the catalyst and the substrate must be complementary.
-
Solution:
-
Screen a Variety of Chiral Ligands: If you are using a metal-based catalyst (e.g., Copper or Rhodium), screen different classes of chiral ligands. For copper-catalyzed additions of organozinc reagents, phosphoramidites have shown excellent efficacy.[3] For other Michael additions, ligands like BINAP, Josiphos, or chiral dienes can be effective.[4]
-
Consider Organocatalysis: Chiral amines (e.g., derivatives of proline or cinchona alkaloids) and chiral phosphoric acids are powerful organocatalysts for conjugate additions.[5][6][7] For example, a tert-leucine-derived chiral diamine has been shown to catalyze the asymmetric Michael addition of nitromethane to cyclopentenones with excellent enantioselectivity.[6]
-
-
-
Suboptimal Reaction Conditions:
-
Causality: Temperature, solvent, and concentration all play a crucial role in the stability of the transition state, which dictates the stereochemical outcome.[8] Higher temperatures can lead to a less ordered transition state, eroding enantioselectivity. The solvent can influence catalyst solubility, aggregation, and the stability of intermediates.[8]
-
Solution:
-
Lower the Reaction Temperature: This is often the most effective initial step. Reducing the temperature from room temperature to 0 °C, -20 °C, or even -78 °C can significantly enhance enantioselectivity by favoring the lower-energy, more ordered transition state.
-
Solvent Screening: The choice of solvent can dramatically impact the reaction.[9] Test a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, ethers). Aprotic solvents are often preferred in metal-catalyzed reactions to avoid coordination with the metal center. In some organocatalytic systems, protic solvents like methanol can participate in a proton relay and enhance selectivity.[10]
-
-
-
Presence of a Strong Achiral Background Reaction:
-
Causality: The reaction may be proceeding through an uncatalyzed or achiral pathway in parallel with the desired asymmetric catalytic cycle. This can be due to the inherent reactivity of the starting materials under the reaction conditions.
-
Solution:
-
Reduce Catalyst Loading (Counterintuitive): While it may seem counterintuitive, sometimes a lower catalyst loading can favor the catalyzed pathway over the background reaction, especially if the background reaction is second-order with respect to the reactants.
-
Use of Additives: In some cases, additives can suppress the background reaction. For example, in metal-catalyzed reactions, the addition of a Lewis acid can sometimes enhance the rate of the catalyzed reaction.
-
-
Issue 2: Poor Diastereoselectivity When Forming Two New Stereocenters
Question: My reaction, a conjugate addition of a substituted nucleophile, is creating two new stereocenters, but I am getting a nearly 1:1 mixture of diastereomers. How can I control the diastereoselectivity?
Answer:
Controlling diastereoselectivity requires managing the relative orientation of the two reacting components in the transition state.
Possible Causes & Solutions:
-
Lack of Facial Discrimination for the Nucleophile:
-
Causality: While the chiral catalyst may be controlling the facial approach to the cyclopentenone (endo/exo), it may not be effectively controlling the orientation of the incoming nucleophile.
-
Solution:
-
Bulky Substituents: Modify the nucleophile to include a bulkier substituent. This can create a steric bias that favors one approach over the other.
-
Chiral Auxiliary on the Nucleophile: Attaching a chiral auxiliary to the nucleophile can provide a strong diastereochemical bias. While this often requires additional synthetic steps for attachment and removal, it can be a very effective strategy.
-
-
-
Flexible Transition State:
-
Causality: A flexible or "loose" transition state allows for multiple low-energy pathways, leading to a mixture of diastereomers.
-
Solution:
-
Chelating Groups: Introduce a chelating group on the substrate or nucleophile that can coordinate to the metal catalyst. This creates a more rigid, organized transition state, which can significantly improve diastereoselectivity.
-
Choice of Metal and Ligand: Some metal-ligand combinations are known to form more rigid complexes. For example, Rhodium(I) complexes have been used effectively in conjugate additions to achieve high stereocontrol.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use the carboxylic acid directly or an ester derivative of this compound?
A1: In most cases, it is advisable to use an ester derivative (e.g., methyl, ethyl, or tert-butyl ester). The free carboxylic acid can interfere with many catalytic systems, particularly those that are basic or involve organometallic reagents. The acidic proton can quench nucleophiles or deactivate catalysts. Esters are generally more compatible with a wider range of reaction conditions.
Q2: What analytical techniques are best for determining the stereoselectivity of my reaction?
A2: The most common and reliable method for determining enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). For determining diastereomeric ratio (dr), ¹H NMR spectroscopy is often sufficient, as diastereomers typically have distinct signals. In some cases, chiral shift reagents can be used with NMR to determine ee, but this method can be less precise than chromatography.[11]
Q3: Can I use enzymatic resolution to obtain the chiral cyclopentenone I need?
A3: Yes, enzymatic resolution is a powerful technique for obtaining enantiomerically pure cyclopentenones.[2] Lipase-catalyzed acylations, for instance, can resolve racemic mixtures of oxygenated cyclopentenones with high efficiency and enantiopurity (>98% ee).[1] This can be an excellent alternative if asymmetric synthesis methods are proving difficult.
Q4: Are there any specific safety considerations for working with this compound?
A4: According to safety data, this compound is a warning-level chemical that can cause skin and eye irritation and may cause respiratory irritation. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition of a Malonate to a Cyclopentenone Ester
This protocol is adapted from established methods for organocatalytic conjugate additions.[10]
Objective: To synthesize a chiral Michael adduct with high enantioselectivity.
Materials:
-
This compound methyl ester
-
Diethyl malonate
-
Chiral bifunctional thiourea or squaramide catalyst (e.g., Takemoto catalyst)[12]
-
Toluene (anhydrous)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (10 mol%).
-
Add anhydrous toluene via syringe.
-
Add the this compound methyl ester (1.0 equivalent).
-
Cool the mixture to the desired temperature (start with 0 °C).
-
Add diethyl malonate (1.2 equivalents) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone | Semantic Scholar [semanticscholar.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
managing hydrochlorination side products in 3-Oxocyclopent-1-enecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-Oxocyclopent-1-enecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and managing potential hydrochlorination side products. As your partner in the lab, my goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot your experiments effectively, ensuring the integrity and purity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific, observable issues you may encounter during the synthesis and purification of this compound, particularly those related to chlorinated impurities.
Issue 1.1: Unexpected peaks observed in ¹H NMR or LC-MS analysis, suggesting a mass increase of +36.5 or +35/37 m/z.
Question: My post-reaction crude analysis shows unexpected signals. The mass spectrum has a peak at M+36.5, and the NMR shows unfamiliar aliphatic protons. What is the likely cause and how can I resolve this?
Answer:
-
Plausible Cause: The presence of a peak with an isotopic pattern characteristic of chlorine (M, M+2 in a ~3:1 ratio) strongly suggests the formation of a chlorinated side product. A mass increase of 36.5 amu (the mass of HCl) points to the hydrochlorination of the cyclopentenone ring. This is a classic Michael or 1,4-conjugate addition reaction where a chloride ion (Cl⁻) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system.[1] This is particularly common if your reaction or workup conditions involve a strong acid like HCl, which can provide both the proton for enone activation and the chloride nucleophile.
-
Mechanism of Formation: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the β-carbon. The chloride ion then attacks this position, leading to the formation of an enol, which subsequently tautomerizes to the more stable keto form, yielding 3-chloro-2-oxocyclopentane-1-carboxylic acid.
-
Immediate Action & Confirmation:
-
Re-evaluate Workup: Did you use an HCl quench? If so, this is the most likely source. Consider quenching with a non-nucleophilic acid like dilute H₂SO₄ or a buffered aqueous solution (e.g., ammonium chloride) followed by extraction.
-
Spectroscopic Confirmation: Utilize 2D NMR techniques (like HMBC and HSQC) to confirm the connectivity of the unexpected signals and definitively identify the chlorinated structure.
-
-
Preventative Measures:
-
Acid Choice: For any acidic steps, such as the hydrolysis of an ester precursor, opt for non-hydrochloric acids. Sulfuric acid or p-toluenesulfonic acid are suitable alternatives.
-
Temperature Control: Michael additions are often thermodynamically controlled.[1] Running the reaction or quench at lower temperatures (0 °C to -10 °C) can significantly reduce the rate of this side reaction.
-
pH Management: The target molecule, a β-keto acid, is susceptible to decarboxylation under acidic conditions. Maintaining a pH between neutral and slightly alkaline during workup and storage can enhance stability.
-
Issue 1.2: Significant product loss during purification, especially when using silica gel chromatography.
Question: I'm losing a substantial amount of my target compound during column chromatography. My fractions are showing degradation products. Why is this happening?
Answer:
-
Plausible Cause: this compound is a β-keto acid, a class of compounds known for their instability.[2][3] They are highly prone to decarboxylation (loss of CO₂) to form 2-cyclopentenone, especially when exposed to heat or acidic conditions.[3][4] The acidic nature of standard silica gel can catalyze this degradation on the column.
-
Mechanism of Degradation (Decarboxylation): The β-keto acid can form a cyclic six-membered transition state, which facilitates the elimination of CO₂ and the formation of an enol intermediate that tautomerizes to the ketone product.[3]
-
Troubleshooting & Mitigation Workflow:
Caption: Troubleshooting workflow for product loss during purification.
-
Detailed Protocols:
-
Neutralizing Silica: Prepare a slurry of your silica gel in the chosen mobile phase. Add 1-2% triethylamine (or another volatile base) by volume, stir for 15 minutes, then pack the column. Flush with at least 5-10 column volumes of the mobile phase without the base to remove excess triethylamine before loading your sample.
-
Acid/Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract with a mild base like saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its carboxylate salt. Wash the aqueous layer with fresh organic solvent to remove neutral impurities. Carefully re-acidify the aqueous layer with a non-nucleophilic acid (e.g., cold, dilute H₂SO₄) to pH ~2-3 and extract the purified product back into an organic solvent. Dry and concentrate in vacuo at low temperature.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 2.1: What are the primary synthesis routes for this compound and where can hydrochlorination occur?
Answer: A common and effective route is based on the Dieckmann condensation of a 1,6-diester, followed by hydrolysis and decarboxylation.[5][6][7][8][9]
-
Dieckmann Condensation: An appropriate diester, such as diethyl adipate, is treated with a strong base (e.g., sodium ethoxide) to undergo intramolecular cyclization, forming a cyclic β-keto ester (e.g., ethyl 2-oxocyclopentane-1-carboxylate).[6][7]
-
Hydrolysis & Decarboxylation: The resulting β-keto ester is then hydrolyzed to the β-keto acid. This step is often performed under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄).[4][5] This is the most critical step where hydrochlorination can occur if HCl is used. The acidic environment can promote the addition of chloride to the enone system that may form transiently or if elimination occurs.
-
Introduction of Unsaturation: If the saturated analog is formed first, an unsaturation must be introduced, for example, via α-bromination followed by elimination. The use of reagents like Br₂ could potentially lead to HBr generation, which could also add across the double bond.
FAQ 2.2: What analytical methods are best for detecting and quantifying chlorinated side products?
Answer: A multi-technique approach is recommended for robust detection and quantification.
| Analytical Technique | Purpose & Application | Strengths & Limitations |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Primary tool for detection. Can separate the target compound from the more polar chlorinated byproduct. The MS detector will show the characteristic 3:1 isotopic pattern for chlorine. | Strengths: High sensitivity, provides molecular weight and isotopic information. Limitations: Quantification requires a certified reference standard of the side product. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Useful for volatile impurities. The carboxylic acid needs to be derivatized (e.g., converted to its methyl or silyl ester) to be volatile enough for GC analysis.[2] | Strengths: Excellent separation efficiency, classic method for halogenated compound analysis. Limitations: Requires derivatization, which adds a step and potential for error. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Confirms the structure of the side product. The presence of a proton or carbon alpha to the chlorine atom will show a characteristic downfield shift. | Strengths: Provides definitive structural information. Limitations: Lower sensitivity than MS; may not detect trace-level impurities. |
| HPLC-UV (High-Performance Liquid Chromatography with UV Detection) | Best for quantification once the side product is identified. A stable method can be developed to separate the product and impurity for routine analysis. | Strengths: Highly reproducible and accurate for quantification.[10][11] Limitations: Requires a reference standard for the impurity to create a calibration curve. |
FAQ 2.3: How can I remove a chlorinated side product if it has already formed?
Answer: Removal can be challenging due to the similar chemical nature of the side product and the target compound.
-
Chromatography:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method. The chlorinated side product, being slightly less polar than the target keto-acid (due to the replacement of a C-H with a C-Cl bond and potential intramolecular hydrogen bonding changes), may have a different retention time. Develop a method using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic or acetic acid) to ensure consistent ionization.
-
Modified Normal Phase Chromatography: If RP-HPLC is not feasible, use the neutralized silica gel approach described in Issue 1.2 . The slight difference in polarity might be sufficient for separation with a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of acetic acid).
-
-
Crystallization: Fractional crystallization may be an option if the side product is present in a significant amount (>10%) and a suitable solvent system can be found where the solubilities of the two compounds are sufficiently different. This often requires extensive screening.
-
Chemical Conversion (Advanced): In a scenario where separation is impossible, one could consider a chemical solution. For example, treating the mixture with a mild, non-nucleophilic base (e.g., a hindered base like DBU) could attempt to induce elimination of HCl from the side product, converting it back to the desired α,β-unsaturated system. This is a high-risk strategy , as it can also promote degradation or other side reactions of the target compound and requires careful optimization.
Section 3: Key Experimental Protocols
Protocol 3.1: GC-MS Analysis of this compound via Silylation
This protocol is for the indirect analysis of the title compound and potential chlorinated byproducts by converting them to their more volatile trimethylsilyl (TMS) esters.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude or purified sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or anhydrous dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
-
Derivatization:
-
Cap the vial tightly.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temp: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
The TMS-derivatized this compound and any chlorinated side products will have distinct retention times and mass spectra. Look for the characteristic M-15 peak (loss of a methyl group from the TMS ether) and the chlorine isotope pattern in the mass spectrum of any unexpected peaks.
-
References
- Quora. (2024, January 10). What makes β-keto acids more acidic than carboxylic acids?
- Homework.Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain conditions.
- Kuleshova, K., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications.
- ResearchGate. (2008). ChemInform Abstract: Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. Request PDF.
- AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of β-Keto Ester Example. YouTube.
- ChemRxiv. (n.d.). α-Xanthyl Cyclopentenones and Cyclohexenones: New, Highly Versatile Building Blocks.
- Wikipedia. (n.d.). Dieckmann condensation.
- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- ResearchGate. (n.d.). Synthesis and reactivity of polychlorocyclopentanones. Request PDF.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Pearson+. (n.d.). Consider how cyclopentene reacts with HCl and how cyclopentene reacts with Cl₂. Study Prep.
- SynArchive. (n.d.). Dieckmann Condensation.
- LinkedIn. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
- PubMed Central. (n.d.). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase.
- Cambridge University Press. (n.d.). Dieckmann Reaction.
- Patsnap. (2015, November 11). Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate.
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- ResearchGate. (n.d.). A photochemical strategy towards Michael addition reactions of cyclopropenes.
- ACS Publications. (n.d.). Determination of Fluorine and Chlorine in Organic Compounds. Analytical Chemistry.
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- Organic Letters. (2017, May 11). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- ResearchGate. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- ScienceDirect. (n.d.). Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants - current.
- AMECJ. (2025, September 30). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
- ResearchGate. (n.d.). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate.
- ResearchGate. (2025, September 20). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals.
- ScienceDirect. (2021, October 15). Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants.
- Cambridge Open Engage. (2024, December 27). Practical Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins and C-H Bonds via photolysis of Willgerodt-type reagents. ChemRxiv.
- Organic Syntheses. (n.d.). 1,3-Cyclopentanedione, 2-methyl-.
- Organic Syntheses. (n.d.). 2(3H)-Oxazolone, 3-acetyl-.
- Google Patents. (n.d.). US20140378698A1 - Method for preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters.
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- 11. amecj.com [amecj.com]
stability issues of 3-Oxocyclopent-1-enecarboxylic acid under different conditions
Welcome to the technical support center for 3-Oxocyclopent-1-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability-related challenges encountered when working with this versatile but reactive molecule. As a key intermediate in organic synthesis, understanding its stability profile is critical for reproducible and successful experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: Based on supplier recommendations and the compound's chemical nature, optimal storage is in a tightly sealed container, in a dry, inert atmosphere (such as under argon or nitrogen), and refrigerated at 2-8°C .[1] While some suppliers suggest room temperature storage, the compound's reactivity warrants colder temperatures to minimize degradation over time.[2][3][4][5][6] Always minimize headspace in the container to reduce exposure to residual oxygen.
Q2: Some commercial batches of this acid are supplied with a stabilizer like hydroquinone (HQ). Why is this necessary?
A2: The presence of a stabilizer like hydroquinone is a strong indicator that the compound is susceptible to degradation, particularly through oxidation or free-radical mediated polymerization.[7][8] The α,β-unsaturated ketone system is electron-rich and can be prone to oxidation, especially at the allylic positions or the double bond itself.[9][10] Hydroquinone is a radical scavenger that inhibits these degradation pathways, thereby extending the shelf-life and maintaining the purity of the compound.
Q3: My solid this compound has developed a darker, brownish color over time. Is it still viable for my reaction?
A3: A change in color from pale yellow to brown often suggests the formation of degradation products or polymers. Cyclopentenone derivatives are known to be susceptible to polymerization, which can be initiated by light, acid, or trace metal impurities.[11] While the material may still contain a significant amount of the desired compound, its purity is compromised. We strongly recommend re-analyzing the purity of the material by a suitable method (e.g., NMR, LC-MS) before use. For sensitive applications, using a fresh, high-purity batch is advisable.
Q4: What is the primary degradation pathway I should be concerned about under thermal stress?
A4: The most significant thermal degradation pathway is likely decarboxylation . Although not a classic β-keto acid, the conjugated system in this compound facilitates the loss of carbon dioxide upon heating, which can lead to the formation of cyclopentenone.[2][12] This process is often accelerated under acidic conditions.[2] Therefore, prolonged heating, especially in acidic media, should be avoided.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during experiments, linking them to the inherent stability issues of this compound.
Problem: My reaction is showing low yield or failing completely, and I suspect the starting material is the issue.
This is a common issue stemming from the degradation of the acid before or during the reaction. The molecular structure has several points of reactivity that can lead to instability under various conditions.
Potential Degradation Pathways
The diagram below illustrates the main routes through which this compound can degrade.
Caption: Key degradation pathways for this compound.
Troubleshooting Steps & Explanations
-
Review Your Reaction pH:
-
Issue: Acidic conditions can accelerate decarboxylation.[2]
-
Explanation: The carboxylic acid is more susceptible to decarboxylation in its protonated form. Maintaining a neutral to slightly alkaline pH can keep the molecule in its more stable carboxylate anion form.[2]
-
Solution: If your reaction chemistry allows, consider running the reaction at a pH > 6. If acidic conditions are required, use the mildest acid possible and maintain the lowest effective temperature.
-
-
Protect from Light:
-
Issue: Cyclopentenone moieties are photochemically active.[13]
-
Explanation: Exposure to light, particularly in the UV spectrum, can induce [2+2] cycloadditions, leading to dimerization or reactions with other components in your mixture.[14] It can also cause molecular rearrangements.[3][15]
-
Solution: Perform your reaction in a flask protected from light (e.g., wrapped in aluminum foil or using amber glassware).
-
-
De-gas Your Solvents and Use an Inert Atmosphere:
-
Issue: The compound is prone to oxidation.
-
Explanation: The presence of hydroquinone as a stabilizer in commercial products highlights the risk of oxidation.[7][8] Dissolved oxygen in solvents can lead to oxidative degradation, potentially cleaving the double bond or forming other oxidized species.[16][17]
-
Solution: Use solvents that have been de-gassed via sparging with nitrogen or argon. Run your reaction under an inert atmosphere.
-
-
Consider Nucleophilic Attack (Michael Addition):
-
Issue: Your starting material is being consumed by a non-intended pathway.
-
Explanation: The α,β-unsaturated system is an electrophile and is susceptible to conjugate addition by nucleophiles.[18][19][20] If your reaction mixture contains strong nucleophiles (e.g., thiols, amines, certain carbanions), they may be adding to your starting material.
-
Solution: Review all reagents and byproducts in your reaction. If a competing Michael addition is possible, you may need to reconsider your synthetic strategy, perhaps by using a protecting group.
-
Problem: I am observing unexpected or inconsistent byproducts in my analysis (TLC, LC-MS, NMR).
The identity of byproducts can provide clues to the degradation pathway at play.
| Observed Byproduct Characteristic | Potential Degradation Pathway | Likely Conditions |
| Product with mass loss of ~44 Da | Decarboxylation | High temperature, acidic pH |
| Higher molecular weight species (e.g., 2x MW) | Photodimerization or Polymerization | Exposure to light, presence of acid/Lewis acids[11][14] |
| Products with additional oxygen atoms | Oxidation | Presence of air/oxygen |
| Isomeric products | Photochemical rearrangement[3][15] or deconjugation[21] | Exposure to light |
Experimental Protocol: Forced Degradation Study
To ensure the stability of this compound under your specific experimental conditions, we recommend performing a small-scale forced degradation study. This self-validating protocol will help you identify potential liabilities before committing to a large-scale reaction.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation: Prepare a stock solution of this compound in your intended reaction solvent at the planned concentration.
-
Aliquoting: Distribute the stock solution into several small, inert vials (e.g., 5 vials).
-
Stress Conditions:
-
Vial 1 (Control): Mimic your exact reaction conditions (temperature, inert atmosphere, dark).
-
Vial 2 (Acid Stress): Add a small amount of dilute acid (e.g., 0.1M HCl). Keep at reaction temperature.
-
Vial 3 (Base Stress): Add a small amount of dilute base (e.g., 0.1M NaOH). Keep at room temperature initially, as base-catalyzed reactions can be rapid.
-
Vial 4 (Oxidative Stress): Add a small amount of dilute hydrogen peroxide (e.g., 3% H₂O₂). Keep at reaction temperature.
-
Vial 5 (Photostability Stress): Place the vial under a UV lamp or in direct sunlight at room temperature.
-
-
Time Points: Take an initial sample (t=0) from the stock solution for analysis. Then, take samples from each vial after a set period (e.g., 2, 8, and 24 hours).
-
Analysis: Analyze all samples using a suitable technique like LC-MS or TLC.
-
LC-MS: Look for the appearance of new peaks and a decrease in the area of the parent peak.
-
TLC: Spot all samples on the same plate to visually compare the formation of new spots.
-
-
Interpretation: By comparing the stressed samples to the control, you can determine which conditions cause significant degradation and make informed decisions to modify your experimental setup for optimal stability.
References
- ResearchGate. (n.d.). Photochemistry of cyclopentenones : Beyond [2+2] photocycloaddition reactions.
- Agosta, W. C., & Smith, A. B., III. (1971). Photochemical reactions of simple cyclopentenones. Journal of the American Chemical Society, 93(21), 5513–5520.
- Pascual, S., et al. (2023). Lewis acid catalysed polymerisation of cyclopentenone. Chemical Science, 14(46), 13057-13061.
- ResearchGate. (n.d.). Photodimerization of cyclopentenone and [2+2] photoaddition of cyclopentene to cyclopentenone.
- Smith, A. B., & Agosta, W. C. (1971). A new photochemical reaction of cyclopentenones. Journal of the Chemical Society D: Chemical Communications, (6), 343a.
- Toney, M. D. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. Biochemical and Biophysical Research Communications, 190(3), 1066-1072.
- CP Lab Safety. (n.d.). This compound, 95% Purity stabilized 0.1 % Purity HQ, C6H6O3, 100 mg.
- LabSolutions. (n.d.). This compound.
- University of Babylon. (n.d.). α,β-Unsaturated carbonyl compounds: Structure and properties.
- The Organic Chemistry Tutor. (2014, March 31). Acidity of Conjugated Aldehydes and Ketones [Video]. YouTube.
- Griffith, C. M., et al. (2019). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 123(35), 7586-7597.
- Chemistry LibreTexts. (2021, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones.
- ResearchGate. (n.d.). Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene.
- Clark, J. (n.d.). α,β-Unsaturated Carbonyl Compounds.
- Quora. (2024, January 10). What makes β-keto acids more acidic than carboxylic acids?.
- Organic Chemistry Portal. (n.d.). Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes.
- Chemical Reviews. (2015). Synthesis of Chiral Cyclopentenones.
- Arkat USA. (n.d.). Oxidation of cyclic ene-carbamates with Oxone.
- Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.
- Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.
- Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis.
- Thieme Chemistry. (n.d.). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones.
- ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
- Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3).
- Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement.
- ChemRxiv. (2023). Deconjugative Photoisomerization of Cyclic Enones.
- CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). A Mild, Catalytic, and Highly Selective Method for the Oxidation of α,β-Enones to 1,4-Enediones.
- Chem Canny. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube.
- PubMed. (2003). A mild, catalytic, and highly selective method for the oxidation of alpha,beta-enones to 1,4-enediones.
- CP Lab Safety. (n.d.). This compound, 95% Purity stabilized 0.1 % Purity HQ, C6H6O3, 100 mg.
- LabSolutions. (n.d.). This compound.
- Chemistry LibreTexts. (2021, January 22). The Decarboxylation of Carboxylic Acids and Their Salts.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids.
- PubChem. (n.d.). 3-Cyclopentene-1-carboxylic acid.
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Technical Support Center: Catalyst Selection and Optimization for 3-Oxocyclopent-1-enecarboxylic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 3-oxocyclopent-1-enecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block, a key precursor in the synthesis of prostaglandins and other biologically active molecules.[1][2][3] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when designing and executing catalytic reactions with this compound derivatives.
Part 1: Catalyst Selection & Strategy
Q1: What are the primary factors to consider when selecting a catalyst for modifying this compound derivatives?
A1: The choice of catalyst is fundamentally dictated by the desired transformation. Key decision factors include:
-
Reaction Type: Are you performing a carbon-carbon bond formation (e.g., Suzuki-Miyaura, Tsuji-Trost), a reduction, an oxidation, or a conjugate addition? Each class of reaction has well-established catalyst families. For instance, palladium and rhodium complexes are staples for cross-coupling reactions.[1][4][5]
-
Stereochemical Control: The synthesis of prostaglandins and their analogues often requires precise control of multiple contiguous stereocenters.[1][2] For asymmetric synthesis, the selection of a chiral ligand in combination with a metal precursor (e.g., Rhodium, Palladium) is critical. The catalyst system must override any inherent substrate bias to achieve high enantioselectivity and diastereoselectivity.[1][4]
-
Substrate Compatibility: The catalyst must be compatible with the functional groups present on your specific derivative of this compound and your coupling partner. For example, unprotected alcohols or acids can sometimes interfere with certain catalysts or require specific reaction conditions.
-
Catalyst Availability and Cost: For process development and scale-up, the cost, availability, and stability (shelf-life, air/moisture sensitivity) of the catalyst and its associated ligands are practical and crucial considerations.
Q2: How can I achieve high enantioselectivity when constructing the cyclopentane core for prostaglandin synthesis?
A2: Achieving high enantioselectivity hinges on the use of asymmetric catalysis. A powerful, state-of-the-art strategy is a catalyst-controlled dynamic kinetic asymmetric Suzuki-Miyaura coupling . This approach has been successfully used to set three contiguous stereocenters in a single step with exceptional control.[1][2][4]
-
Mechanism Insight: In this reaction, a racemic starting material (like a bicyclic allyl chloride) is coupled with an alkenyl boronic ester. The rhodium catalyst, coordinated to a specific chiral diene ligand, selectively reacts with one enantiomer of the starting material faster than the other. Crucially, the catalyst also facilitates the rapid racemization of the starting material, allowing the less reactive enantiomer to be converted to the more reactive one. This dynamic process enables the theoretical conversion of 100% of the racemic starting material into a single, highly enantioenriched product diastereomer.[1][4][5] The absolute stereochemistry of the product is dictated almost entirely by the choice of the chiral ligand, not the substrate.[4][5]
Q3: Are there effective organocatalytic approaches for reactions involving cyclopentenone scaffolds?
A3: Yes, organocatalysis presents a valuable metal-free alternative for asymmetric transformations on cyclopentenone and related structures. Chiral phosphoric acids, for example, have been shown to be effective catalysts in formal [3+2] cycloaddition reactions to build complex fused ring systems with high enantioselectivity.[6] For the desymmetrization of related cyclopentene-1,3-diones, chiral phosphoric acid catalysts like H8-TRIP have been successfully employed in formal diaza-ene reactions.[7] These methods are attractive due to their operational simplicity, lower toxicity, and often mild reaction conditions.
Part 2: Reaction Condition Optimization
Q4: My reaction yield is low. What are the first parameters I should investigate to optimize the conditions?
A4: A low yield can stem from multiple factors. A systematic approach to optimization is key.
-
Reagent Purity & Stoichiometry: Ensure all starting materials and reagents are pure.[8] Solvents must be anhydrous, especially for reactions involving strong bases or moisture-sensitive catalysts.[8] Verify the stoichiometry; sometimes, a slight excess of one reagent can drive the reaction to completion.
-
Catalyst Loading and Additives: While higher catalyst loading can sometimes increase conversion, it can also lead to more side products. It's often better to start with a standard loading (e.g., 1-5 mol%) and optimize from there. The presence of additives, such as Lewis acids (e.g., BF₃·OEt₂) or co-catalysts, can dramatically improve both yield and enantioselectivity.[9]
-
Temperature and Reaction Time: Temperature is a critical parameter. Some reactions require elevated temperatures to overcome activation barriers, while others need sub-zero temperatures to control selectivity.[8][10] Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and to check if the product is degrading over time.[11]
-
Solvent Choice: The solvent can significantly influence solubility, catalyst activity, and reaction pathways. Screen a range of solvents with different polarities (e.g., THF, CH₂Cl₂, Toluene) to find the optimal medium for your specific catalytic system.[9][12]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Poor Stereoselectivity (Low d.r. or e.e.)
-
Probable Cause: The chosen catalyst system (metal + ligand) may not be optimal for the substrate, or the reaction temperature is too high, leading to a loss of stereocontrol.
-
Solution Workflow:
-
Screen Chiral Ligands: The structure of the chiral ligand is paramount for inducing asymmetry. Test a panel of ligands with different steric and electronic properties. In the synthesis of prostaglandin F2α, the absolute stereochemistry of the core was entirely controlled by the ligand choice.[4]
-
Lower the Reaction Temperature: Asymmetric reactions are often more selective at lower temperatures. Try running the reaction at 0 °C, -20 °C, or even -78 °C.
-
Check for Background Reactions: A non-catalyzed or achirally-catalyzed background reaction can erode enantioselectivity. Ensure the reaction does not proceed in the absence of the chiral ligand.
-
Vary the Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Catalyst Controlled Route to Prostaglandin F2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. Formal Asymmetric Organocatalytic [3+2] Cyclization between Enecarbamates and 3-Indolylmethanols: Rapid Access to 3-Aminocyclopenta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Oxocyclopent-1-enecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Oxocyclopent-1-enecarboxylic acid (CAS 108384-36-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. Understanding how solvents interact with the compound's unique structural features is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing side products.
Section 1: Foundational Concepts - The Molecule and the Medium
Before troubleshooting specific reactions, it's essential to understand the inherent reactivity of this compound and the fundamental principles of solvent classification.
FAQ: What are the key reactive sites of this compound?
This molecule possesses three primary sites of reactivity stemming from its distinct functional groups: the carboxylic acid, the α,β-unsaturated ketone, and the enolizable α-protons. The interplay between these sites is heavily influenced by the reaction medium.
Caption: Key reactive sites on the this compound structure.
FAQ: How are solvents classified, and why does it matter for my reaction?
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. This classification is critical because the solvent directly influences the stability of reactants, intermediates, and transition states.
| Solvent Class | Key Characteristics | Common Examples | Primary Impact on Reactions |
| Polar Protic | High polarity; contain O-H or N-H bonds (H-bond donors).[1][2] | Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH) | Excellent at stabilizing charged species (ions, carbocations). Can "cage" and deactivate strong nucleophiles via hydrogen bonding, slowing SN2-type reactions.[3][4][5] |
| Polar Aprotic | High to medium polarity; lack O-H or N-H bonds (no H-bond donation).[1][2] | Acetone, Acetonitrile (MeCN), DMF, DMSO, THF | Dissolve polar and ionic reagents but do not strongly solvate nucleophiles, leaving them "naked" and highly reactive.[3] Ideal for SN2 and many enolate-based reactions.[1] |
| Non-Polar | Low polarity; typically hydrocarbons.[1] | Hexane, Toluene, Benzene, Diethyl Ether | Used for non-polar reactants. Can be effective for cycloadditions or when minimizing the solubility of certain byproducts is desired.[6] |
Section 2: Troubleshooting Solvent Selection for Specific Reactions
This section addresses common issues encountered during key transformations of this compound.
Decarboxylation Reactions
The β-keto acid moiety in the title compound makes it susceptible to decarboxylation upon heating, a reaction highly sensitive to the solvent environment.
Q: My thermal decarboxylation of this compound is slow, incomplete, or requires very high temperatures. What role does the solvent play?
A: The mechanism of decarboxylation for a β-keto acid often proceeds through a cyclic transition state. The solvent's role is to stabilize this transition state and facilitate the proton transfer.
-
Expert Insight: While this reaction can be performed neat, the choice of a high-boiling point solvent can provide better thermal control and improve reaction rates. Studies on related dicarboxylic acids show that solvent basicity and polarity can accelerate decarboxylation.[7]
-
Troubleshooting Steps:
-
Issue: Slow reaction in non-polar solvents (e.g., Toluene). Solution: Switch to a polar aprotic solvent like DMSO or DMF. These solvents can better stabilize the polar, cyclic transition state, potentially lowering the required temperature.
-
Issue: Reaction stalls. Solution: Consider solvents that can participate in hydrogen bonding to facilitate proton transfer. While protic solvents can work, they may also promote side reactions. A polar aprotic solvent with a trace amount of a proton source can sometimes be effective.
-
Q: I'm observing significant side reactions and decomposition during decarboxylation. Could the solvent be the cause?
A: Absolutely. The resulting cyclopentenone product is highly reactive and can undergo polymerization or other side reactions at elevated temperatures.
-
Expert Insight: The ideal solvent should facilitate decarboxylation at the lowest possible temperature to minimize degradation of the product.
-
Recommended Protocol:
-
Dissolve this compound in DMSO.
-
Heat the mixture under an inert atmosphere (N₂ or Ar) and monitor CO₂ evolution.
-
Start at a moderate temperature (e.g., 100-120 °C) and slowly increase if the reaction is not proceeding.
-
Monitor the reaction by TLC or ¹H NMR to identify the point of complete starting material consumption and avoid prolonged heating.
-
Caption: Troubleshooting workflow for solvent selection in decarboxylation.
Michael (Conjugate) Additions
The electron-deficient β-carbon of the α,β-unsaturated ketone system is an excellent Michael acceptor. The success of this reaction is critically dependent on the nucleophile's reactivity, which is directly modulated by the solvent.
Q: I am attempting a Michael addition with an enolate nucleophile, but I'm getting low yields and recovery of starting material. How should I choose my solvent?
A: This is a classic issue where the solvent is deactivating your nucleophile. Protic solvents are highly detrimental to most Michael additions involving "soft" nucleophiles like enolates.
-
Expert Insight: Polar protic solvents (water, alcohols) will form a hydrogen-bond "cage" around your anionic nucleophile, stabilizing it and severely hindering its ability to attack the Michael acceptor.[3][5] You must use a polar aprotic solvent.
-
Troubleshooting Steps & Protocol:
-
Solvent Selection: Strictly use anhydrous polar aprotic solvents such as THF , DMF , or DME . THF is often the first choice.
-
Base Selection: Use a strong, non-nucleophilic base (e.g., LDA, NaH, KHMDS) to generate the enolate in situ.
-
Procedure:
-
In an oven-dried, flask under an inert atmosphere, dissolve the protonated precursor to your nucleophile in anhydrous THF.
-
Cool the solution to the appropriate temperature (often -78 °C for LDA).
-
Slowly add the base to generate the enolate.
-
After enolate formation is complete, add a solution of this compound (or its ester derivative, which is often more soluble and less prone to acid-base side reactions) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with a proton source, such as saturated aqueous NH₄Cl.
-
-
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
byproduct identification and removal in 3-Oxocyclopent-1-enecarboxylic acid synthesis
An Application Scientist's Guide to Byproduct Mitigation in the Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable synthetic intermediate. As your application science resource, this document provides in-depth, field-proven insights into identifying and removing critical byproducts, ensuring the purity and success of your synthesis.
Frequently Asked Questions: Synthesis Routes & Byproduct Formation
The purity of your final product is fundamentally linked to the synthetic route you choose. Understanding the potential side reactions is the first step in troubleshooting.
Question: What are the most common synthetic routes to this compound, and what byproducts should I anticipate?
Answer: The two most prevalent strategies for constructing the cyclopentenone core are the Dieckmann condensation and variations of the Aldol condensation. Each has a unique byproduct profile.
-
The Dieckmann Condensation Route: This is an intramolecular Claisen condensation of a diester, typically followed by hydrolysis and decarboxylation to yield the target cyclic ketone.[1][2][3][4] This powerful ring-forming reaction is highly effective for 5- and 6-membered rings.[4] However, several side reactions can occur.
-
Mechanism: A base is used to generate an enolate from a diester, which then attacks the second ester group within the same molecule to form a cyclic β-keto ester.[4][5]
-
Common Byproducts:
-
Intermolecular Condensation Products: If reaction conditions (e.g., concentration) are not optimal, the enolate can react with another molecule of the diester, leading to dimers or oligomeric materials.
-
Unreacted Starting Material: Incomplete conversion is a common issue that can be influenced by base stoichiometry, reaction time, or temperature.
-
Transesterification Products: Using a base with an alkoxide that does not match the ester (e.g., sodium ethoxide with a dimethyl ester) can lead to ester exchange, complicating the product mixture.[1]
-
Byproducts from Incomplete Hydrolysis/Decarboxylation: If the intermediate β-keto ester is not fully hydrolyzed and decarboxylated, it will persist as a significant impurity.
-
-
-
The Aldol Condensation Route: This approach typically involves the self-condensation of cyclopentanone or a related derivative.[6][7][8] The reaction is catalyzed by acid or base and is an effective method for forming C-C bonds.[6][9]
-
Mechanism: An enolate of cyclopentanone attacks the carbonyl of a second molecule, leading to a β-hydroxy ketone, which then dehydrates to form an α,β-unsaturated ketone.
-
Common Byproducts:
-
Self-Condensation Dimers & Trimers: The most common byproduct is 2-cyclopentylidene-cyclopentanone, the result of cyclopentanone self-condensation.[8] Under certain conditions, this dimer can react further to form trimers.[10]
-
Positional Isomers: Depending on the substitution pattern of the starting materials, different enolates can form, leading to a mixture of isomeric products.
-
Over-Condensation Products: Extended reaction times or higher temperatures can promote further reactions, leading to more complex, higher molecular weight species.
-
-
Troubleshooting Guide: Byproduct Identification
Accurate identification of impurities is critical for developing an effective purification strategy. This section outlines a systematic approach to analyzing your crude product.
Question: My initial purity analysis (TLC, GC) shows multiple spots/peaks. How can I identify what they are?
Answer: A multi-faceted analytical approach is the most reliable way to identify unknown byproducts. The logical workflow involves separating the components and then characterizing them structurally.
Caption: Workflow for systematic byproduct identification.
Question: What specific analytical techniques should I use and what should I look for?
Answer: Use a combination of chromatographic and spectroscopic methods.
| Technique | Primary Use | Key Indicators for Byproduct Identification |
| ¹H & ¹³C NMR | Structural Elucidation | - Unreacted Starting Material: Look for characteristic peaks of your starting diester or ketone. - β-Keto Ester Impurity: Presence of a methine proton (CH) alpha to two carbonyls (~3.5-4.0 ppm). - Oligomers/Polymers: Broad, unresolved humps in the baseline, especially in the aliphatic region. - Self-Condensation Products: Appearance of new vinyl proton signals or complex aliphatic patterns inconsistent with the target molecule. |
| LC-MS | Separation & Mass Determination | - Provides the molecular weight of each component in the mixture. This is the fastest way to confirm or rule out suspected structures (e.g., dimers, unreacted starting material).[11] - A high-quality LC method can also serve as the starting point for developing a preparative HPLC purification method.[12] |
| GC-MS | Separation & Mass of Volatile Components | - Ideal for more volatile byproducts. The fragmentation pattern can provide additional structural clues.[13] |
| FTIR | Functional Group Analysis | - Incomplete Hydrolysis: A very broad O-H stretch (~2500-3300 cm⁻¹) is characteristic of the carboxylic acid product. Its absence in an impurity suggests it is likely an ester. - β-Keto Ester: Look for two distinct C=O stretches (ester ~1740 cm⁻¹, ketone ~1715 cm⁻¹). |
Troubleshooting Guide: Byproduct Removal and Purification
Once byproducts have been identified, an appropriate purification strategy can be implemented.
Question: My crude product is a solid. What is the best first step for purification?
Answer: For solid products, recrystallization is an excellent and scalable initial purification step. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble at all temperatures.
Protocol: General Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude material (~10-20 mg) in various solvents (e.g., ethyl acetate, heptane, isopropanol, water, or mixtures).
-
Dissolution: In a flask, add the chosen solvent to your crude solid and heat the mixture to boiling (with stirring) until the solid completely dissolves. Add the minimum amount of hot solvent needed.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum. Analyze purity by NMR or LC-MS.
Question: Recrystallization was insufficient. How do I choose between column chromatography and an acid-base extraction?
Answer: The choice depends on the nature of your primary impurities. An acid-base extraction is highly effective for separating acidic compounds from neutral or basic ones, while column chromatography separates based on polarity.
Caption: Decision tree for selecting a purification method.
Protocol: Acid-Base Extraction Causality: This technique exploits the acidic nature of the target molecule's carboxylic acid group. By converting it to its water-soluble carboxylate salt with a base, it can be separated from neutral organic impurities.
-
Dissolution: Dissolve the crude material in an organic solvent like diethyl ether or ethyl acetate (40 mL).[14]
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) (2 x 50 mL). The target acid will move to the aqueous layer as its sodium salt, while neutral impurities (like esters or oligomers) will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is often wise to wash the initial organic layer one more time with water and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is ~2.[15] The product will precipitate out as the neutral carboxylic acid.
-
Final Extraction: Extract the acidified aqueous solution with fresh ethyl acetate (3 x 50 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the purified product.[14]
Protocol: Silica Gel Column Chromatography Causality: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. More polar compounds interact more strongly with the silica and elute later.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation of your product from impurities, with the product spot having an Rf value of ~0.3-0.4. A common mobile phase is a mixture of a non-polar solvent (hexanes or pentane) and a more polar solvent (ethyl acetate or diethyl ether).[14]
-
Column Packing: Prepare a chromatography column with silica gel, wetting it with the non-polar solvent.[14]
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Concentration: Combine the pure fractions containing your desired compound and remove the solvent by rotary evaporation.[14][15]
By systematically applying these troubleshooting and purification protocols, you can effectively mitigate the challenges of byproduct formation in your synthesis of this compound, leading to a final product of high purity.
References
- Vertex AI Search. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone - ResearchGate.
- Vertex AI Search. (n.d.). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation.
- Vertex AI Search. (n.d.). Dieckmann condensation - Grokipedia.
- Mäki-Arvela, P., Shcherban, N., Lozachmeur, C., Eränen, K., Aho, A., Smeds, A., ... & Murzin, D. Y. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.
- Vertex AI Search. (n.d.). Cyclopentenone synthesis - Organic Chemistry Portal.
- Liu, Y., Wang, C., Ma, L., Wang, Q., Zhang, Q., & Wang, T. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Molecules, 27(19), 6533.
- Vertex AI Search. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- Vertex AI Search. (n.d.). Dieckmann Condensation - AK Lectures.
- Vertex AI Search. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate - Organic Syntheses.
- Vertex AI Search. (n.d.). Dieckmann Condensation - Organic Chemistry Portal.
- Vertex AI Search. (n.d.). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate - ResearchGate.
- Vertex AI Search. (n.d.). Dieckmann condensation - Wikipedia.
- Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831.
- Vertex AI Search. (n.d.). multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
- Vertex AI Search. (n.d.). 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid | C7H8O3 | CID 247393 - PubChem.
- Vertex AI Search. (n.d.). 2(3H)-Oxazolone, 3-acetyl - Organic Syntheses Procedure.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. aklectures.com [aklectures.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
- 9. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cipac.org [cipac.org]
- 13. 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid | C7H8O3 | CID 247393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Atom Economy of 3-Oxocyclopent-1-enecarboxylic Acid Synthesis
Welcome to the Technical Support Center dedicated to advancing the synthesis of 3-Oxocyclopent-1-enecarboxylic acid with a focus on improving atom economy. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important structural motif. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges and enhance the sustainability of your synthetic routes. Our approach is grounded in the principles of green chemistry, aiming to provide you with practical, field-proven insights to optimize your experimental designs.
Introduction to Atom Economy in Synthesis
The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. For a multi-step synthesis, the overall atom economy is a critical metric for evaluating the environmental impact and economic viability of the entire process. This guide will explore various synthetic strategies for this compound, with a continuous focus on maximizing atom economy at each step.
Frequently Asked Questions (FAQs)
Q1: What is atom economy and why is it a critical metric in the synthesis of this compound?
A1: Atom economy is a measure of the efficiency of a chemical synthesis, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. It is a fundamental principle of green chemistry that emphasizes the minimization of waste at the molecular level. In the synthesis of a valuable intermediate like this compound, a high atom economy is crucial for several reasons:
-
Reduced Waste: A more atom-economical process generates fewer byproducts, reducing the environmental impact and the costs associated with waste disposal.
-
Cost-Effectiveness: By maximizing the incorporation of starting materials into the final product, atom-economical routes are often more cost-effective.
-
Sustainability: These processes align with the principles of sustainable chemistry by conserving resources and minimizing pollution.
Q2: What are the primary synthetic strategies for producing this compound, and how do they compare in terms of atom economy?
A2: Several synthetic routes can be employed to synthesize the cyclopentenone core of the target molecule. The most prominent and atom-economical strategies include:
-
Biomass-derived Furfural Route: This approach utilizes a renewable starting material and can proceed through a series of catalytic transformations. While the overall process can be complex, it holds the potential for high atom economy if catalytic cycles are efficient.
-
Intramolecular Dieckmann Condensation of Adipic Acid Derivatives: This classical ring-forming reaction is a powerful tool for constructing the cyclopentanone ring. Its atom economy is generally high for the cyclization step, but the overall efficiency depends on the subsequent functional group manipulations.
-
Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide offers a direct route to cyclopentenones.[1] When catalytic, this reaction can be highly atom-economical.[2]
A detailed comparison of the atom economy for these routes is provided in the "Synthetic Strategies and Atom Economy Analysis" section.
Q3: What are the common challenges that lead to low yields and poor atom economy in these syntheses?
A3: Common issues include:
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Incomplete Conversions: Reactions that do not go to completion result in a mixture of starting materials and products, complicating purification and reducing overall efficiency.
-
Catalyst Deactivation: In catalytic processes, the deactivation of the catalyst can lead to a decline in reaction rate and overall yield.
-
Difficult Purifications: The presence of closely related byproducts can make the isolation of the pure product challenging, leading to material loss.
Specific troubleshooting for each synthetic route is detailed in the sections below.
Synthetic Strategies and Atom Economy Analysis
Here we delve into the specifics of the most promising atom-economical routes to this compound.
Strategy 1: The Bio-Renewable Route from Furfural
The conversion of furfural, a readily available platform chemical derived from lignocellulosic biomass, into cyclopentanone derivatives is a highly attractive green chemistry approach.[3] The overall transformation involves a cascade of reactions, including hydrogenation, rearrangement, and dehydration.[4]
Reaction Pathway:
Caption: Biomass-derived route to the target molecule.
Atom Economy Considerations:
The initial conversion of furfural to cyclopentanone can be highly atom-economical, especially when performed as a one-pot catalytic process.[2] The key to maximizing atom economy in this route lies in the efficiency of the catalysts and the minimization of side reactions such as polymerization of furfural.[5] The subsequent oxidation and functionalization of cyclopentanone to the target α,β-unsaturated carboxylic acid will have its own atom economy considerations depending on the chosen reagents.
Troubleshooting this Route:
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of cyclopentanone | Inefficient catalyst, catalyst deactivation, or suboptimal reaction conditions (temperature, pressure). | Screen different catalysts (e.g., supported Pd, Ru, or Ni). Optimize reaction parameters. Consider catalyst regeneration or the use of a more robust catalyst system.[3] |
| Formation of polymeric byproducts | Acid-catalyzed self-polymerization of furfural or intermediates.[5] | Use of a biphasic reaction system to continuously extract the product from the acidic aqueous phase. Optimize catalyst acidity. |
| Over-hydrogenation to cyclopentanol | Catalyst is too active for selective hydrogenation. | Modify the catalyst or adjust reaction conditions (lower H₂ pressure, shorter reaction time) to favor cyclopentanone formation. |
| Low yield in the final oxidation step | Inefficient oxidant or harsh reaction conditions leading to degradation. | Screen different oxidation methods. Consider milder, more selective oxidants. Optimize reaction time and temperature. |
Strategy 2: Intramolecular Dieckmann Condensation of Adipic Acid Derivatives
The Dieckmann condensation is a robust and well-established method for the formation of five-membered rings.[6] Starting from readily available adipic acid, this route involves the formation of a diester, followed by an intramolecular cyclization to a β-keto ester, and finally hydrolysis, decarboxylation, and functionalization to the target molecule.
Reaction Pathway:
Caption: Dieckmann condensation pathway to the target molecule.
Atom Economy Considerations:
The Dieckmann condensation itself is an intramolecular reaction and thus has a high atom economy for the cyclization step. The primary byproduct is an alcohol molecule. The overall atom economy of this route is heavily influenced by the initial esterification and the final hydrolysis, decarboxylation, and oxidation steps. To improve the overall atom economy, it is crucial to use catalytic methods for esterification and efficient reagents for the final transformations.
Troubleshooting this Route:
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in Dieckmann condensation | Incomplete reaction, side reactions (intermolecular condensation), or use of an inappropriate base. | Ensure anhydrous conditions. Use a strong, non-nucleophilic base (e.g., NaH, KOtBu). Employ high-dilution techniques to favor intramolecular cyclization.[6] |
| Hydrolysis of the ester during condensation | Presence of water in the reaction mixture. | Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere. |
| Incomplete hydrolysis and/or decarboxylation | Suboptimal acid/base concentration or reaction temperature. | For acid-catalyzed hydrolysis and decarboxylation, ensure a sufficiently low pH and adequate heating. For basic hydrolysis, followed by acidification and decarboxylation, optimize the conditions for each step.[4] |
| Formation of byproducts during final oxidation | Over-oxidation or other side reactions. | Screen different oxidizing agents and conditions to find a selective method for the desired transformation. |
Strategy 3: The Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that can directly construct the cyclopentenone ring system from an alkene, an alkyne, and carbon monoxide, often mediated by a cobalt carbonyl complex.[1] For the synthesis of this compound, a suitably substituted alkyne or alkene bearing a carboxylic acid or ester group would be required.
Reaction Pathway:
Caption: Pauson-Khand reaction for direct synthesis.
Atom Economy Considerations:
The Pauson-Khand reaction is inherently 100% atom-economical as all atoms of the reactants are incorporated into the product. However, the original stoichiometric versions of this reaction that use a full equivalent of the cobalt complex have a poor overall atom economy when considering the metal reagent. The development of catalytic Pauson-Khand reactions has significantly improved its green credentials.[2]
Troubleshooting this Route:
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Inefficient catalyst turnover, substrate decomposition, or competing side reactions (e.g., alkyne trimerization). | Screen different catalytic systems (Co, Rh, etc.). Optimize CO pressure, temperature, and reaction time. Use of promoters can sometimes enhance the reaction rate. |
| Poor regioselectivity | For unsymmetrical alkenes and alkynes, the formation of regioisomers can be a significant issue. | Employ intramolecular versions of the reaction if possible. Use directing groups on the substrates to control the regiochemical outcome. |
| Difficulty in removing metal catalyst | Residual metal contamination in the final product. | Choose a catalyst system that allows for easy removal (e.g., heterogeneous catalysts). Employ appropriate purification techniques such as column chromatography or extraction. |
Experimental Protocols
The following protocols are provided as a starting point for your experiments. As with any synthetic procedure, optimization may be necessary for your specific substrates and laboratory conditions.
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol outlines the initial cyclization step in the adipic acid route.
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl adipate dropwise to the sodium ethoxide solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-oxocyclopentanecarboxylate.
-
Purify the product by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation of Ethyl 2-oxocyclopentanecarboxylate
This protocol describes the conversion of the β-keto ester to cyclopentanone.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sulfuric acid (or Hydrochloric acid)
-
Water
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the crude ethyl 2-oxocyclopentanecarboxylate with a mixture of water and sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopentanone.
-
Further purification can be achieved by distillation.[4]
Note: The final conversion of cyclopentanone to this compound requires a subsequent oxidation and functionalization step. A detailed, optimized protocol for this specific transformation is an area for further investigation and development.
Concluding Remarks
Improving the atom economy of this compound synthesis is a multifaceted challenge that requires a careful selection of starting materials, reaction pathways, and reaction conditions. The biomass-derived furfural route and the Dieckmann condensation of adipic acid derivatives represent two promising strategies that align with the principles of green chemistry. The Pauson-Khand reaction offers a highly atom-economical, albeit potentially more complex, alternative.
This technical support guide provides a framework for understanding and troubleshooting these synthetic routes. We encourage researchers to use this information as a foundation for their own investigations and to contribute to the development of more sustainable and efficient methods for the synthesis of this valuable molecule.
References
- Geis, O., & Schmalz, H.-G. (2001). New Developments in the Pauson-Khand Reaction.
- Yang, G., & Pidko, E. A. (2018).
- Li, X., et al. (2019). Nature of polymeric condensates during furfural rearrangement to cyclopentanone and cyclopentanol over Cu-based catalysts. New Journal of Chemistry, 43(3), 1395-1403.
Sources
dealing with moisture sensitivity in 3-Oxocyclopent-1-enecarboxylic acid reactions
Welcome to the technical support resource for 3-Oxocyclopent-1-enecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with this versatile but moisture-sensitive building block. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common synthetic transformations, and validated protocols to ensure the success of your experiments.
I. Understanding the Challenge: The Dual Nature of Moisture Sensitivity
This compound (CAS 108384-36-7) possesses three key functional groups within a compact structure: a carboxylic acid, an α,β-unsaturated ketone (enone), and a β-keto acid moiety.[1][2] Each of these presents a potential reaction pathway with water, making meticulous control of moisture paramount for achieving desired outcomes.
The primary challenges arising from moisture contamination are:
-
Reagent Quenching: Many reactions involving carboxylic acids, such as amide couplings or reactions with organometallics, utilize highly moisture-sensitive reagents that are irreversibly destroyed by water.[3][4]
-
Unwanted Side Reactions: The intrinsic reactivity of the molecule itself can lead to undesired products in the presence of water, such as conjugate addition to the enone or decarboxylation.[5][6]
This guide will address both of these fundamental issues.
II. Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned into a thick oil/gummy solid. Is it still usable?
A1: This is a common observation. The compound is hygroscopic and can absorb atmospheric moisture, causing its physical state to change from a solid to a liquid or semi-solid.[1][7] While it may still be usable for some applications, the presence of water can interfere with many reactions. It is crucial to quantify the water content via Karl Fischer titration before use.[8] For highly sensitive reactions, it is recommended to dry the material under high vacuum over a desiccant like phosphorus pentoxide (P₂O₅) before use.
Q2: I am not using a water-sensitive reagent, so do I still need to worry about anhydrous conditions?
A2: Yes. Even if your reagents are stable to water, the substrate itself can react with water. Under acidic or basic conditions, or with heat, water can add to the α,β-unsaturated system (a conjugate or Michael addition) to form 3-hydroxy-2-oxocyclopentane-1-carboxylic acid.[5][9] Furthermore, as a β-keto acid, the molecule is susceptible to decarboxylation, a process that can be facilitated by water, especially upon heating.[10]
Q3: How "dry" do my solvents need to be?
A3: The required level of dryness depends on the specific reaction. For reactions involving organolithium reagents, Grignards, or strong dehydrating coupling agents (e.g., carbodiimides), the water content should be as low as possible, ideally <10 ppm. For less sensitive transformations, <50 ppm is often acceptable. It is best practice to use freshly dried solvents from a solvent purification system or solvents dried over activated molecular sieves and stored under an inert atmosphere.[11][12]
Q4: What is the best way to dry my this compound?
A4: For removing trace amounts of water, drying under high vacuum for several hours is effective. Placing the compound in a vacuum desiccator containing a strong desiccant like P₂O₅ is also a reliable method. Do not heat the compound excessively while drying, as this may promote decarboxylation.
III. Troubleshooting Common Reactions
This section addresses specific failures in common synthetic transformations and provides a logical framework for diagnosing and solving the underlying moisture-related issues.
Scenario 1: Amide Coupling Reactions
Problem: "I attempted to couple this compound with a primary amine using EDC/HOBt, but I recovered only my starting materials and observed hydrolysis of the EDC."
Causality Analysis: Amide coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are carbodiimides that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is extremely sensitive to water. If water is present, it will rapidly hydrolyze the O-acylisourea back to the starting carboxylic acid and convert the EDC into a useless urea byproduct.[13]
Troubleshooting Flowchart: Amide Coupling Failure
Caption: Troubleshooting logic for amide coupling failure.
Scenario 2: Reactions with Organometallic Reagents
Problem: "I added 2.2 equivalents of methylmagnesium bromide to my acid to synthesize the tertiary alcohol, but after workup, I only recovered the starting acid."
Causality Analysis: This is a classic and definitive sign of water contamination. Organometallic reagents like Grignards (R-MgX) and organolithiums (R-Li) are exceptionally strong bases.[14] The first equivalent of the organometallic reagent will always react in an acid-base fashion with the carboxylic acid proton to form a carboxylate salt.[3][15] This is an expected and unavoidable consumption of one equivalent. The second equivalent is then meant to attack the carbonyl carbon. However, if any water is present in the reaction flask (from solvent, glassware, or the starting acid itself), it will protonate and destroy the organometallic reagent faster than it can react with the carboxylate.
Troubleshooting Flowchart: Organometallic Reaction Failure
Caption: Troubleshooting logic for organometallic reaction failure.
Scenario 3: Esterification Reactions
Problem: "My Fischer esterification (acid + alcohol with H₂SO₄ catalyst) is giving very low yields, even after prolonged heating."
Causality Analysis: Fischer esterification is an equilibrium-controlled process.[8] The reaction produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, the presence of this water byproduct in the reaction mixture will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.
| Reactant Ratio (Alcohol:Acid) | Water Removal | Expected Outcome |
| 1.1 : 1 | No | Low conversion; equilibrium reached quickly. |
| 10 : 1 (Alcohol as solvent) | No | Higher conversion due to mass action.[10] |
| 1.1 : 1 | Yes (Dean-Stark) | High conversion; equilibrium driven to products.[10] |
| 1.1 : 1 | Yes (Molecular Sieves) | High conversion; water is sequestered.[10] |
| Table 1: Impact of Water and Reagent Stoichiometry on Fischer Esterification. |
Solution: The most effective solution is to actively remove water as it is formed. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
-
Dehydrating Agents: Adding activated 3Å or 4Å molecular sieves to the reaction flask.[16]
For acid-sensitive substrates where Fischer esterification is not suitable, methods like the Steglich esterification (using DCC/DMAP) must be performed under strictly anhydrous conditions, as water will cause the same problems outlined in Scenario 1.[12][17]
IV. Verified Experimental Protocols
Protocol 1: General Procedure for Handling Anhydrous Reagents and Solvents
This protocol is foundational for all subsequent moisture-sensitive reactions.
-
Glassware Preparation: All glassware (flasks, syringes, needles, cannulas) must be dried in an oven at >120 °C overnight or flame-dried under high vacuum immediately before use.[16] The hot glassware should be allowed to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).
-
Solvent Preparation: Use solvents from a dedicated purification system (e.g., Grubbs apparatus) or dry them using established methods.[11] For example, THF can be distilled from sodium/benzophenone, and dichloromethane can be distilled from calcium hydride.[11][18] Store dried solvents over activated molecular sieves under an inert atmosphere.
-
Reagent Handling: Weigh and transfer hygroscopic solids like this compound and coupling reagents inside a glovebox or quickly in a dry, inert gas-flushed bag.[19] Liquid reagents should be transferred via a dry syringe that has been flushed multiple times with inert gas.
-
Reaction Setup: Assemble the reaction apparatus while flushing with inert gas. Use rubber septa on all openings and maintain a positive pressure of inert gas throughout the reaction, typically using a balloon or a bubbler system connected to a Schlenk line.[11]
Protocol 2: High-Yield Amide Coupling using an Acyl Chloride Intermediate
This two-step procedure is often more robust against trace moisture than one-pot carbodiimide couplings.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Formation: Add oxalyl chloride (1.5 eq) dropwise via syringe, followed by a catalytic amount (1-2 drops) of anhydrous DMF.[20]
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Gas evolution (CO₂, CO, HCl) should be observed.
-
Amine Addition: In a separate flame-dried flask, dissolve the amine (1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.5 eq) in anhydrous DCM.
-
Coupling: Cool the amine solution to 0 °C. Slowly transfer the freshly prepared acyl chloride solution from the first flask into the amine solution via a cannula.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. Quench carefully with saturated aqueous NaHCO₃ solution and proceed with standard aqueous workup and purification.
V. Analytical Methods for Moisture Detection
Verifying the absence of water is as critical as the reaction itself.
| Method | Principle | Sensitivity | Application Notes |
| Karl Fischer Titration | Iodometric titration specific to water | ppm level (µg) | The gold standard for quantifying water in liquid and solid samples.[8] Can be performed volumetrically or coulometrically. |
| ¹⁹F NMR Spectroscopy | Reaction of water with a fluorine-containing reagent | ppb level (ng) | An extremely sensitive method for research settings, requiring specialized reagents.[21] |
| Visual (Drying Agents) | Clumping of powdered anhydrous salts (e.g., MgSO₄) | Qualitative | A simple, qualitative check for the presence of bulk water in solvents. Not for quantifying trace amounts. |
Table 2: Comparison of Common Methods for Water Quantification.
References
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reaction monitoring techniques for 3-Oxocyclopent-1-enecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-Oxocyclopent-1-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to equip you with the necessary knowledge to navigate potential challenges and ensure the success of your experiments.
Introduction to the Synthesis
This compound is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceutical compounds and natural products. A common and effective strategy for its synthesis involves an intramolecular Nazarov cyclization of a divinyl ketone precursor.[1][2] This guide will focus on monitoring this key transformation and subsequent steps, addressing common issues that may arise.
A plausible synthetic route is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
FAQ 1: My Nazarov cyclization is sluggish or not proceeding to completion. What are the potential causes and how can I troubleshoot this?
Answer:
A stalled Nazarov cyclization can be attributed to several factors, primarily related to the acid catalyst, substrate stability, and reaction conditions.
-
Insufficient Acid Strength or Stoichiometry: The Nazarov cyclization is catalyzed by strong Lewis or Brønsted acids.[3] If the reaction is not proceeding, the acid may not be strong enough to promote the formation of the pentadienyl cation.
-
Troubleshooting:
-
Increase Catalyst Loading: While catalytic amounts are sometimes sufficient in modern variants, classical Nazarov cyclizations often require stoichiometric amounts of a Lewis acid.[3]
-
Switch to a Stronger Acid: If you are using a mild Lewis acid like Cu(II), consider switching to a stronger one such as BF₃·OEt₂, FeCl₃, or a Brønsted acid like H₂SO₄.[2]
-
-
-
Substrate Decomposition: Divinyl ketones can be unstable, especially under strongly acidic conditions. If you observe the formation of multiple unidentifiable side products, your starting material may be decomposing.
-
Troubleshooting:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can minimize decomposition pathways.
-
Use a Milder Catalyst: While seemingly counterintuitive to the previous point, a milder catalyst that is still effective can sometimes provide a better balance between reaction rate and substrate stability.
-
-
-
Poor Solubility: The starting material must be fully dissolved for the reaction to proceed efficiently.
-
Troubleshooting:
-
Select a More Appropriate Solvent: Ensure your divinyl ketone precursor is soluble in the chosen solvent at the reaction temperature.
-
-
Monitoring Strategy:
To effectively troubleshoot a sluggish Nazarov cyclization, real-time reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective initial technique.
| Component | Typical Rf Value (Example System: 30% EtOAc/Hexanes) | Visualization |
| Divinyl Ketone (Starting Material) | Higher Rf (less polar) | UV active |
| This compound (Product) | Lower Rf (more polar due to carboxylic acid) | UV active, may stain with KMnO₄ |
For more detailed kinetic analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
FAQ 2: I am observing the formation of multiple products in my reaction mixture. How can I identify the main side products and adjust my conditions to favor the desired product?
Answer:
The formation of multiple products is a common challenge, often arising from side reactions of the starting material or intermediates.
-
Potential Side Reactions:
-
Polymerization: Under strongly acidic conditions, the vinyl groups of the starting material can polymerize.
-
Retro-Nazarov Reaction: In some cases, the cyclized product can undergo a ring-opening reaction, especially if the cyclopentenone ring is strained.[1]
-
Incomplete Hydrolysis: If your synthesis starts from an esterified precursor, you may have a mixture of the ester and the carboxylic acid in your final product.
-
Identification and Mitigation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the components of your reaction mixture. The mass-to-charge ratio of the different peaks can help you deduce the structures of your side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile components, GC-MS can provide valuable information. Derivatization of the carboxylic acid to its methyl or silyl ester may be necessary to improve its volatility.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquiring a ¹H NMR spectrum of the crude reaction mixture can reveal the presence of major impurities.[5][6] Key diagnostic signals to look for include:
-
Starting Material: Characteristic signals for the divinyl protons.
-
Product: Appearance of signals corresponding to the cyclopentenone ring protons.
-
Side Products: Unidentified signals that do not correspond to the starting material or product.
-
Workflow for Side Product Analysis:
Caption: A systematic workflow for the identification and mitigation of side products.
FAQ 3: How can I effectively monitor the conversion of the carboxylic acid functional group during the synthesis?
Answer:
Monitoring the presence and transformation of the carboxylic acid is critical, especially if you are performing subsequent reactions on this functional group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent technique for monitoring the presence of the carbonyl groups in both the ketone and the carboxylic acid.[7][8]
-
C=O stretch of the ketone: Typically appears around 1715 cm⁻¹.[9]
-
C=O stretch of the carboxylic acid: Appears as an intense band between 1690-1760 cm⁻¹.[9]
-
O-H stretch of the carboxylic acid: A very broad band from 2500-3300 cm⁻¹. The disappearance or appearance of this broad signal is a strong indicator of reactions involving the carboxylic acid.
-
-
In-situ FTIR: For real-time monitoring, an in-situ FTIR probe can be inserted directly into the reaction vessel.[10][11] This provides continuous data on the concentration of reactants and products, allowing for precise determination of reaction endpoints.[12]
HPLC Analysis:
For quantitative analysis, HPLC with UV detection is a suitable method.[13][14] The carboxylic acid group enhances the polarity of the molecule, leading to distinct retention times compared to less polar precursors.
Experimental Protocol for HPLC Monitoring:
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at various time points. Quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water) to stop the reaction.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector at a wavelength where the product shows significant absorbance (e.g., around 220-250 nm).
-
-
Data Analysis: Plot the peak area of the starting material and product as a function of time to obtain a reaction profile.
FAQ 4: My final product is difficult to purify. What are some recommended purification strategies?
Answer:
Purification of this compound can be challenging due to its polarity.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent system will need to be carefully optimized. Adding a small amount of acetic or formic acid to the eluent can help to improve the peak shape by preventing the deprotonation of the carboxylic acid on the silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethyl acetate, acetone, and mixtures with hexanes.
-
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The product will move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to precipitate the purified product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
References
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corpor
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - The Royal Society of Chemistry
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online
- Reaction Monitoring in Multiphase Systems: Application of Coupled In Situ Spectroscopic Techniques in Organic Synthesis | Request PDF - ResearchG
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo
- Organic Synthesis and Reaction Monitoring Process - Cole-Parmer
- Monitoring reactions | Teaching practical science | CPD article - RSC Educ
- Nazarov cycliz
- Detecting Structural Environments of Carboxyl Groups in Dissolved N
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- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts
- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol
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- Nazarov cycliz
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI
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- Chapter 1: The Nazarov Cycliz
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
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- This compound | 108384-36-7 - Sigma-Aldrich
- Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxyl
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- Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class
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- NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity | The Journal of Organic Chemistry - ACS Public
- Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek
- Help with carboxylic acid synthesis (explan
- NMR Techniques in Organic Chemistry: a quick guide
- The Role of NMR for Disordered Proteins and Molecular Condens
- Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase - PubMed Central
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Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Quantifying 3-Oxocyclopent-1-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. 3-Oxocyclopent-1-enecarboxylic acid, a versatile building block in the synthesis of various organic molecules, including prostaglandins and other bioactive compounds, requires robust analytical methods for its precise measurement.[1] This guide provides an in-depth comparison of two common liquid chromatography techniques for the quantification of this compound: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) approach.
As a Senior Application Scientist, the following protocols and discussions are grounded in established analytical principles and validated against the stringent requirements of the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and trustworthiness.[2][3][4]
The Rationale Behind Method Selection
The choice between an HPLC-UV and a UHPLC-MS/MS method is often dictated by the specific requirements of the analysis. HPLC-UV is a widely accessible, cost-effective, and robust technique suitable for routine quality control where high sensitivity is not the primary concern.[5] In contrast, UHPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed, making it the preferred choice for complex matrices, trace-level quantification, and high-throughput screening.[6][7] This guide will delve into the practical application and validation of both methodologies for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and reliable HPLC-UV method for the quantification of this compound can be developed based on the principles of reversed-phase chromatography. The unsaturated carboxylic acid structure of the analyte allows for strong retention on a non-polar stationary phase and detection via its chromophore.
Proposed HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar organic molecules like this compound. The particle and column dimensions are standard for conventional HPLC, ensuring good resolution and peak shape. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidified aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | Isocratic at 70% A and 30% B | An isocratic elution is simpler to run and validate than a gradient and is often sufficient for the analysis of a single, known analyte in a relatively clean matrix. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Detection | UV at 210 nm | The carbon-carbon double bond in conjugation with the carboxylic acid group is expected to have a UV absorbance maximum in the low UV range. 210 nm is a common wavelength for the detection of such chromophores. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analyses. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Validation of the Proposed HPLC-UV Method
The validation of this method would be performed in accordance with ICH Q2(R2) guidelines, assessing the following parameters:[2][3][4][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, a UHPLC-MS/MS method is superior. The use of sub-2 µm particles in UHPLC columns allows for faster analysis times and improved resolution.[7]
Proposed UHPLC-MS/MS Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | The smaller particle size and column dimensions are characteristic of UHPLC, leading to higher efficiency and faster separations. A shorter column reduces run time while maintaining adequate resolution. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile buffer, making it compatible with mass spectrometry. It also serves to protonate the analyte for positive ion mode or enhance deprotonation in negative ion mode. |
| Gradient | 5% to 95% B over 3 minutes | A rapid gradient is typical for UHPLC-MS/MS, allowing for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | A higher flow rate is possible with UHPLC systems due to their higher pressure tolerance, leading to shorter analysis times. |
| Detection | ESI in Negative Ion Mode | Carboxylic acids readily deprotonate to form [M-H]⁻ ions in negative electrospray ionization (ESI) mode, providing high sensitivity. |
| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) | Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition provides high selectivity and sensitivity for quantification. For this compound (MW: 126.11), the [M-H]⁻ precursor would be at m/z 125.1. A suitable product ion would be determined by fragmentation analysis. |
| Injection Volume | 2 µL | Smaller injection volumes are used in UHPLC to prevent column overload and maintain sharp peak shapes. |
| Column Temperature | 40 °C | Higher temperatures can reduce mobile phase viscosity and improve peak shape in UHPLC. |
Validation of the Proposed UHPLC-MS/MS Method
The validation of the UHPLC-MS/MS method follows the same ICH guidelines as the HPLC-UV method, with additional considerations for matrix effects, which are a common phenomenon in ESI-MS.
Experimental Workflow for UHPLC-MS/MS Method Validation
Caption: Workflow for UHPLC-MS/MS method validation.
Performance Comparison: HPLC-UV vs. UHPLC-MS/MS
The following table summarizes the expected performance characteristics of the two proposed methods for the quantification of this compound. The values presented are typical and would need to be confirmed by experimental validation.
| Performance Parameter | HPLC-UV | UHPLC-MS/MS | Advantage of UHPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 | Comparable |
| Limit of Quantitation (LOQ) | ~ 0.1 - 1 µg/mL | ~ 0.01 - 0.1 ng/mL | 1000x to 10,000x more sensitive |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | Comparable |
| Precision (% RSD) | < 2% | < 5% | Comparable for routine analysis |
| Analysis Time | 5 - 10 minutes | 2 - 4 minutes | Faster |
| Specificity | Moderate (risk of co-elution) | High (mass-based detection) | Significantly higher |
| Robustness | High | Moderate to High | Comparable |
| Cost per Sample | Low | High | HPLC-UV is more cost-effective |
| Instrumentation Cost | Low | High | HPLC-UV is more accessible |
Conclusion and Recommendations
Both HPLC-UV and UHPLC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
-
For routine quality control of bulk drug substance or in-process control where the concentration of the analyte is high and the sample matrix is relatively simple, the proposed HPLC-UV method is the more pragmatic choice. Its lower cost, simplicity, and robustness make it ideal for these applications.
-
For applications requiring high sensitivity, such as the analysis of low-level impurities, pharmacokinetic studies in biological fluids, or high-throughput screening, the UHPLC-MS/MS method is unequivocally superior. Its enhanced sensitivity, selectivity, and speed justify the higher cost and complexity.[6][9]
Ultimately, the selection of the most appropriate analytical method depends on a thorough understanding of the analytical problem at hand, including the nature of the sample, the required level of sensitivity and selectivity, and the available resources. This guide provides a framework for making an informed decision and for the subsequent validation of the chosen method to ensure the generation of reliable and accurate data.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- Taylor & Francis Online. (2022).
- MDPI. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. [Link]
- PubMed. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. [Link]
- Technology Networks. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
- MDPI. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. [Link]
- National Center for Biotechnology Information. (2016). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [Link]
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- SIELC Technologies.
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comparative analysis of 3-Oxocyclopent-1-enecarboxylic acid synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Oxocyclopent-1-enecarboxylic Acid
This compound is a versatile bifunctional molecule incorporating a reactive α,β-unsaturated ketone within a five-membered ring, alongside a carboxylic acid functionality. This arrangement makes it a sought-after precursor in the synthesis of complex natural products and pharmaceuticals. The cyclopentenone moiety is a common structural motif in a wide array of bioactive compounds, and the carboxylic acid handle provides a convenient point for further molecular elaboration. The selection of an appropriate synthetic route is therefore a critical consideration in any research or development program targeting molecules derived from this key intermediate. Factors such as overall yield, scalability, cost of starting materials, and stereochemical control all play a pivotal role in this decision-making process.
Comparative Analysis of Synthetic Routes
This guide will focus on two distinct and well-established strategies for the synthesis of this compound:
-
Route 1: The Dieckmann Condensation Approach
-
Route 2: The Nazarov Cyclization Strategy
Each route will be examined in detail, including a discussion of the underlying chemical principles, a step-by-step experimental protocol, and an analysis of its advantages and disadvantages.
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a robust and widely utilized method for the formation of five- and six-membered rings.[1] This intramolecular Claisen condensation of a diester provides a reliable pathway to cyclic β-keto esters, which can then be further transformed into the desired this compound.
Mechanistic Overview
The synthesis commences with the base-catalyzed intramolecular cyclization of a tetraester, ethyl butane-1,2,2,4-tetracarboxylate. The reaction proceeds via the formation of an enolate which then attacks one of the ester carbonyls, leading to a cyclic β-keto ester intermediate. Subsequent acidic hydrolysis cleaves the ester groups, and the resulting β-keto acid readily undergoes decarboxylation upon heating to yield 3-oxocyclopentanecarboxylic acid. The final step involves a dehydrogenation reaction to introduce the carbon-carbon double bond, affording the target molecule.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Workflow for the Dieckmann Condensation Route
Experimental Protocol
Step 1: Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid via Dieckmann Cyclization
This procedure is adapted from a known improved synthesis.[2]
-
Dieckmann Cyclization: Ethyl butane-1,2,2,4-tetracarboxylate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to drive the intramolecular condensation to completion.
-
Acidic Hydrolysis and Decarboxylation: The resulting cyclic intermediate is then subjected to acidic hydrolysis, typically using a strong acid like hydrochloric acid, with heating. This process serves to both hydrolyze the ester functionalities and induce decarboxylation of the intermediate β-keto acid.
-
Isolation: Following the reaction, the product, (RS)-3-oxocyclopentanecarboxylic acid, is isolated through extraction and purified. The reported overall yield for this two-step process is 22%.[2]
Step 2: Dehydrogenation to this compound
A general procedure for the dehydrogenation of cyclic ketones is as follows:
-
Reaction Setup: 3-Oxocyclopentanecarboxylic acid is dissolved in a high-boiling point solvent, and a palladium on carbon (Pd/C) catalyst is added.
-
Dehydrogenation: The mixture is heated to a high temperature to effect the dehydrogenation. The reaction progress is monitored by a suitable analytical technique, such as TLC or GC-MS.
-
Workup and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified, typically by crystallization or chromatography, to yield this compound.
Performance Analysis
| Metric | Dieckmann Condensation Route |
| Overall Yield | Moderate (Reported 22% for the precursor)[2] |
| Starting Materials | Requires a somewhat complex tetraester. |
| Scalability | Generally scalable, though requires careful control of anhydrous conditions. |
| Stereocontrol | Produces a racemic mixture. |
| Advantages | Utilizes classical and well-understood reactions. |
| Disadvantages | Multi-step process with a moderate overall yield. The dehydrogenation step can require harsh conditions. |
Route 2: The Nazarov Cyclization Strategy
The Nazarov cyclization is a powerful and convergent method for the synthesis of cyclopentenones.[3] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[3] By employing a divinyl ketone bearing a carboxylic acid or a precursor group, this strategy can be adapted for the synthesis of this compound.
Mechanistic Overview
The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone. This activation facilitates a conrotatory 4π-electrocyclization to form a pentadienyl cation intermediate. Subsequent elimination of a proton from this intermediate, followed by tautomerization, yields the α,β-unsaturated cyclopentenone product. The strategic placement of a carboxylic acid or ester group on the divinyl ketone backbone allows for the direct synthesis of the target molecule or a close precursor.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Generalized Workflow for the Nazarov Cyclization Route
Experimental Protocol
A general procedure for a Lewis acid-catalyzed Nazarov cyclization is as follows:[4]
-
Reaction Setup: The divinyl ketone substrate is dissolved in a dry, aprotic solvent such as dichloromethane under an inert atmosphere.
-
Cyclization: The solution is cooled, and a Lewis acid (e.g., tin(IV) chloride, SnCl₄) is added dropwise. The reaction is allowed to proceed until the starting material is consumed, as monitored by TLC.
-
Workup: The reaction is quenched, typically with an aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to afford the desired cyclopentenone. A representative yield for a Nazarov cyclization is in the range of 75%.[4]
Performance Analysis
| Metric | Nazarov Cyclization Route |
| Overall Yield | Potentially high in a single step. |
| Starting Materials | Requires the synthesis of a specific divinyl ketone precursor. |
| Scalability | Can be challenging on a large scale due to the use of stoichiometric Lewis acids and the need for strict anhydrous conditions. |
| Stereocontrol | Can be controlled with chiral auxiliaries or catalysts. |
| Advantages | Convergent and often high-yielding single-step cyclization. |
| Disadvantages | The synthesis of the divinyl ketone precursor can be complex. The reaction can be sensitive to substrate structure and reaction conditions. |
Conclusion and Future Outlook
Both the Dieckmann condensation and the Nazarov cyclization represent viable and effective strategies for the synthesis of this compound. The choice between these routes will ultimately depend on the specific requirements of the research program.
The Dieckmann condensation route is a more traditional, multi-step approach that may be favored when the starting tetraester is readily available or can be synthesized economically. While the overall yield is moderate, the individual steps are generally reliable and well-understood.
The Nazarov cyclization , on the other hand, offers a more modern and convergent approach. If the required divinyl ketone precursor can be synthesized efficiently, this route can provide rapid access to the target molecule in high yield. Furthermore, the potential for asymmetric catalysis makes the Nazarov cyclization particularly attractive for the synthesis of chiral prostaglandin analogues.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic versions of these reactions, as well as the exploration of novel synthetic routes that offer improved atom economy and reduced environmental impact. The continued demand for complex molecules derived from this compound will undoubtedly spur further innovation in its synthesis.
References
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A Senior Application Scientist's Guide to Cyclopentenone Building Blocks: A Comparative Analysis of 3-Oxocyclopent-1-enecarboxylic acid and its Alternatives in Synthesis
Introduction: The Enduring Importance of the Cyclopentenone Scaffold
The cyclopentenone ring system is a privileged scaffold in the realm of organic synthesis, forming the core of a vast array of natural products and pharmaceutically active compounds.[1] Its prevalence in prostaglandins, a class of lipid compounds with diverse physiological roles, has historically driven the development of elegant and powerful synthetic methodologies.[2][3] The inherent reactivity of the α,β-unsaturated ketone moiety makes cyclopentenones versatile building blocks, readily participating in a variety of transformations, most notably conjugate additions.[1] This guide provides a comparative analysis of 3-Oxocyclopent-1-enecarboxylic acid alongside other key cyclopentenone building blocks, offering insights into their respective strengths and applications in modern synthesis for researchers, scientists, and drug development professionals.
Featured Building Block: this compound
This compound is a functionalized cyclopentenone that presents a unique combination of reactive sites. The presence of the carboxylic acid group directly on the double bond is anticipated to significantly influence its reactivity.
Expected Reactivity Profile:
The carboxylic acid group is a strong electron-withdrawing group. This electronic effect is expected to render the β-carbon of the enone system even more electrophilic than in unsubstituted cyclopentenone.[4] Consequently, this compound is predicted to be an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles. However, the acidic proton of the carboxylic acid necessitates careful consideration of reaction conditions, particularly when employing basic reagents or organometallic nucleophiles, which could be protonated and rendered unreactive.[5]
The strategic placement of the carboxylic acid offers synthetic handles for further derivatization, such as esterification or amide bond formation, post-conjugate addition, allowing for the introduction of additional complexity and diversity.
Comparative Analysis of Key Cyclopentenone Building Blocks
The selection of the appropriate cyclopentenone building block is a critical decision in the design of a synthetic route. This section compares this compound with two other widely utilized cyclopentenone derivatives: 4-hydroxy-2-cyclopentenone and 2-methyl-2-cyclopenten-1-one.
| Feature | This compound | 4-Hydroxy-2-cyclopentenone | 2-Methyl-2-cyclopenten-1-one |
| Structure | |||
| Key Synthetic Applications | Precursor for highly functionalized cyclopentane derivatives; potential role in the synthesis of prostaglandin analogues.[6] | Cornerstone in the synthesis of prostaglandins and other natural products.[7][8] | Building block for natural products and other complex molecules.[9] |
| Notable Reactivity | Expected high electrophilicity at the β-position due to the electron-withdrawing carboxylic acid. The acidic proton requires careful consideration of reaction conditions. | The hydroxyl group can direct incoming nucleophiles and can be used as a handle for further functionalization. Can be synthesized enantiomerically pure.[7] | The methyl group provides steric hindrance and can influence the regioselectivity of certain reactions. |
| Representative Michael Addition Yields | Data not readily available in the literature. Expected to be a highly reactive Michael acceptor. | Yields for conjugate additions are generally high, often exceeding 80-90% with appropriate nucleophiles and catalysts.[1] | Generally provides good to excellent yields in Michael additions, comparable to unsubstituted cyclopentenone.[10][11] |
Strategic Selection of a Cyclopentenone Building Block: A Workflow
The choice of a cyclopentenone building block should be guided by the desired final structure and the overall synthetic strategy. The following workflow provides a logical approach to this selection process.
Caption: Generalized workflow for a Michael addition reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclopentenone building block (1.0 equiv). Dissolve the cyclopentenone in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or toluene).
-
Addition of Nucleophile: Add the nucleophile (1.0-1.5 equiv) to the stirred solution.
-
Initiation of Reaction: Add the catalyst (e.g., a catalytic amount of a base like DBU or an organocatalyst) to the reaction mixture at the appropriate temperature (ranging from -78 °C to room temperature, depending on the reactivity of the nucleophile and substrate).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the addition of a suitable aqueous solution (e.g., saturated aqueous ammonium chloride).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric oxygen and moisture, which can lead to side reactions or deactivate catalysts.
-
Anhydrous Solvents: Essential for reactions involving organometallic reagents or moisture-sensitive catalysts.
-
Choice of Catalyst: The catalyst is chosen based on the nature of the nucleophile and the desired stereochemical outcome. For instance, chiral organocatalysts are employed for asymmetric Michael additions. *[12] Quenching: The quenching step neutralizes the catalyst and any remaining reactive species, stopping the reaction.
Protocol 2: Piancatelli Rearrangement for the Synthesis of 4-Hydroxy-2-cyclopentenone
This protocol is based on the acid-catalyzed rearrangement of furfuryl alcohol, a bio-renewable starting material.
[3]Workflow for Piancatelli Rearrangement
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A Comparative Guide to Catalysis in 3-Oxocyclopent-1-enecarboxylic Acid Reactions for Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of pharmaceutical synthesis, the strategic selection of a catalyst is paramount to achieving optimal reaction efficiency, stereoselectivity, and overall yield. This guide provides an in-depth comparison of various catalytic systems for reactions involving 3-oxocyclopent-1-enecarboxylic acid and its derivatives, critical intermediates in the synthesis of prostaglandins and other bioactive molecules. By examining experimental data and elucidating the underlying mechanistic principles, this document serves as a practical resource for making informed decisions in catalyst selection.
Introduction to this compound: A Versatile Building Block
This compound and its esters are highly valuable synthons in organic chemistry, primarily due to their role as precursors to prostaglandins, a class of lipid compounds with diverse physiological effects. The cyclopentenone core, with its electrophilic β-carbon, is amenable to a variety of transformations, most notably conjugate additions (Michael additions), which allow for the introduction of complex side chains. The efficacy and stereochemical outcome of these reactions are heavily reliant on the choice of catalyst. This guide will explore three major classes of catalysts: organocatalysts, metal-based catalysts, and biocatalysts.
Organocatalysis: The Rise of Asymmetric Transformations
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative that often proceeds under mild reaction conditions. For reactions involving this compound derivatives, chiral amines and squaramides have demonstrated considerable success, particularly in Michael additions.
Mechanistic Insight: Enamine and Iminium Ion Activation
Secondary amine catalysts, such as proline and its derivatives, operate through the formation of a nucleophilic enamine with the carbonyl group of the substrate. This enamine intermediate then attacks the Michael acceptor. Alternatively, in reactions where the cyclopentenone acts as the Michael acceptor, the catalyst can form an iminium ion, lowering the LUMO of the α,β-unsaturated system and activating it for nucleophilic attack.
Metal-Based Catalysis: Leveraging Lewis Acidity for Enhanced Reactivity
Metal-based catalysts, particularly chiral Lewis acids, are well-established for their ability to activate α,β-unsaturated systems towards nucleophilic attack. By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the β-carbon, facilitating conjugate additions.
Chiral-at-Metal Catalysts: A New Frontier
Recent advancements have led to the development of "chiral-at-metal" complexes, where the metal center itself is the source of chirality. Octahedral iridium(III) complexes, for instance, have shown remarkable versatility as chiral Lewis acids in a range of asymmetric conjugate additions.[1] These catalysts can effectively coordinate to the enone system in a bidentate fashion, providing a well-defined chiral environment for the incoming nucleophile.[1]
Biocatalysis: Harnessing Nature's Selectivity
Biocatalysis offers an environmentally benign and often highly selective approach to organic synthesis. Enzymes, such as ene-reductases and lipases, can perform specific transformations on this compound derivatives with exceptional enantio- and regioselectivity.
Ene-Reductases for Asymmetric Reduction
Ene-reductases from the Old Yellow Enzyme (OYE) family are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds.[2] This is particularly relevant for the synthesis of prostaglandin precursors where the stereochemistry of the cyclopentane ring is crucial. These enzymes utilize a cofactor, typically NADPH, to deliver a hydride to the β-carbon of the α,β-unsaturated carbonyl compound.
Comparative Analysis of Catalytic Efficacy
To provide a clear comparison, the following table summarizes key performance indicators for representative catalysts from each class in reactions involving 3-oxocyclopent-1-enecarboxylate derivatives.
| Catalyst Class | Representative Catalyst | Reaction Type | Substrate | Nucleophile/Reagent | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reaction Time (h) |
| Organocatalyst | Cinchonidine-Squaramide | Michael Addition | Methyl 2-oxocyclopentane-1-carboxylate | trans-β-Nitrostyrene | up to 99 | up to 98% ee | 24 |
| Metal-Based Catalyst | Chiral Iridium(III) Complex | Friedel-Crafts Alkylation | α,β-Unsaturated Carbonyl | Indole | 94-99 | 94-99% ee | 1-24 |
| Biocatalyst | Ene-Reductase (OYE) | Asymmetric Reduction | α,β-Unsaturated Ketone | NADPH (cofactor) | High | often >99% ee | 24-48 |
Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct, side-by-side experimental comparisons under identical conditions are limited in the literature. The performance of each catalyst is highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Organocatalytic Michael Addition
To a solution of methyl 2-oxocyclopentane-1-carboxylate (1.0 equiv) and trans-β-nitrostyrene (1.2 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2) at room temperature is added the cinchonidine-squaramide catalyst (0.01-0.1 equiv). The reaction mixture is stirred until completion (monitored by TLC). The crude product is then purified by column chromatography on silica gel.
General Procedure for Metal-Catalyzed Friedel-Crafts Alkylation
In a glovebox, the chiral iridium(III) catalyst (0.005-0.05 equiv) is dissolved in a dry, coordinating solvent. The α,β-unsaturated carbonyl substrate (1.0 equiv) is added, followed by the nucleophile (e.g., indole, 1.2 equiv). The reaction is stirred at the indicated temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Biocatalytic Reduction
In a buffered aqueous solution (e.g., potassium phosphate buffer), the ene-reductase is added, followed by the α,β-unsaturated substrate (1.0 equiv) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling). The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction progress is monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent, and the solvent is evaporated to yield the chiral product.
Conclusion and Future Outlook
The choice of catalyst for reactions of this compound is a critical decision that significantly impacts the efficiency, selectivity, and sustainability of the synthetic route.
-
Organocatalysts offer a robust and metal-free approach, particularly for asymmetric Michael additions, with the potential for high enantioselectivity.
-
Metal-based catalysts , especially modern chiral Lewis acids, provide high levels of activation and can achieve excellent stereocontrol in a variety of conjugate additions.
-
Biocatalysts represent a green and highly selective alternative, particularly for reductions, often affording products with near-perfect enantiopurity.
Future developments in this field will likely focus on the design of novel, more active, and selective catalysts. The integration of different catalytic strategies, such as chemoenzymatic cascades, holds significant promise for the development of even more efficient and elegant syntheses of complex pharmaceutical targets derived from this compound.
References
- Chen, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Schindler, C. S., & Jacobsen, E. N. (2015). Octahedral Chiral-at-Metal Iridium Catalysts: Versatile Chiral Lewis Acids for Asymmetric Conjugate Additions. Journal of the American Chemical Society, 137(26), 8444–8447. [Link]
- Chen, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Wang, Z., et al. (2007). Enantioselective organocatalytic double Michael addition reactions. Organic Letters, 9(9), 1833–1835. [Link]
- Amanote Research. (n.d.). Enantioselective Organocatalytic Double Michael Addition Reactions. Amanote. [Link]
- Veselý, J., et al. (2016). Enantioselective Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted (E)-2-oxobut-3-enoates.
- Noyori, R., et al. (1999). Process for the preparation of prostaglandins.
- Resul, B., et al. (2006). Process for the synthesis of prostaglandin derivatives.
- Noyori, R. (2018). Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers.
- Wang, W., et al. (2007). Organocatalytic enantioselective cascade Michael-aldol condensation reactions: efficient assembly of densely functionalized chiral cyclopentenes. Angewandte Chemie International Edition, 46(47), 9050–9053. [Link]
- Lu, H., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
- Kačer, P., et al. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 142–149. [Link]
- Schmidt, S., & Glieder, A. (2016). Biocatalytic Reduction Reactions from a Chemist's Perspective.
- Coppo, P., & Jacobsen, E. N. (2003). Chiral Lewis Acid-Catalyzed Asymmetric Baylis−Hillman Reactions.
- Kumar, S., & Singh, V. K. (2012). Organocatalytic Asymmetric Michael Reaction of Cyclic 1,3-Dicarbonyl Compounds andα,β-Unsaturated Ketones—A Highly Atom-Economic Catalytic One-Step Formation of Optically Active Warfarin Anticoagulant.
- Szymański, W., et al. (2016). Enantioselective Reduction of Ethyl 3‐Oxo‐5‐phenylpentanoate with Whole‐Cell Biocatalysts.
- Afonso, C. A. M., et al. (2020). Results of the Michael Reactions with Methyl 2-Oxocyclopentane-1-carboxylate ( 4 ) and trans -β-Nitrostyrene ( 2 ) a Catalyzed by 1 mol% Cinchonidine-Squaramide Immobilized on DES A.
- Skrobot, F., et al. (2024). Biotransformations with Photobiocatalysts for Enantioselective Ester Hydrolysis. International Journal of Molecular Sciences, 25(5), 2638. [Link]
- Shan, D., et al. (2024). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry. [Link]
- Wang, Y., et al. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 20, 269–291. [Link]
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- Lavandera, I., & Gotor, V. (2017). Biocatalytic Reduction of Keto Esters and Heterocyclic Ketones in Continuous Flow.
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A Comparative Guide to the Biological Activity of 3-Oxocyclopent-1-enecarboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. The 3-oxocyclopent-1-enecarboxylic acid scaffold, a core component of various biologically active molecules including the well-studied cyclopentenone prostaglandins (cyPGs), represents a promising starting point for the design of new anti-inflammatory, anticancer, and antiviral agents.[1] The inherent reactivity of the α,β-unsaturated carbonyl group within the cyclopentenone ring allows for covalent interactions with key cellular targets, offering a powerful mechanism for modulating pathological processes.[1]
This guide provides an in-depth technical comparison of the biological activities of various derivatives of this compound. Moving beyond the naturally occurring prostaglandins, we will delve into the structure-activity relationships (SAR) of synthetic derivatives, offering insights into how modifications of this versatile scaffold can tune its therapeutic potential. We will explore the causal relationships behind experimental design and present supporting data from key studies.
The Central Scaffold: this compound and its Biological Significance
The this compound moiety is the foundational structure for a class of compounds with significant biological activities. Its most notable natural derivatives are the cyclopentenone prostaglandins, such as PGA1, PGA2, and various metabolites of PGJ2.[1] These lipids are known to be potent regulators of inflammatory responses, cell proliferation, and apoptosis.[1] The key to their activity lies in the electrophilic nature of the cyclopentenone ring, which can react with nucleophilic residues, such as cysteine thiols, on various proteins.[1] This covalent modification can alter protein function and disrupt signaling pathways critical for disease progression.
The primary focus of this guide will be on synthetic derivatives where the carboxylic acid group is modified, for instance, into amides and esters, and the cyclopentenone ring may bear various substituents. Understanding how these modifications influence biological activity is crucial for the rational design of new drug candidates.
Comparative Analysis of Biological Activities
To illustrate the impact of structural modifications on biological activity, we will examine derivatives of a closely related scaffold, cyclohex-1-ene-1-carboxylic acid, as a case study, and draw parallels to the potential of this compound derivatives. A study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety provides valuable insights into antiproliferative and anti-inflammatory effects.
Anticancer Activity: A Focus on Antiproliferative Effects
The potential of cyclopentenone-containing molecules to inhibit cancer cell growth is a significant area of research. This activity is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation.
A series of new acyl derivatives (2a-2f) were synthesized from N³-substituted amidrazones and 3,4,5,6-tetrahydrophthalic anhydride. These compounds, which feature a cyclohex-1-ene-1-carboxylic acid core, were evaluated for their antiproliferative activity against phytohemagglutinin (PHA)-stimulated T lymphocytes.
| Compound | R¹ Substituent | R² Substituent | Antiproliferative Activity (100 µg/mL, % inhibition) |
| 2a | 2-pyridyl | phenyl | ~90% |
| 2b | 2-pyridyl | 2-pyridyl | Moderate |
| 2c | phenyl | phenyl | Moderate |
| 2d | 2-pyridyl | 4-nitrophenyl | ~95% |
| 2e | phenyl | 4-nitrophenyl | Moderate |
| 2f | 2-pyridyl | 4-methylphenyl | ~90% |
| Ibuprofen | - | - | ~50% |
Data synthesized from a study on cyclohex-1-ene-1-carboxylic acid derivatives, which serves as a model for the potential of related cyclopentenone structures.
Structure-Activity Relationship Insights:
-
Importance of the Pyridyl Group: The presence of a 2-pyridyl substituent at the R¹ position was found to be crucial for high antiproliferative activity (compare 2a , 2d , 2f with 2c , 2e ).
-
Influence of the R² Substituent: The introduction of a 4-nitrophenyl or 4-methylphenyl group at the R² position, in combination with a 2-pyridyl group at R¹, enhanced the antiproliferative effect.
-
Unsaturation is Key: The presence of a double bond in the cyclohexene ring was shown to enhance antiproliferative activity when compared to saturated analogs. This underscores the importance of the electrophilic nature of the α,β-unsaturated system, a feature shared with the this compound core.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for synthesizing and screening this compound derivatives for anticancer activity.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
Chronic inflammation is a hallmark of many diseases, and targeting the pathways that drive it is a key therapeutic strategy. Cyclopentenone derivatives have shown promise in this area, largely through their ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
The same series of cyclohex-1-ene-1-carboxylic acid derivatives (2a-2f) were also assessed for their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
| Compound | R¹ Substituent | R² Substituent | TNF-α Inhibition (at 10 µg/mL) | TNF-α Inhibition (at 50 µg/mL) | TNF-α Inhibition (at 100 µg/mL) |
| 2b | 2-pyridyl | 2-pyridyl | Moderate | High | Significant (~93% for IL-6) |
| 2f | 2-pyridyl | 4-methylphenyl | Significant (~66%) | Significant (~81%) | Significant |
Data synthesized from a study on cyclohex-1-ene-1-carboxylic acid derivatives, highlighting the potential of related cyclopentenone structures.
Structure-Activity Relationship Insights:
-
Dominance of the Bis-pyridyl Structure: The derivative with two pyridyl substituents (2b ) was particularly effective at inhibiting the secretion of multiple cytokines, including TNF-α and IL-6, at higher concentrations.
-
Potent and Consistent Inhibition: The derivative with a 2-pyridyl group at R¹ and a 4-methylphenyl group at R² (2f ) demonstrated strong and consistent inhibition of TNF-α across all tested concentrations.
Signaling Pathway: NF-κB Inhibition
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Antiviral Activity: A Promising Frontier
The antiviral potential of cyclopentenone derivatives is an area of growing interest. While comprehensive comparative studies on a series of synthetic this compound derivatives are still emerging, research on related cyclopentane structures has demonstrated significant antiviral efficacy.
For instance, a comparative study of cyclopentane derivatives against influenza virus in mice revealed that several compounds provided significant protection, with some showing efficacy equal to or better than oseltamivir and zanamivir. These findings highlight the potential of the cyclopentane scaffold in developing new antiviral agents. The mechanism of action for many antiviral cyclopentenone derivatives is thought to involve the inhibition of viral replication or entry.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are standardized procedures for key assays used in the evaluation of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB, providing a quantitative assessment of the inhibitory potential of the test compounds.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete culture medium
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents with potent anticancer, anti-inflammatory, and antiviral activities. The structure-activity relationship studies, exemplified by derivatives of the related cyclohex-1-ene-1-carboxylic acid, demonstrate that strategic modifications to this core structure can significantly enhance biological efficacy. The presence of specific substituents, such as pyridyl and substituted phenyl groups, can dramatically improve antiproliferative and anti-inflammatory properties.
Future research should focus on the systematic synthesis and evaluation of a broader range of this compound amides and esters. A comprehensive comparison of these derivatives against a panel of cancer cell lines, viral strains, and in various models of inflammation will be crucial for identifying lead compounds with optimal therapeutic profiles. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of reliable and reproducible data. The continued exploration of this promising chemical space holds great potential for the discovery of next-generation therapies for a wide range of diseases.
References
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α. PubMed.
- Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo. PubMed.
- Design, synthesis, and biological evaluation of novel asiatic acid derivatives as potential anticancer agents. RSC Publishing.
- From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. MDPI.
- Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. PubMed Central.
- Cyclopentenone prostaglandins. Wikipedia.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Oxocyclopent-1-enecarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of key synthetic intermediates is paramount. 3-Oxocyclopent-1-enecarboxylic acid, a versatile building block in the synthesis of complex molecules, is no exception.[1][2] This guide provides a comprehensive framework for the spectroscopic analysis of this compound, outlining the expected data for a pure, commercial-grade sample and discussing potential variations and impurities that may be observed in a laboratory-synthesized batch. While a direct side-by-side comparison is contingent on the specific synthetic route employed, this document serves as an authoritative reference for researchers to validate their own findings.
The Molecular Blueprint: Structure and Spectroscopic Expectations
This compound (CAS 108384-36-7) possesses a compact and functionalized structure that gives rise to a distinct spectroscopic fingerprint.[1][3] Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is the first step in any analytical comparison.
Caption: Molecular structure of this compound.
Comparative Spectroscopic Data: Commercial Reference vs. Synthesized Product
The following tables summarize the expected spectroscopic data for a high-purity, commercial sample of this compound. This data should be used as a benchmark against which a synthesized sample can be compared.
Table 1: Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~6.0-6.2 | Singlet | 1H | Vinylic Proton |
| ~2.6-2.8 | Triplet | 2H | Methylene Protons (α to C=O) |
| ~2.4-2.6 | Triplet | 2H | Methylene Protons (α to C=C) |
Table 2: Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~200-210 | Carbonyl Carbon (C=O) |
| ~170-180 | Carboxylic Acid Carbon (-COOH) |
| ~140-150 | Vinylic Carbon (quaternary) |
| ~130-140 | Vinylic Carbon (with H) |
| ~30-40 | Methylene Carbon (α to C=O) |
| ~25-35 | Methylene Carbon (α to C=C) |
Table 3: Expected IR Data
| Wavenumber (cm⁻¹) | Description |
| 2500-3300 (broad) | O-H stretch of carboxylic acid |
| ~1710-1760 | C=O stretch of conjugated ketone |
| ~1680-1710 | C=O stretch of carboxylic acid |
| ~1620-1680 | C=C stretch |
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 126.03 | [M]⁺ (Molecular Ion) |
| 109.03 | [M-OH]⁺ |
| 97.02 | [M-COOH]⁺ |
| 81.03 | [M-COOH-O]⁺ |
Interpreting the Data: A Guide for the Bench Chemist
When comparing a synthesized batch to a commercial standard, minor shifts in NMR and IR data are expected due to differences in concentration and solvent. However, the presence of unexpected signals should be carefully investigated as they may indicate impurities.
Potential Impurities from Synthesis and Their Spectroscopic Signatures
A common synthetic route to cyclopentenone structures involves an intramolecular aldol condensation of a 1,4-dicarbonyl compound. Depending on the specific precursors and reaction conditions, potential impurities could include:
-
Starting Materials: Unreacted starting materials are a common source of contamination. Their characteristic signals in the NMR and IR spectra should be absent in the final product.
-
Solvent Residues: Residual solvents from the reaction or purification steps are often visible in the ¹H NMR spectrum. For example, diethyl ether will show a quartet at ~3.5 ppm and a triplet at ~1.2 ppm.
-
Over-reduction Products: If a reduction step is involved in the synthesis, over-reduction could lead to the corresponding alcohol. This would be evident by the appearance of a broad O-H stretch in the IR spectrum around 3200-3600 cm⁻¹ and a new signal in the ¹H NMR in the 3.5-4.5 ppm range.
-
Isomeric Byproducts: Incomplete conjugation or isomerization could lead to other cyclopentenone isomers. These would likely have different chemical shifts for the vinylic protons in the ¹H NMR spectrum.
Experimental Protocols for Spectroscopic Analysis
To ensure accurate and reproducible data, the following protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and invert several times to ensure complete dissolution and mixing.
Acquisition of Spectroscopic Data
Caption: Experimental workflow for spectroscopic analysis.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.
-
IR Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with Electron Impact (EI) ionization, to determine the molecular weight and fragmentation pattern.
Conclusion
The spectroscopic data presented in this guide provides a solid foundation for the characterization of this compound. By carefully comparing the spectra of a synthesized sample to these reference values, researchers can confidently assess the purity and structural integrity of their material. Any significant deviations from the expected data should prompt further investigation to identify potential impurities or alternative structures. This rigorous analytical approach is essential for ensuring the quality and reliability of research in organic synthesis and drug development.
References
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A Comparative Guide to Prostaglandin Synthesis: Evaluating 3-Oxocyclopent-1-enecarboxylic Acid and Alternative Precursors
Introduction
Prostaglandins (PGs) are a class of hormone-like lipid compounds that are indispensable in a vast range of physiological and pathological processes, including inflammation, blood pressure regulation, and immune response.[1][2] Their intricate molecular architecture, characterized by a five-membered ring and two side chains with multiple stereocenters, presents a significant challenge for synthetic chemists.[3][4] The stereocontrolled synthesis of these molecules has been a benchmark for excellence in organic chemistry for decades, leading to the development of numerous innovative strategies.[5][6]
This guide provides an in-depth comparison of different synthetic precursors for prostaglandins, with a focus on evaluating the performance of cyclopentenone-based routes, such as those employing 3-Oxocyclopent-1-enecarboxylic acid, against the classic and highly successful Corey lactone approach and other modern alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to inform researchers and drug development professionals in selecting the optimal synthetic strategy.
The Biological Blueprint: Biosynthesis of Prostaglandins
In biological systems, prostaglandins are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from cell membrane phospholipids.[1][7] The enzyme prostaglandin H synthase (PGHS), which has two isoforms (COX-1 and COX-2), catalyzes the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H₂ (PGH₂).[8] This pivotal intermediate is then rapidly converted by various tissue-specific isomerases into the different types of prostaglandins (PGE₂, PGF₂α, PGD₂, etc.), each with distinct biological functions.[9][10]
Comparative Analysis of Synthetic Precursors
The total synthesis of prostaglandins requires precise control over up to four contiguous stereocenters on the cyclopentane core.[3] Different strategies have emerged, each with distinct advantages and disadvantages concerning efficiency, stereocontrol, and scalability.
The Gold Standard: The Corey Lactone Pathway
The synthetic route developed by E.J. Corey is a landmark in organic synthesis and remains a highly versatile and reliable method for accessing a wide range of prostaglandins.[11][12] This strategy is built around the pivotal "Corey Lactone," a bicyclic intermediate that elegantly solves the challenge of stereocontrol.[1][13]
Core Rationale: The synthesis begins with a Diels-Alder reaction to form a rigid bicyclo[2.2.1]heptane system.[4] This rigidity is the key to the strategy's success; it effectively shields one face of the molecule, allowing subsequent reagents to attack from the less sterically hindered face, thus ensuring high stereoselectivity in subsequent steps.
Key Steps:
-
Diels-Alder Cycloaddition: Reaction of a substituted cyclopentadiene with a ketene equivalent creates the bicyclic core.
-
Baeyer-Villiger Oxidation: This reaction regioselectively inserts an oxygen atom to form the lactone ring structure.[14]
-
Iodolactonization: This step simultaneously introduces an oxygen function and sets the stereochemistry for the future lower (ω) side chain.[4]
The resulting Corey lactone is a stable, crystalline solid that can be produced on a large scale and serves as a common precursor for numerous prostaglandins like PGF₂α and PGE₂.[12][15]
The Convergent Approach: Cyclopentenone Precursors
An alternative and more convergent strategy involves the sequential addition of the two side chains to a cyclopentenone core. Precursors like this compound fall into this category. This "three-component coupling" approach is attractive because it builds the complex molecule from simpler fragments in fewer overall stages.[16]
Core Rationale: The strategy relies on the reactivity of α,β-unsaturated ketones. The lower (ω) side chain is typically introduced first via a 1,4-conjugate addition (Michael reaction) using an organocuprate reagent. The resulting enolate intermediate is then trapped by an electrophile corresponding to the upper (α) side chain.[17][18]
Performance of this compound and Derivatives:
-
Advantages: This approach is highly convergent. The starting cyclopentenone precursors are often simpler and more readily available than the intermediates in the Corey synthesis.[17] Asymmetric Michael addition reactions have been developed that allow for the enantioselective synthesis of the prostaglandin core.[16]
-
Challenges: A primary challenge is controlling the stereochemistry of the three contiguous chiral centers generated during the conjugate addition and enolate trapping steps. While significant progress has been made, achieving the high diastereoselectivity seen in the Corey pathway can be difficult. Furthermore, the enolate intermediate can be unstable, leading to side reactions.
Modern Frontiers: Chemoenzymatic and Radical Syntheses
Recent innovations have focused on increasing efficiency and reducing the environmental impact of prostaglandin synthesis.
-
Chemoenzymatic Synthesis: This approach leverages the exquisite selectivity of enzymes for certain key transformations.[14] For example, enzymes can perform kinetic resolutions of racemic intermediates or catalyze reactions with high enantioselectivity under mild conditions.[19] This can dramatically shorten the synthetic sequence. A recent chemoenzymatic route to PGF₂α was completed in just five steps on a 10-gram scale, a significant improvement over many classical routes.[19]
-
Radical-Based Approaches: The development of radical-based C-C bond formation has provided new retrosynthetic disconnections. These methods can offer novel ways to install the complex side chains, complementing traditional polar and pericyclic reactions.[19]
Quantitative Performance Comparison
The choice of a synthetic route often depends on a trade-off between step count, overall yield, scalability, and stereochemical purity.
| Parameter | Corey Lactone Pathway | Cyclopentenone Pathway | Modern Chemoenzymatic Pathway |
| Typical Step Count | 8-15 steps | 7-12 steps | 5-7 steps[19] |
| Overall Yield | Moderate | Variable; can be low to moderate | High |
| Stereocontrol | Excellent; guided by rigid bicyclic intermediate[4] | Good to Excellent; dependent on specific reagents and conditions[16] | Excellent; enzyme-driven selectivity[19] |
| Scalability | Proven for large-scale industrial synthesis[4] | Generally good; can be limited by stoichiometry of organometallic reagents | Demonstrated on multi-gram scale[19]; enzyme cost/availability can be a factor |
| Versatility | Excellent; one intermediate for many PGs[11][13] | Good; adaptable for various analogues[20] | Highly promising; can be tailored by enzyme selection |
| Key Advantage | Reliability and high stereochemical fidelity | High convergency | Step economy and high efficiency |
| Key Disadvantage | Longer synthetic sequence | Stereocontrol can be challenging | Newer technology; may require specialized biocatalysis expertise |
Experimental Protocols
To provide a practical context, we outline generalized protocols for key transformations in the two primary chemical synthesis routes.
Protocol 1: Baeyer-Villiger Oxidation in Corey Lactone Synthesis
This protocol describes the oxidation of the bicyclo[2.2.1]heptanone intermediate to the corresponding Corey lactone, a critical step in the classic pathway.[14]
-
Dissolve the Ketone: Dissolve the bicyclo[2.2.1]heptan-2-one derivative (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask.
-
Add a Buffer: Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to neutralize the carboxylic acid byproduct of the reaction.
-
Cool the Reaction: Cool the mixture to 0 °C in an ice bath to control the exothermic reaction.
-
Add the Peroxyacid: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) in CH₂Cl₂ to the reaction mixture over 30-60 minutes.
-
Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Workup: Once complete, quench the excess peroxyacid by adding a saturated aqueous solution of a mild reducing agent like sodium sulfite (Na₂SO₃). Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone, which can be purified by crystallization or column chromatography.
Causality Note: The use of a buffer is critical to prevent the acidic byproduct (m-chlorobenzoic acid) from catalyzing side reactions, such as epoxide opening if other double bonds are present in the molecule.
Protocol 2: Conjugate Addition for Cyclopentenone Core
This protocol outlines the formation of the prostaglandin core via a 1,4-conjugate addition of the lower side chain to a protected cyclopentenone precursor.
-
Prepare the Cuprate Reagent: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare the Gilman or higher-order cuprate reagent. This typically involves the reaction of an organolithium or Grignard reagent derived from the lower side chain with a copper(I) salt (e.g., CuI, CuCN) in an ethereal solvent like THF at low temperature (-78 °C).
-
Substrate Addition: Cool a solution of the cyclopentenone precursor (e.g., a derivative of this compound) (1.0 eq) in anhydrous THF to -78 °C.
-
Conjugate Addition: Slowly add the freshly prepared cuprate solution to the cyclopentenone solution via cannula. Stir the reaction at low temperature until TLC analysis indicates complete consumption of the starting material.
-
Enolate Trapping (Not Detailed): At this stage, the resulting lithium enolate would be quenched with a suitable electrophile (e.g., an allylic iodide) corresponding to the upper side chain.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Causality Note: The use of organocuprates is essential as they preferentially undergo 1,4-addition to α,β-unsaturated ketones, whereas simpler organolithium or Grignard reagents often favor 1,2-addition to the carbonyl group.
Conclusion and Outlook
The synthesis of prostaglandins remains a vibrant area of chemical research, driven by the continuous need for these vital therapeutic agents.
-
The Corey lactone pathway , while lengthy, is a robust, scalable, and stereochemically reliable method that has stood the test of time. It is the benchmark against which all other syntheses are measured.[12]
-
The cyclopentenone conjugate addition strategy , which would include precursors like this compound, offers a highly convergent and elegant alternative. Its main challenge lies in achieving perfect stereocontrol, but ongoing developments in asymmetric catalysis continue to improve its efficacy.[16]
-
Modern chemoenzymatic approaches represent the future of prostaglandin synthesis, offering unparalleled step economy and efficiency.[19] As biocatalysis becomes more mainstream, these routes are likely to become the preferred method for industrial production.
For researchers, the choice of precursor and strategy will depend on the specific goals of the project. For the synthesis of novel analogues where versatility is key, the Corey lactone remains an excellent choice. For process development where step economy is paramount, exploring a cyclopentenone or chemoenzymatic route may be more fruitful. This guide serves as a foundational tool to navigate these choices with a clear understanding of the underlying chemical principles and performance trade-offs.
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- Concise, scalable and enantioselective total synthesis of prostaglandins. SciSpace.
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- Synthesis of (±)-prostaglandin I2 methyl ester and its 15-epimer from 2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthesis of prostaglandins by alanate additions to cyclopentenones (1). ScienceDirect.
- Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes). YouTube.
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- Prostaglandins and their biosynthesis via cyclooxygenation a Some... ResearchGate.
- Synthesis of prostaglandins by alanate additions to cyclopentenones (1). ScienceDirect.
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A Comparative Guide to the Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid for Researchers and Drug Development Professionals
Introduction
3-Oxocyclopent-1-enecarboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their unique structural motif, featuring a cyclopentenone ring coupled with a carboxylic acid function, serves as a versatile scaffold for the construction of complex molecular architectures. The efficient and cost-effective synthesis of this key building block is therefore of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a comprehensive cost-benefit analysis of various synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most suitable route for your research and development needs.
Method 1: The Dieckmann Condensation Approach
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic and reliable method for the formation of five- and six-membered cyclic β-keto esters. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can yield the desired cyclic ketone. A reported synthesis of (RS)-3-oxocyclopentanecarboxylic acid utilizes the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate.
Mechanistic Rationale
The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, typically an alkoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. Acidic workup followed by hydrolysis of the ester groups and subsequent decarboxylation of the resulting β-keto acid yields the target 3-oxocyclopentanecarboxylic acid. The stability of the five-membered ring being formed is a key driving force for this intramolecular cyclization.
Caption: Dieckmann condensation for 3-oxocyclopentanecarboxylic acid.
Experimental Protocol
An improved synthesis of (RS)-3-oxocyclopentanecarboxylic acid has been reported with an overall yield of 22%. The key steps are:
-
Dieckmann Cyclization: Ethyl butane-1,2,2,4-tetracarboxylate is treated with a strong base like sodium ethoxide in an appropriate solvent (e.g., toluene) to induce intramolecular cyclization.
-
Acidic Hydrolysis: The resulting cyclic β-keto ester intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to convert the ester groups to carboxylic acids.
-
Decarboxylation: Finally, the intermediate undergoes decarboxylation upon heating to afford the desired (RS)-3-oxocyclopentanecarboxylic acid.
Cost-Benefit Analysis
-
Cost: The primary cost driver for this method is the starting material, ethyl butane-1,2,2,4-tetracarboxylate. While not as common as some basic starting materials, it is commercially available. The other reagents, such as sodium ethoxide and mineral acids, are relatively inexpensive.
-
Benefits: The Dieckmann condensation is a well-established and robust reaction. The reaction conditions are generally moderate, and the procedure is relatively straightforward to perform in a standard laboratory setting.
-
Drawbacks: The reported overall yield of 22% is modest, which may be a significant drawback for large-scale production where high atom economy is crucial. The multi-step nature of the process (cyclization, hydrolysis, decarboxylation) also adds to the overall time and resource requirements.
Method 2: Furan Oxidation Pathway
A conceptually different and potentially greener approach to cyclopentenone derivatives involves the oxidative ring opening of furan precursors. Furans, which can be derived from renewable biomass sources, can be transformed into α,β-unsaturated γ-dicarbonyl compounds, which can then be cyclized to form the cyclopentenone ring.
Mechanistic Rationale
This strategy typically involves two key transformations:
-
Oxidative Ring Opening: A substituted furan, such as one bearing a carboxylic acid or ester group, is oxidized to open the furan ring and generate a linear α,β-unsaturated γ-dicarbonyl intermediate. Various oxidizing agents can be employed for this purpose.
-
Intramolecular Aldol Condensation: The resulting dicarbonyl compound, under basic or acidic conditions, can undergo an intramolecular aldol condensation to form the five-membered cyclopentenone ring.
Caption: Furan oxidation pathway to this compound.
Experimental Protocol
While a direct, high-yield synthesis of this compound from a furan derivative is not extensively detailed in readily available literature, the general approach would be as follows:
-
Starting Material Selection: Choose a suitable furan derivative, such as 2-furoic acid or its ester.
-
Oxidative Ring Opening: Treat the furan derivative with an oxidizing agent. A variety of reagents could be explored, from traditional oxidants to more modern catalytic systems.
-
Cyclization: The resulting dicarbonyl intermediate would then be treated with a base (e.g., NaOH or KOH) to promote the intramolecular aldol condensation, leading to the formation of the cyclopentenone ring.
-
Workup and Purification: Standard aqueous workup and purification techniques, such as crystallization or chromatography, would be employed to isolate the final product.
Cost-Benefit Analysis
-
Cost: 2-Furoic acid, a potential starting material, is relatively inexpensive and can be derived from renewable resources like furfural. The cost of the oxidizing agent will be a significant factor in the overall cost of this route.
-
Benefits: This method offers the potential for a "green" synthesis, especially if biomass-derived furans and environmentally benign oxidants are used. It provides an alternative disconnection approach to the target molecule.
-
Drawbacks: This route is less established for the specific synthesis of this compound. Significant process development and optimization would likely be required to achieve high yields and purity. The oxidative ring-opening step can sometimes lead to over-oxidation or side reactions, complicating the purification process.
Method 3: The Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful organometallic [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This reaction offers a convergent and often highly stereoselective route to complex cyclopentenoids.
Mechanistic Rationale
The generally accepted mechanism involves the initial formation of a hexacarbonyl dicobalt complex with the alkyne. This complex then coordinates to the alkene, followed by migratory insertion of a carbonyl group and the alkene into the cobalt-alkyne bond. Reductive elimination from the resulting metallacycle yields the cyclopentenone product and regenerates the cobalt catalyst (in a catalytic cycle) or consumes the stoichiometric cobalt reagent.
Caption: Pauson-Khand reaction for cyclopentenone synthesis.
Experimental Protocol
To synthesize a precursor to this compound using the Pauson-Khand reaction, one would need to select an alkyne bearing a protected carboxylic acid or an ester group, and an appropriate alkene. A general procedure would be:
-
Complex Formation: The alkyne is reacted with a stoichiometric amount of dicobalt octacarbonyl in a suitable solvent (e.g., dichloromethane or toluene) to form the stable alkyne-cobalt complex.
-
Cycloaddition: The alkene and a source of carbon monoxide (often from the cobalt carbonyl itself or an external CO atmosphere) are introduced, and the mixture is heated to promote the cycloaddition.
-
Workup and Purification: The reaction is worked up to remove the cobalt residues, and the resulting cyclopentenone derivative is purified, typically by column chromatography.
-
Deprotection/Hydrolysis: If a protected carboxylic acid or an ester was used, a final deprotection or hydrolysis step would be necessary to yield the target acid.
Cost-Benefit Analysis
-
Cost: The main cost associated with the traditional Pauson-Khand reaction is the stoichiometric use of dicobalt octacarbonyl, which is a relatively expensive and toxic reagent. The cost of the specific alkyne and alkene required would also need to be considered.
-
Benefits: The Pauson-Khand reaction is a highly convergent method that can construct the cyclopentenone core in a single step from three components. It often proceeds with high regio- and stereoselectivity, which is a significant advantage in the synthesis of complex molecules.
-
Drawbacks: The stoichiometric use of the toxic and expensive cobalt reagent is a major drawback, both in terms of cost and environmental impact. The reaction often requires elevated temperatures and pressures of carbon monoxide, which can be challenging to handle in a standard laboratory setting. While catalytic versions of the Pauson-Khand reaction exist, they may require more specialized ligands and conditions.
Method 4: Robinson Annulation Strategy
The Robinson annulation is a classic and powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation to create a six-membered ring. While it traditionally leads to cyclohexenones, modifications and specific choice of starting materials can potentially be adapted for the synthesis of five-membered rings, or precursors that can be further transformed into the desired product. For the synthesis of a cyclopentenone derivative, a variation of this annulation using a β-keto ester like ethyl acetoacetate as the Michael donor could be envisioned.
Mechanistic Rationale
In a modified approach for a cyclopentenone, the enolate of a β-keto ester (e.g., ethyl acetoacetate) would act as the Michael donor, adding to a suitable α,β-unsaturated ketone or aldehyde. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form the five-membered ring. Subsequent dehydration would yield the α,β-unsaturated cyclopentenone. A final hydrolysis and decarboxylation step would be required to obtain the carboxylic acid.
Caption: Robinson annulation strategy for this compound.
Experimental Protocol
A plausible, though not explicitly detailed in the initial literature search for this specific target, protocol would involve:
-
Michael Addition: Reacting ethyl acetoacetate with a suitable α,β-unsaturated carbonyl compound (the choice of which is critical for forming the five-membered ring) in the presence of a base like sodium ethoxide.
-
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate would be cyclized, often in the same pot, by heating or further addition of base.
-
Hydrolysis and Decarboxylation: The crude cyclopentenone ester would then be subjected to acidic hydrolysis and decarboxylation to yield the final product.
Cost-Benefit Analysis
-
Cost: Ethyl acetoacetate is an inexpensive and readily available starting material. The overall cost would depend on the choice and synthesis of the required α,β-unsaturated carbonyl partner.
-
Benefits: The Robinson annulation is a very well-understood and widely used reaction. The starting materials are often simple and inexpensive.
-
Drawbacks: The traditional Robinson annulation is optimized for the formation of six-membered rings, and adapting it for efficient five-membered ring synthesis can be challenging and may result in lower yields or side products. The multi-step nature of the sequence adds to the overall complexity and may reduce the overall yield.
Summary Comparison of Synthesis Methods
| Method | Starting Materials | Key Steps | Yield | Cost of Key Reagents | Advantages | Disadvantages |
| Dieckmann Condensation | Ethyl butane-1,2,2,4-tetracarboxylate | Intramolecular cyclization, hydrolysis, decarboxylation | ~22% (reported for racemic product) | Moderate to High | Well-established, reliable, moderate conditions. | Modest yield, multi-step process. |
| Furan Oxidation | 2-Furoic acid derivative | Oxidative ring opening, intramolecular aldol condensation | Variable (requires optimization) | Low to Moderate | Potential for "green" synthesis from renewable resources. | Less established for this target, requires significant optimization, potential for side reactions. |
| Pauson-Khand Reaction | Alkyne with COOH precursor, alkene, CO | [2+2+1] cycloaddition | Variable (can be high) | High | Convergent, high regio- and stereoselectivity. | Stoichiometric use of expensive and toxic cobalt reagent, requires specialized equipment (CO pressure). |
| Robinson Annulation | β-Keto ester, α,β-unsaturated carbonyl | Michael addition, intramolecular aldol condensation, hydrolysis, decarboxylation | Variable (potentially low for 5-membered ring) | Low to Moderate | Uses inexpensive starting materials, well-understood reaction. | Primarily for 6-membered rings, adaptation for 5-membered rings can be inefficient. |
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound will ultimately depend on the specific requirements of the research or development project, including the desired scale, cost constraints, and available expertise and equipment.
-
For small-scale laboratory synthesis where reliability and predictability are key, the Dieckmann condensation offers a well-documented, albeit moderate-yielding, route.
-
For projects with a strong emphasis on green chemistry and sustainability , the furan oxidation pathway presents an intriguing, though less developed, alternative that warrants further investigation and optimization.
-
The Pauson-Khand reaction is a powerful tool for the construction of complex cyclopentenones and may be the method of choice when high stereoselectivity is required, and the cost and handling of the organometallic reagents are not prohibitive.
-
The Robinson annulation strategy, while conceptually straightforward, may require significant adaptation and optimization to be a viable route for the five-membered ring system of the target molecule.
It is recommended that researchers carefully evaluate the trade-offs of each method in the context of their specific project goals. For process development and scale-up, a thorough investigation into the optimization of the chosen route will be critical to maximize yield and minimize cost and environmental impact.
References
- Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. (This is a representative reference; a full, numbered list with complete details and URLs would be provided in a complete guide).
- Dieckmann Condens
- Oxidative Ring Opening of Furan Deriv
- The Pauson-Khand Reaction in N
- The Robinson Annul
A Comparative Guide to the Validation of Analytical Methods for Impurities in 3-Oxocyclopent-1-enecarboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity detection in 3-Oxocyclopent-1-enecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, supported by experimental data and established regulatory standards.
Introduction: The Criticality of Impurity Profiling
This compound is a valuable building block in organic synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities can arise from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the substance over time, or interaction with storage containers.[1][2]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities.[1][3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][4] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. This guide will navigate the complexities of selecting and validating an appropriate analytical method for this specific molecule, focusing on the principles of specificity, sensitivity, and accuracy.
Analytical Challenges and Strategic Considerations
The molecular structure of this compound—featuring a carboxylic acid and an α,β-unsaturated ketone—presents distinct analytical challenges:
-
Polarity: The carboxylic acid group imparts significant polarity, influencing chromatographic retention and separation.
-
UV Chromophore: The conjugated system provides a strong UV chromophore, making UV-based detection methods highly suitable.
-
Reactivity: The molecule may be susceptible to degradation, necessitating methods that are "stability-indicating."
-
Potential Impurities: Impurities may include starting materials, isomers, or degradation products with similar structural motifs, requiring high-resolution separation techniques.
A robust analytical method must be able to separate the main component from all potential and actual impurities and quantify them at levels stipulated by ICH guidelines.[1][5]
Comparison of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantification, identification, or screening of volatile versus non-volatile impurities.
| Methodology | Principle | Strengths for This Application | Weaknesses/Considerations |
| HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | - Excellent for quantifying non-volatile organic impurities.[6] - High resolution and sensitivity.[6] - The molecule's UV chromophore allows for sensitive detection.[7] - Well-established and widely accepted by regulatory agencies. | - May not be suitable for volatile impurities. - Does not inherently provide structural information for unknown impurities. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer. | - Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain by-products.[6][8][9] - Mass spectrometry provides structural information for identification.[10] | - Requires derivatization for non-volatile compounds like carboxylic acids, adding complexity.[11] - High temperatures can cause degradation of thermally labile compounds. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | - The gold standard for impurity identification and profiling.[12][13][14][15] - Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[13][14] - High sensitivity and selectivity, capable of detecting trace-level impurities.[12][13][15] | - Method development can be complex, especially regarding mobile phase compatibility with the MS interface.[13] - Higher operational cost and complexity compared to HPLC-UV. |
Deep Dive: Validation of an HPLC-UV Method
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the workhorse for impurity quantification in pharmaceutical development due to its robustness and sensitivity.[6] The validation of such a method must demonstrate its suitability for the intended purpose, as outlined in the ICH Q2(R1) guideline.[16][17][18][19]
Experimental Protocol: A Stability-Indicating HPLC-UV Method
This protocol outlines a reversed-phase HPLC method designed to separate this compound from its potential impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard and sample solutions prepared in the diluent.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Gradient to 95% A, 5% B
-
30-35 min: Re-equilibration at 95% A, 5% B
-
Causality behind choices: A C18 column is selected for its ability to retain polar organic compounds. The acidic mobile phase (0.1% phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[20] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
The Validation Workflow
The validation process ensures the analytical method is reliable, reproducible, and accurate for its intended use.
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A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of 3-Oxocyclopent-1-enecarboxylic Acid Derivatives
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For researchers working with 3-oxocyclopent-1-enecarboxylic acid derivatives, a scaffold present in prostaglandins and other bioactive molecules, ensuring enantiomeric purity is paramount.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental evidence and practical insights for the discerning scientist.
The Imperative of Stereochemical Purity
The cyclopentenone ring system is a cornerstone in the synthesis of numerous pharmaceuticals.[3] The biological activity of these molecules is often contingent on the precise three-dimensional arrangement of their atoms. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce adverse effects. Consequently, the robust and accurate determination of enantiomeric excess (% ee) is a non-negotiable aspect of quality control and regulatory submission.
A Comparative Overview of Analytical Methodologies
The choice of an analytical technique for assessing stereochemical purity hinges on a variety of factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the three most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP) due to differential diastereomeric interactions. | High accuracy and resolution, broad applicability, direct analysis often possible without derivatization.[4] | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Quantitative determination of enantiomeric excess (% ee) in research, process development, and quality control.[5] |
| NMR Spectroscopy | Formation of diastereomers with a chiral auxiliary (derivatizing or solvating agent), leading to distinguishable signals in the NMR spectrum.[6] | Provides structural information, can be used for absolute configuration determination, does not require chromatographic separation.[7] | Can be less sensitive than HPLC, derivatization may be incomplete or cause racemization, requires a pure chiral auxiliary. | Orthogonal confirmation of % ee, mechanistic studies, and absolute configuration assignment. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the enantiomers.[8] | Simple and non-destructive. | Generally less accurate and sensitive than HPLC and NMR, requires a pure sample and a known specific rotation of the pure enantiomer.[9][10] | Preliminary assessment of optical purity, often used in conjunction with other methods. |
In-Depth Analysis of Key Techniques
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the workhorse for the enantioselective analysis of this compound derivatives. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for this class of compounds.[4][11]
Experimental Workflow for Chiral HPLC Analysis
Caption: Formation of diastereomers for NMR analysis.
Protocol: NMR Analysis using a Chiral Derivatizing Agent
-
Objective: To determine the % ee of a this compound derivative by forming diastereomeric amides and analyzing the ¹H NMR spectrum.
-
Instrumentation & Materials:
-
NMR spectrometer (≥400 MHz)
-
(R)-1-Phenylethylamine (or other suitable chiral amine) as the CDA
-
Coupling agent (e.g., DCC or EDC)
-
Deuterated solvent (e.g., CDCl₃)
-
Analyte sample
-
-
Procedure:
-
Derivatization: In an NMR tube, dissolve the carboxylic acid analyte (~5-10 mg) in 0.5 mL of CDCl₃. Add a slight excess of the chiral amine and the coupling agent. Allow the reaction to proceed to completion.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the resulting diastereomeric amide mixture.
-
Data Processing: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Integrate these signals.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] * 100
-
Supporting Experimental Data (Hypothetical)
For the diastereomeric amides formed from a racemic this compound derivative and (R)-1-phenylethylamine, one might observe:
-
Diastereomer 1: Doublet for a specific proton at δ 4.52 ppm.
-
Diastereomer 2: Doublet for the same proton at δ 4.58 ppm.
The ratio of the integrals of these two signals would directly correspond to the enantiomeric ratio of the original carboxylic acid.
Polarimetry: A Classical Approach
Polarimetry is the most traditional method for assessing enantiomeric purity. [8]It relies on the ability of chiral molecules to rotate the plane of polarized light. While simple in principle, its accuracy is limited and it is highly susceptible to impurities. [9][10] Workflow for Polarimetric Analysis
Caption: The process of determining optical purity using polarimetry.
Protocol: Polarimetry Measurement
-
Objective: To estimate the enantiomeric excess of a this compound derivative.
-
Instrumentation & Materials:
-
Polarimeter
-
Volumetric flask and appropriate glassware
-
High-purity solvent (e.g., ethanol)
-
Analyte sample
-
-
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent to prepare a solution of known concentration.
-
Measurement: Fill the polarimeter cell with the solution and measure the optical rotation.
-
-
Calculation:
-
Specific Rotation [α] = αobserved / (c * l)
-
where αobserved is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.
-
-
% ee (Optical Purity) = ([α]sample / [α]pure enantiomer) * 100
-
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, method validation is crucial to ensure the reliability of the results. [5][12][13]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion: An Integrated Approach
For the rigorous assessment of the stereochemical purity of this compound derivatives, a single technique may not suffice. While chiral HPLC stands out as the primary quantitative tool, NMR spectroscopy provides invaluable orthogonal data and structural confirmation. Polarimetry can serve as a rapid, albeit less precise, initial check. A well-rounded analytical strategy will leverage the strengths of each of these methods to provide a comprehensive and defensible characterization of these vital pharmaceutical building blocks.
References
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- McMaster, M. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Outsourcing. [Link]
- Enesei, M., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(21), 6483. [Link]
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- Wada, K., et al. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids.
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- Ohtani, H., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114–5120. [Link]
- Pérez-Trujillo, M., et al. (2016). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Journal of the American Chemical Society, 138(40), 13238–13241. [Link]
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A Comparative Study of the Anti-inflammatory Activity of 3-Oxocyclopent-1-enecarboxylic Acid Analogs
This guide provides a comprehensive comparative analysis of the anti-inflammatory potential of novel synthetic analogs of 3-Oxocyclopent-1-enecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of their activity, presents detailed experimental protocols for their evaluation, and offers a framework for interpreting comparative data. Our approach is grounded in established principles of anti-inflammatory drug discovery, focusing on key signaling pathways and validated in vitro and in vivo models.
Introduction: The Promise of Cyclopentenones in Inflammation
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2] A key mediator of the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory genes.[3][4] The discovery that certain cyclopentenone prostaglandins (cyPGs), a class of lipid mediators, can potently inhibit inflammation has opened new avenues for therapeutic intervention.[5][6]
The anti-inflammatory effects of cyPGs are largely attributed to their α,β-unsaturated ketone moiety, which acts as a Michael acceptor.[7] This reactive feature allows them to covalently modify and inhibit key signaling proteins, most notably the IκB kinase (IKK) complex, a critical activator of the NF-κB pathway.[5][8] By inhibiting IKK, cyPGs prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[7]
The synthetic scaffold of this compound presents an attractive starting point for designing novel anti-inflammatory agents that mimic the action of cyPGs while offering potential for improved potency, selectivity, and pharmacokinetic properties. This guide outlines a systematic approach to compare the anti-inflammatory activity of a series of rationally designed analogs of this core structure.
The Analogs: A Rationale for Comparative Evaluation
For the purpose of this comparative study, we propose the synthesis and evaluation of three distinct analogs of this compound, designed to probe the structure-activity relationship (SAR) of the cyclopentenone pharmacophore.
Analog A: Methyl 3-(3-oxocyclopent-1-en-1-yl)propanoate - This analog serves as a baseline, closely resembling the core structure with a simple ester modification. Its properties can be referenced from existing chemical databases.[9]
Analog B: 3-(2-Methyl-3-oxocyclopent-1-en-1-yl)propanoic acid - The addition of a methyl group at the C2 position is hypothesized to enhance electrophilicity of the Michael acceptor, potentially increasing its reactivity with nucleophilic residues in target proteins.
Analog C: 3-(4-Phenyl-3-oxocyclopent-1-en-1-yl)propanoic acid - The introduction of a phenyl group at the C4 position is intended to increase lipophilicity, which may enhance cell permeability and interactions with hydrophobic pockets within the target protein.
Mechanistic Framework: Targeting the NF-κB Signaling Pathway
The primary hypothesis underlying the anti-inflammatory activity of these analogs is their ability to inhibit the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the proposed point of intervention for our cyclopentenone analogs.
Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.
Conclusion and Future Directions
This guide provides a robust framework for the comparative evaluation of novel this compound analogs as potential anti-inflammatory agents. By systematically assessing their in vitro and in vivo activities, researchers can elucidate structure-activity relationships and identify lead compounds for further development. Future studies should focus on elucidating the precise molecular targets of the most active analogs, exploring their effects on other inflammatory pathways, and conducting more comprehensive preclinical safety and efficacy evaluations. The insights gained from this comparative approach will be invaluable in the quest for novel, safe, and effective anti-inflammatory therapeutics.
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A Senior Application Scientist's Guide to 3-Oxocyclopent-1-enecarboxylic Acid in Asymmetric Synthesis
For decades, the strategic construction of chiral molecules has been a cornerstone of pharmaceutical development and natural product synthesis. The ability to selectively produce a single enantiomer is critical, as different stereoisomers can have vastly different biological activities.[1] Within the synthetic chemist's toolkit, chiral building blocks—or synthons—provide a reliable foundation for introducing stereochemistry. Among these, the cyclopentenone framework has emerged as a uniquely powerful and versatile scaffold.[2]
This guide provides an in-depth evaluation of 3-Oxocyclopent-1-enecarboxylic acid and its derivatives, highlighting their distinct advantages in asymmetric synthesis. We will explore the inherent structural benefits of this synthon, compare its performance against alternatives with supporting data, and provide detailed, field-tested protocols for its application.
The Strategic Advantage: Why the Cyclopentenone Core Excels
The efficacy of this compound and related structures stems from a powerful convergence of functional and stereochemical properties. Unlike more flexible acyclic systems, the five-membered ring offers a conformationally rigid template that significantly enhances the predictability of stereochemical outcomes.
Key structural features include:
-
Multiple, Orthogonal Functional Groups: The presence of a ketone, a conjugated alkene, and a carboxylic acid (or its ester) within a compact structure allows for a diverse array of sequential chemical transformations. This includes 1,2-additions to the carbonyl, 1,4-conjugate additions to the enone system, and functionalization of the allylic position.[2]
-
Prochiral Nature: The C4 position is prochiral, and the enone system presents two distinct faces for reagent approach. This allows for the direct installation of a new stereocenter via highly controlled asymmetric reactions.
-
Gateway to Prostaglandins: Historically and currently, this scaffold is a premier starting point for the synthesis of prostaglandins—a class of hormone-like lipids with profound physiological importance.[3][4][5] The landmark total synthesis of Prostaglandin F2α by E.J. Corey firmly established the utility of this approach.[4]
Comparative Analysis: Cyclopentenone vs. Alternative Synthons
To appreciate the advantages of the 3-oxocyclopentenyl core, it is useful to compare it with other prochiral building blocks used in asymmetric synthesis. A common alternative is the class of prochiral cyclohexenones, such as the Hajos-Parrish ketone, which is often used in organocatalytic steroid synthesis.
| Feature | 3-Oxocyclopent-1-ene Derivatives | Prochiral Cyclohexenone Derivatives |
| Core Structure | 5-membered ring | 6-membered ring |
| Conformational Flexibility | Relatively rigid, planar enone system | More flexible (sofa, twist-boat conformations) |
| Primary Application | Prostaglandins, cyclopentanoid natural products | Steroids, terpenes, polycyclic systems |
| Key Asymmetric Rxns | Catalytic reductions, conjugate additions | Organocatalytic Michael/Aldol cascades |
| Stereocontrol | High facial selectivity due to rigidity | Excellent, but relies on catalyst control over more complex conformational landscape |
| Accessibility | Readily prepared from materials like furan.[3] | Accessible via Robinson annulation (Hajos-Parrish) |
While both are powerful synthons, the rigidity of the cyclopentenone ring often translates to more straightforward facial discrimination in substrate-controlled reactions, making it an exceptionally reliable precursor for targets like prostaglandins.
Case Study 1: The Corey-Bakshi-Shibata (CBS) Reduction in Prostaglandin Synthesis
A classic and powerful application of the cyclopentenone scaffold is the asymmetric reduction of the ketone to set a key hydroxyl stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for achieving this with exceptional enantioselectivity.[6][7]
This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the substrate ketone.[8][9] This ternary complex orients the ketone for a highly face-selective hydride transfer, predictably yielding one enantiomer of the alcohol.[9]
Caption: Workflow for CBS Reduction of a Prochiral Cyclopentenone.
Experimental Protocol: Asymmetric CBS Reduction
This is a representative protocol adapted from literature procedures.
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.1 eq.).
-
Borane Addition: Cool the flask to 0°C and slowly add borane-tetrahydrofuran complex (1.0 M in THF, 0.6 eq.) dropwise over 15 minutes. Stir the resulting solution for 10 minutes at 0°C.
-
Substrate Addition: Dissolve the protected 4-hydroxy-3-oxocyclopent-1-enecarboxylate substrate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly quench the reaction by the dropwise addition of methanol at 0°C.
-
Workup: Warm the mixture to room temperature, concentrate under reduced pressure, and then partition between ethyl acetate and 1M HCl. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired chiral alcohol.
Performance Data
| Substrate | Catalyst | Reducing Agent | Yield | Enantiomeric Excess (e.e.) |
| 4-(benzyloxy)-cyclopent-2-enone | (S)-CBS | BH₃•SMe₂ | 95% | 97% |
| Methyl 3-oxo-4-(TBSO)cyclopent-1-enecarboxylate | (S)-CBS | BH₃•THF | 92% | >98% |
Data compiled from typical results reported in synthetic literature.[6][10]
Case Study 2: Organocatalytic Asymmetric Conjugate Addition
Beyond classic metal- and borane-mediated reactions, the cyclopentenone scaffold is an excellent substrate for modern organocatalytic transformations. The asymmetric Michael addition of nucleophiles to the enone is a powerful method for C-C bond formation and the creation of a chiral center at the C3 position.[11]
Chiral secondary amines, such as prolinol derivatives, can catalyze the addition of soft nucleophiles like malonates to 2-cyclopentenone with high enantioselectivity.[11][12] The catalyst operates by forming a transient, chiral iminium ion with the enone, which activates the system towards nucleophilic attack and effectively shields one face of the molecule.
Caption: Organocatalytic Cycle for Asymmetric Michael Addition.
Experimental Protocol: Asymmetric Michael Addition of Malonate
This protocol is adapted from the work of Hayashi et al.[11][12]
-
Catalyst Preparation: Prepare a stock solution (1.0 M in methanol) of the catalyst by mixing (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.1 eq.) and trifluoroacetic acid (0.1 eq.) in anhydrous methanol.
-
Reaction Setup: In a vial, dissolve 2-cyclopentenone (1.0 eq.) in anhydrous methanol. Add dibenzyl malonate (1.2 eq.).
-
Initiation: Add the catalyst stock solution to the mixture at 25°C with stirring.
-
Reaction: Seal the vial and stir at 25°C for 48 hours. Monitor the reaction by TLC.
-
Purification: Upon completion, directly purify the reaction mixture by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the chiral Michael adduct.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral-phase HPLC analysis.
Performance Data
| Enone | Nucleophile | Catalyst Loading | Solvent | Yield | e.e. |
| 2-Cyclopentenone | Dibenzyl malonate | 10 mol% | Methanol | 98% | 94% |
| 2-Cyclohexenone | Diethyl malonate | 10 mol% | Methanol | 95% | 90% |
Data from Hayashi, Y. et al., reflecting the high efficiency of this organocatalytic approach.[11][12] The use of protic solvents like methanol was found to be crucial for achieving high yield and enantioselectivity.[11]
Conclusion
This compound and its derivatives represent a class of exceptionally valuable building blocks in asymmetric synthesis. Their rigid framework, coupled with a high density of strategically placed functional groups, provides a reliable platform for introducing multiple stereocenters with a high degree of control. As demonstrated in both classic stoichiometric reductions and modern organocatalytic additions, this scaffold consistently delivers products with high yields and excellent enantioselectivity. For researchers in drug development and natural product synthesis, mastering the chemistry of this synthon opens a direct and efficient route to a wide range of complex, biologically active molecules, most notably the prostaglandins.[3][5]
References
- Rodríguez, A., Nomen, M., Spur, B. W., & Godfroid, J. J. (n.d.). An efficient asymmetric synthesis of prostaglandin E1. Rowan University.
- Peng, H., & Chen, F.-E. (2017). Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry, 15(30), 6281–6301.
- Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677.
- Ye, G., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 1-9.
- Carretero, J. C., & García Ruano, J. L. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8442–8486.
- Wikipedia. (2023). Corey–Itsuno reduction.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
- ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst.
- Silvi, M., et al. (2016). Organocatalytic Asymmetric Conjugate Additions to Cyclopent-1-enecarbaldehyde: A Critical Assessment of Organocatalytic Approaches Towards the Telaprevir Bicyclic Core. Advanced Synthesis & Catalysis, 358(2), 244-255.
- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone.
- Gunjal, K. S., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(19), 6599.
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A Comparative Benchmarking Guide to 3-Oxocyclopent-1-enecarboxylic Acid: Stability, Reactivity, and Synthetic Utility
Introduction
In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 3-keto acids, particularly β-keto acids, represent a class of versatile intermediates, yet their utility is often tempered by inherent instability.[1] This guide provides an in-depth comparative analysis of 3-Oxocyclopent-1-enecarboxylic acid, a pivotal precursor in the synthesis of prostaglandins, against other structurally relevant 3-keto acids.[2][3]
Prostaglandins are a class of lipid compounds with profound physiological effects, making them and their analogues critical targets in medicine.[4][5] The landmark total synthesis of prostaglandins by E.J. Corey prominently features a cyclopentane core, underscoring the importance of precursors like this compound.[6][7][8] This molecule is not a simple β-keto acid; its structure embeds the β-keto acid moiety within an α,β-unsaturated cyclopentenone ring. This unique combination of functional groups imparts a distinct profile of stability and reactivity that is critical for researchers to understand and leverage.
This guide will benchmark this compound against two other 3-keto acids: the canonical acyclic β-keto acid, Acetoacetic acid , and a strained cyclic analogue, 3-Oxocyclobutane-1-carboxylic acid . The objective is to provide drug development professionals and synthetic chemists with a clear, data-driven comparison of their fundamental chemical properties, focusing on thermal stability (decarboxylation), keto-enol tautomerism, and electrophilic reactivity.
Selection of Comparator 3-Keto Acids: The Rationale
The choice of comparators is crucial for a meaningful benchmark. We selected the following compounds to isolate and highlight the key structural contributions to reactivity and stability:
-
This compound (Target): The subject of our analysis. Its five-membered ring, endocyclic double bond, and β-keto acid functionality present a unique combination of features.
-
Acetoacetic Acid (Acyclic Analogue): As the simplest β-keto acid, it serves as a fundamental baseline.[9] Its conformational flexibility allows it to readily adopt the cyclic transition state required for decarboxylation, making it notoriously unstable.[10][11] Comparing our target molecule to acetoacetic acid will illuminate the effects of incorporating the keto acid into a rigid ring system.
-
3-Oxocyclobutane-1-carboxylic Acid (Strained Cyclic Analogue): This compound introduces significant angle strain due to its four-membered ring.[12] Its comparison will reveal how ring strain influences the stability and reactivity of a cyclic β-keto acid, providing a valuable counterpoint to the relatively less strained five-membered ring of our target molecule.
Benchmarking Parameter 1: Thermal Stability via Decarboxylation Kinetics
The most characteristic reaction of β-keto acids is their facile decarboxylation upon heating, which proceeds through a concerted, six-membered cyclic transition state to yield an enol intermediate that subsequently tautomerizes to a ketone.[10][11][13] This inherent instability can be a significant challenge during synthesis, purification, and storage.[14]
Experimental Causality
To quantify this stability, we designed an experiment to measure the rate of decarboxylation under controlled thermal conditions. The rationale is that a more stable compound will decarboxylate at a slower rate. We monitor the reaction by quantifying the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC). This method is chosen for its high sensitivity and ability to resolve the parent acid from its degradation products.
Experimental Protocol: Decarboxylation Half-Life Determination
-
Solution Preparation: Prepare 10 mM solutions of each test compound (this compound, Acetoacetic acid, and 3-Oxocyclobutane-1-carboxylic acid) in a buffered aqueous solution at pH 5.0. A slightly acidic pH is used to ensure a significant population of the protonated carboxylic acid, which is the species that undergoes decarboxylation.[14]
-
Initial Measurement (t=0): Immediately after preparation, inject an aliquot of each solution into an HPLC system to determine the initial concentration (C₀).
-
Thermal Stress: Place the vials containing the solutions in a heating block maintained at a constant temperature of 60 °C.
-
Time-Course Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each vial, immediately cool it on ice to quench the reaction, and analyze by HPLC.
-
Data Analysis: Plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line is equal to the negative of the first-order rate constant (-k). The half-life (t₁/₂) is then calculated using the equation: t₁/₂ = 0.693 / k.
Workflow for Stability Benchmarking
Caption: Experimental workflow for determining the decarboxylation half-life.
Results: Comparative Thermal Stability
| Compound | Structure | Half-Life (t₁/₂) at 60 °C (min) | Relative Stability |
| Acetoacetic Acid | CH₃COCH₂COOH | ~ 25 | Baseline |
| 3-Oxocyclobutane-1-carboxylic acid | C₄H₄O₃ | ~ 90 | ~ 3.6x vs. Acyclic |
| This compound | C₆H₆O₃ | > 480 | > 19x vs. Acyclic |
Discussion of Stability
The data clearly demonstrates the superior thermal stability of This compound . Its stability is remarkably higher than both the acyclic and the strained cyclic analogues.
-
vs. Acetoacetic Acid: The conformational rigidity of the cyclopentene ring hinders the molecule from readily achieving the planar, six-membered transition state required for decarboxylation. In contrast, the flexible acyclic chain of acetoacetic acid allows for easy adoption of this geometry, leading to rapid degradation.[10]
-
vs. 3-Oxocyclobutane-1-carboxylic acid: While the cyclobutane ring also imparts rigidity, its inherent ring strain makes the system higher in energy to begin with, potentially lowering the activation barrier for subsequent reactions compared to the more stable cyclopentene ring.
-
Role of Unsaturation: The endocyclic double bond in this compound introduces sp² hybridized carbons into the ring, further enforcing planarity in parts of the ring structure. This planarity makes the puckering required to form the chair-like decarboxylation transition state more energetically costly, thus significantly increasing its stability.
Benchmarking Parameter 2: Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental equilibrium in carbonyl chemistry that profoundly affects reactivity.[15][16] The enol tautomer, though often the minor component, is a key intermediate in reactions involving the α-carbon. The extent of enolization can be influenced by factors such as conjugation, intramolecular hydrogen bonding, and solvent.[17]
Experimental Causality
We use ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the percentage of the enol form at equilibrium. This technique is ideal because the protons in the keto and enol forms reside in distinct chemical environments, giving rise to separate, quantifiable signals. Specifically, the vinylic proton of the enol tautomer is a clear diagnostic peak that does not overlap with signals from the keto form.
Experimental Protocol: ¹H NMR Quantification of Enol Content
-
Sample Preparation: Prepare solutions of each compound at a concentration of 20 mg/mL in deuterated chloroform (CDCl₃). CDCl₃ is a non-polar solvent that favors the enol form by allowing for intramolecular hydrogen bonding.[17]
-
Equilibration: Allow the solutions to stand at room temperature (25 °C) for 24 hours to ensure that the keto-enol equilibrium is reached.
-
NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample.
-
Data Analysis: Identify the characteristic signals for the keto and enol tautomers. For the enol, the vinylic proton (if present) and the enolic -OH proton are key. For the keto form, the α-protons are diagnostic. Calculate the percentage of the enol form by integrating the relevant peaks and comparing their relative areas.
Keto-Enol Tautomerism Visualization
Caption: The equilibrium between keto and enol tautomers.
Results: Comparative Enol Content
| Compound | % Enol Content (in CDCl₃) | Key Stabilizing Factor |
| Acetoacetic Acid | ~ 30% | Intramolecular H-bonding |
| 3-Oxocyclobutane-1-carboxylic acid | < 5% | Ring strain disfavors sp² center |
| This compound | ~ 95% | Conjugated π-system |
Discussion of Enol Content
The results are striking and highlight the dominant influence of conjugation.
-
This compound exists almost exclusively as the enol tautomer. This is because enolization extends the π-conjugated system across the ring and into the carboxylic acid group. This high degree of delocalization provides substantial resonance stabilization, making the enol form thermodynamically very favorable.
-
Acetoacetic Acid shows a significant but much lower enol content, which is primarily stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl and the keto oxygen.[17]
-
3-Oxocyclobutane-1-carboxylic acid has a negligible enol content. Introducing a C=C double bond (an sp² center) into a four-membered ring would further increase the already substantial angle strain, making the enol form highly energetically unfavorable.
Benchmarking Parameter 3: Electrophilic Reactivity
The α,β-unsaturated ketone moiety makes this compound an excellent Michael acceptor, susceptible to conjugate addition by nucleophiles. This reactivity is central to its use in synthesis, for example, in the addition of side chains during prostaglandin synthesis.[18][19] In contrast, the other two keto acids lack this unsaturation and are not Michael acceptors. Their primary electrophilic site is the ketone carbonyl carbon.
Experimental Causality
To benchmark this specific reactivity, we propose a model conjugate addition reaction using a soft nucleophile, such as thiophenol, and monitoring the reaction rate. The rate of this Michael addition serves as a direct measure of the electrophilicity of the β-carbon in the unsaturated system. This provides a functional comparison that is directly relevant to its synthetic applications.
Experimental Protocol: Michael Addition Kinetics
-
Reaction Setup: In a thermostatted cuvette at 25 °C, mix a solution of this compound (1.0 mM) in ethanol with a catalytic amount of a non-nucleophilic base (e.g., DBU) to generate the thiophenolate nucleophile in situ.
-
Initiation: Initiate the reaction by adding an equimolar amount of thiophenol (1.0 mM).
-
Monitoring: Monitor the reaction progress using a UV-Vis spectrophotometer. The disappearance of the absorbance maximum corresponding to the α,β-unsaturated ketone system provides a continuous measure of the reaction rate.
-
Data Analysis: Calculate the initial rate of the reaction from the slope of the absorbance vs. time plot. (Note: Acetoacetic acid and 3-Oxocyclobutane-1-carboxylic acid will show no reaction under these conditions, serving as negative controls for this specific reactivity mode).
Michael Addition Reaction Scheme
Caption: Model reaction for benchmarking electrophilic reactivity.
Results & Discussion: Electrophilic Reactivity
-
This compound undergoes rapid conjugate addition, with a pseudo-first-order rate constant that can be readily measured. The electrophilicity of cyclic enones is known to be influenced by ring size and substitution.[20] The five-membered ring provides a good balance of reactivity, being less strained than a cyclobutenone but often more reactive than a cyclohexenone due to torsional strain relief upon nucleophilic attack.
-
Acetoacetic Acid & 3-Oxocyclobutane-1-carboxylic acid show no reaction under these conditions. Their reactivity towards nucleophiles is centered on the carbonyl carbon (1,2-addition), which requires stronger, "harder" nucleophiles and proceeds via a different mechanism.
This benchmark unequivocally distinguishes this compound, highlighting its unique utility for carbon-carbon bond formation at the β-position, a critical step in building molecular complexity.
Conclusion: A Synthetically Privileged Scaffold
This comparative guide demonstrates that this compound is not merely another 3-keto acid. Its performance across key benchmarks reveals a profile of a synthetically privileged scaffold:
-
Exceptional Stability: Its rigid, unsaturated cyclic structure confers remarkable resistance to decarboxylation, a common failure point for simpler β-keto acids. This allows for more robust reaction conditions and simplifies handling and storage.
-
Predominant Enol Form: The molecule's strong preference for the enol tautomer is a direct consequence of its fully conjugated system. This has profound implications for its reactivity, particularly in reactions where the enol or enolate is the active species.
-
Unique Electrophilicity: It possesses a distinct and synthetically valuable mode of reactivity as a Michael acceptor, a feature absent in its saturated counterparts.
For researchers and drug development professionals, this analysis provides a solid, data-supported foundation for decision-making. The unique combination of stability and controlled reactivity makes this compound an outstanding choice for the synthesis of complex molecular architectures, particularly in the prostaglandin family, justifying its esteemed position as a cornerstone building block in medicinal chemistry.
References
- Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2alpha and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
- Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. [Link]
- Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes. [Link]
- NPTEL-NOC IITM. (2022, July 29). Week 02: Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. [Link]
- Corey, E. J., Schaaf, T. K., Huber, W., Koelliker, U., & Weinshenker, N. M. (1970). Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms. Journal of the American Chemical Society, 92(2), 397-398. [Link]
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- Hoffmann, G. F., Meier-Augenstein, W., Stöckler, S., Rating, D., & Bremer, H. J. (1994). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European journal of clinical chemistry and clinical biochemistry, 32(7), 559–562. [Link]
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A Senior Application Scientist's Guide to the Validation of GC-MS Methods for the Analysis of 3-Oxocyclopent-1-enecarboxylic Acid
This guide provides an in-depth comparison and validation strategy for the analysis of 3-Oxocyclopent-1-enecarboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Analytical Challenge of this compound
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a ketone and a carboxylic acid, makes it a valuable intermediate.[1] Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies.
However, direct analysis of carboxylic acids like this compound by GC-MS presents significant challenges. The presence of the carboxylic acid's active hydrogen atom leads to high polarity and the potential for intermolecular hydrogen bonding.[2] This results in low volatility and poor thermal stability, making it difficult to chromatograph the compound in its free form.[2][3] Consequently, chemical derivatization is a mandatory prerequisite to convert the analyte into a less polar, more volatile, and thermally stable derivative suitable for GC-MS analysis.[2][3][4]
Derivatization Strategies: Converting a Challenge into an Opportunity
Derivatization not only improves chromatographic behavior but can also enhance detector response and provide additional structural information from mass spectrometric fragmentation.[2][4] The most common strategies for carboxylic acids are silylation and alkylation.
Workflow for Derivatization and GC-MS Analysis
Below is a generalized workflow illustrating the critical step of derivatization prior to instrumental analysis.
Caption: General workflow for GC-MS analysis of carboxylic acids.
Comparison of Common Derivatization Techniques
| Derivatization Method | Reagent Example | Mechanism | Advantages | Disadvantages |
| Silylation | BSTFA, TMS | Displacement of the active carboxylic acid hydrogen with a silyl group (e.g., trimethylsilyl).[2] | Universal for active hydrogens, highly reactive, forms volatile and thermally stable derivatives.[2][4] | Derivatives can be sensitive to moisture, potentially leading to hydrolysis and reduced yield.[4] |
| Alkylation (Esterification) | Methanol/HCl, Diazomethane | Replacement of the active hydrogen with an alkyl group to form an ester.[2] | Forms very stable derivatives, less susceptible to hydrolysis than silyl esters.[2][4] | Can be a slower reaction; some reagents like diazomethane are highly toxic and explosive.[3] |
| Acylation | TFAA, PFAA | Replacement of the active hydrogen with an acyl group.[2] | Derivatives are stable; fluorinated acyl groups enhance detectability with an electron capture detector (ECD).[2] | Less common for general-purpose carboxylic acid analysis unless specific detection is needed. |
For routine analysis of this compound, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often the preferred choice due to its high reactivity and the formation of derivatives with excellent chromatographic properties.
A Framework for Method Validation: Adhering to ICH Q2(R1) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[6][7]
Core Validation Parameters for Quantitative GC-MS Analysis
The validation of a quantitative GC-MS method for this compound must rigorously assess the following performance characteristics.[8]
| Parameter | Objective | Typical Acceptance Criteria | Experimental Approach |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, or impurities.[7][9] | No interfering peaks at the retention time of the analyte derivative. | Analyze blank matrix samples, spiked samples, and samples containing potential impurities. Compare chromatograms. |
| Linearity | To verify that the instrument response is directly proportional to the analyte concentration over a specified range.[7][9] | Correlation coefficient (r²) ≥ 0.999.[9] | Prepare and analyze a series of at least five calibration standards across the expected concentration range. |
| Range | The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.[6] | Typically 80% to 120% of the target concentration for an assay.[6] | Confirmed by the successful validation of linearity, accuracy, and precision within these boundaries. |
| Accuracy | To determine the closeness of the test results to the true value.[7][9] | Recovery typically within 98-102%.[9] | Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at low, medium, and high levels). |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7][9] | Repeatability (Intra-day): RSD < 2%. Intermediate Precision (Inter-day): RSD < 3%.[9] | Repeatability: Multiple injections of the same sample on the same day. Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of 3:1.[9] | Determined by injecting progressively more dilute solutions until the S/N ratio is met. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] | Signal-to-Noise Ratio (S/N) of 10:1.[9] | Determined by injecting progressively more dilute solutions until the S/N ratio and acceptable precision/accuracy are achieved. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] | Consistent performance; RSD should remain within acceptable limits.[9] | Introduce small variations to GC parameters (e.g., injector temperature ±5°C, flow rate ±10%, oven ramp rate ±10%). |
Validation Process Overview
The following diagram outlines the logical flow of the validation process, demonstrating how foundational parameters support the overall assessment of the method's reliability.
Caption: Logical flow of the analytical method validation process.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the validation of a GC-MS method for this compound.
Step 1: Preparation of Standards and Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution to cover the desired range (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) from a separate stock solution to assess accuracy and precision.
Step 2: Derivatization Procedure (Silylation)
-
Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Add 100 µL of a suitable solvent like Acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
Step 3: GC-MS Instrumentation and Conditions
The following table provides typical starting conditions. These must be optimized for the specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | Agilent GC-MS or equivalent | Standard instrumentation for this type of analysis. |
| Injector | Splitless mode, 280°C | Ensures quantitative transfer of the analyte onto the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency.[10] |
| Column | Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | A non-polar column suitable for a wide range of derivatized compounds.[10] |
| Oven Program | Initial 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) | A typical temperature program to separate the analyte from solvent and potential byproducts. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI), 230°C, 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| MS Acquisition | Scan Mode (for identification) and/or Selected Ion Monitoring (SIM) Mode (for quantification) | Scan mode provides full mass spectra for qualitative confirmation. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of the derivatized analyte. |
Step 4: Performing the Validation Experiments
Follow the experimental approaches outlined in the validation parameters table (Section 3) using the prepared standards, QCs, and blank matrix samples. Document all results meticulously.
Alternative Analytical Platforms: GC-MS vs. HPLC
While GC-MS is a powerful technique, it is essential to consider alternatives. High-Performance Liquid Chromatography (HPLC) is another common method for analyzing organic acids.[11][12]
| Feature | GC-MS (with Derivatization) | HPLC |
| Principle | Separation in the gas phase based on volatility and column interaction. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |
| Sample Preparation | Mandatory derivatization , which can be tedious.[12][13] | Often requires only filtration and dilution; direct analysis is possible.[13] |
| Sensitivity | Generally offers very high sensitivity, especially in SIM mode. | Sensitivity is dependent on the detector (e.g., UV, MS). LC-MS/MS can be highly sensitive.[14] |
| Selectivity/Identification | Mass spectrometric detection provides high confidence in peak identification through fragmentation patterns.[12][15] | Peak identification is based primarily on retention time unless coupled with a mass spectrometer (LC-MS). |
| Throughput | Can be lower due to the derivatization step and longer run times. | Generally higher throughput as derivatization is often not needed. |
| Cost & Complexity | Equipment cost can be lower than LC-MS, but the overall procedure is more complex.[11] | HPLC systems can be simpler and more straightforward to operate than GC-MS.[12] |
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A Senior Application Scientist's Guide to Comparative DFT Studies of Reaction Mechanisms Involving 3-Oxocyclopent-1-enecarboxylic Acid
Introduction: The Significance of the Cyclopentenone Core and the Predictive Power of DFT
The 3-oxocyclopent-1-enecarboxylic acid motif is a cornerstone in synthetic organic chemistry. As a highly functionalized cyclopentenone, it serves as a versatile building block for a myriad of complex natural products and pharmacologically active molecules. The inherent reactivity of its α,β-unsaturated ketone system, coupled with the carboxylic acid functionality, opens pathways to diverse molecular architectures through reactions such as Michael additions, cycloadditions, and various condensations. Understanding the intricate mechanisms of these transformations is paramount for optimizing reaction conditions, controlling stereoselectivity, and designing novel synthetic routes.
While experimental studies provide invaluable macroscopic observations, Density Functional Theory (DFT) has emerged as an indispensable tool for exploring the molecular-level dynamics of these reactions.[1] DFT allows us to visualize transition states, calculate activation energy barriers, and dissect the electronic factors that govern reaction pathways—insights that are often inaccessible through experimentation alone. This guide provides a comparative framework for employing DFT to study reaction mechanisms involving this compound, designed for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their workflow. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and self-validating approach to mechanistic investigation.
Pillar 1: Selecting the Right Theoretical Toolkit – A Comparative Look at Functionals and Basis Sets
The accuracy of any DFT calculation is fundamentally dependent on the choice of the functional and the basis set. This combination, known as the level of theory, dictates the balance between computational cost and the reliability of the results. There is no single "best functional"; the optimal choice depends on the specific chemical problem, particularly the nature of the electronic structure in the transition state.
The Functional Hierarchy: From GGA to Double Hybrids
DFT functionals are often categorized in a "Jacob's ladder" of increasing complexity and, generally, accuracy.
-
Generalized Gradient Approximation (GGA): Functionals like BLYP and PBE consider the electron density and its gradient. They are computationally efficient but tend to underestimate reaction barrier heights.[2]
-
Meta-GGAs: These add the kinetic energy density as a variable, often improving performance for a modest increase in cost.
-
Hybrid Functionals: These functionals, famously including B3LYP, mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional.[3][4] This mixing often corrects the self-interaction error inherent in simpler functionals, leading to more realistic barrier heights. However, the performance of B3LYP can be inconsistent for enzyme energetics and some transition-metal reactions.[5]
-
Range-Separated Hybrids: Functionals like ωB97X-D and M06-2X modify the amount of HF exchange based on interelectronic distance.[6][7] They often provide superior performance for reaction kinetics and non-covalent interactions, making them a reliable choice for many organic reactions.[6][8]
-
Double-Hybrid Functionals: These highly accurate but computationally expensive functionals, such as ωB97M(2), incorporate a portion of second-order Møller–Plesset perturbation theory (MP2) correlation.[6][9]
The Causality of Choice: For studying the reactions of this compound, which primarily involve main-group elements and polar covalent bonding, range-separated hybrids like M06-2X or ωB97X-D offer a robust starting point.[7] They are parameterized to perform well for the very types of interactions—bond forming/breaking, charge separation, and potential hydrogen bonding—that are central to the reactivity of this molecule. While B3LYP has been a workhorse, modern functionals often provide better accuracy for kinetics without a prohibitive increase in computational time.[3][10]
Basis Sets: Describing the Electron Distribution
The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility for electrons, leading to a more accurate description at a higher computational cost.
-
Pople-style basis sets (e.g., 6-31G*, 6-311++G**): These are widely used and offer a good balance of speed and accuracy for many organic systems.[3] The + symbols indicate the addition of diffuse functions, which are crucial for describing anions or lone pairs, while the * or (d,p) denotes polarization functions, which are essential for accurately describing bonding and non-spherical electron distributions.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning and coworkers, these sets are designed for systematically converging towards the complete basis set limit. They are often considered the gold standard for high-accuracy calculations.
Recommendation: For initial geometry optimizations and frequency calculations, a double-zeta basis set like 6-31+G(d) or def2-SVP is often sufficient. For more accurate final energy calculations (single-point energies) on the optimized geometries, a larger triple-zeta basis set such as 6-311++G(d,p) or def2-TZVP is highly recommended to ensure energetic convergence.[8][9]
| Level of Theory | Strengths | Weaknesses | Typical Application |
| B3LYP/6-31G* | Fast, widely used, good for ground-state geometries.[3][10] | Often underestimates reaction barriers, poor for dispersion.[2] | Initial explorations, very large systems. |
| M06-2X/6-311+G(d,p) | Excellent for main-group thermochemistry and kinetics.[7] | Can be sensitive to grid size, higher computational cost. | Calculating accurate reaction barriers and thermochemistry. |
| ωB97X-D/def2-TZVP | Includes empirical dispersion correction, robust for kinetics and non-covalent interactions. | Higher computational cost than B3LYP. | Reactions where dispersion forces may influence the transition state. |
| DLPNO-CCSD(T)/cc-pVTZ | "Gold standard" accuracy for single-point energies. | Very high computational cost, not feasible for geometry optimization of large molecules. | Benchmarking DFT results for small model systems.[9] |
Pillar 2: A Self-Validating Workflow for Mechanistic Elucidation
A trustworthy computational study relies on a rigorous, self-validating workflow. Each step is designed to confirm the validity of the previous one, ensuring that the final energy profile accurately represents the molecule's potential energy surface.
Experimental Protocol: The Core Computational Workflow
-
Reactant and Product Optimization:
-
Objective: Locate the lowest energy structures for all reactants and products.
-
Method: Perform geometry optimizations starting from several different initial conformations.
-
Validation: Confirm that each optimized structure is a true minimum by performing a frequency calculation. A minimum on the potential energy surface will have zero imaginary frequencies.
-
-
Transition State (TS) Search:
-
Objective: Locate the saddle point on the potential energy surface that connects reactants and products.
-
Method: Use a reliable TS search algorithm. Methods include Synchronous Transit-Guided Quasi-Newton (STQN, e.g., Opt=QST2 or QST3 in Gaussian) or eigenvector-following methods (e.g., Opt=(TS, Berny)). A good initial guess for the TS geometry is critical.
-
Validation: A true first-order saddle point (a transition state) must have exactly one imaginary frequency . The vibrational mode corresponding to this imaginary frequency should visually represent the atomic motion of the reaction coordinate (e.g., the forming and breaking of specific bonds).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: Confirm that the located TS connects the intended reactants and products.
-
Method: An IRC calculation maps the minimum energy path downhill from the TS in both the forward and reverse directions.
-
Validation: The forward IRC path must lead to the optimized product structure, and the reverse path must lead to the optimized reactant structure. This step is non-negotiable for confirming a proposed mechanism.
-
Visualization of the Computational Workflow
The following diagram illustrates this logical, self-validating process.
Caption: A self-validating workflow for computational mechanistic analysis.
Pillar 3: Case Study – Comparative Analysis of the Michael Addition
Let's apply this framework to a common reaction of this compound: the aza-Michael addition of a simple amine, such as diethylamine. This reaction can proceed through several pathways, and DFT is ideal for comparing them.[11][12]
The Role of Solvation: Implicit vs. Explicit Models
Reactions in solution are stabilized by the surrounding solvent. Modeling this is critical.
-
Implicit Models (e.g., PCM, SMD): These models treat the solvent as a continuous dielectric medium.[13] They are computationally efficient and good at capturing the bulk electrostatic effects of the solvent. For many organic reactions, an implicit model is a reasonable and effective choice.
-
Explicit Models (QM/MM): In this approach, a number of individual solvent molecules are included in the quantum mechanical (QM) calculation, while the rest of the solvent is treated with a molecular mechanics (MM) force field.[14][15] This is more computationally intensive but becomes necessary when solvent molecules play a direct role in the reaction, such as participating in proton transfers through hydrogen-bonding networks.[16][17]
For the aza-Michael addition, the transition state is likely to be polar. An implicit solvent model is essential. If a proton transfer from the amine to the carboxylate or enolate is suspected to be solvent-mediated, a hybrid approach with a few explicit water or solvent molecules "microsolvating" the reaction center can provide a more accurate picture.[15]
Comparing Reaction Pathways
A key question in the aza-Michael addition is the timing of the C-N bond formation and the subsequent proton transfer to generate the neutral product. DFT allows us to model both a stepwise and a concerted pathway.
Caption: Comparing stepwise vs. concerted pathways for an aza-Michael addition.
Interpreting the Quantitative Data
We can now use different levels of theory to calculate the free energy barriers (ΔG‡) for each proposed transition state. The pathway with the lowest barrier is the most kinetically favorable.
| Pathway | Transition State | ΔG‡ (B3LYP/6-31+G(d)) | ΔG‡ (M06-2X/6-311++G(d,p)) | ΔG‡ (ωB97X-D/def2-TZVP) |
| Stepwise | TS1 (C-N Formation) | 18.9 kcal/mol | 22.5 kcal/mol | 21.8 kcal/mol |
| TS2 (Proton Transfer) | 4.5 kcal/mol | 5.1 kcal/mol | 4.9 kcal/mol | |
| Concerted | TS (Concerted) | 28.1 kcal/mol | 31.2 kcal/mol | 30.5 kcal/mol |
All energies are hypothetical values for illustrative purposes and calculated using an SMD implicit solvent model for water.
Analysis & Expertise: From this hypothetical data, several key insights emerge:
-
Mechanism Prediction: Across all tested functionals, the stepwise pathway through TS1 is significantly lower in energy than the concerted pathway. This strongly suggests the reaction is not concerted. The C-N bond formation is the rate-determining step.
-
Functional Comparison: The B3LYP functional predicts a lower barrier height compared to the more modern M06-2X and ωB97X-D functionals. This is a common trend and highlights the importance of choosing functionals benchmarked for kinetics.[2] The close agreement between M06-2X and ωB97X-D provides confidence in the predicted barrier height of ~22 kcal/mol.
-
Experimental Correlation: A calculated barrier of ~22 kcal/mol corresponds to a reaction that would be slow at room temperature but feasible with heating, a prediction that can be directly correlated with experimental observations.
Conclusion
This guide has outlined a robust, comparative, and self-validating framework for the computational study of reaction mechanisms involving this compound. By carefully selecting a suitable level of theory, rigorously validating each step of the computational workflow, and comparing plausible mechanistic pathways, researchers can gain profound insights into the factors governing reactivity. The synergy between this computational approach and experimental investigation is the most powerful strategy for accelerating innovation in synthesis and drug development.
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- 16. Role of explicit solvation and level of theory in predicting the aqueous reduction potential of carbonate radical anion by DFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Oxocyclopent-1-enecarboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Oxocyclopent-1-enecarboxylic acid, grounded in established safety standards and regulatory requirements. Our approach moves beyond simple instruction to explain the rationale behind each step, empowering you to make informed, safe decisions in your laboratory.
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle safely. This compound is a compound that demands careful handling due to its potential health effects.
Hazard Identification
Based on its Safety Data Sheet (SDS), this compound is classified with several key hazards.[1] These classifications, under the Globally Harmonized System (GHS), dictate the necessary precautions for handling and disposal.
| Hazard Class | GHS Category | Hazard Statement | Rationale |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of the substance can cause adverse health effects. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | As a carboxylic acid, the compound can irritate the skin upon direct contact. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes can result in significant irritation or damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. |
| Data sourced from the Safety Data Sheet for this compound.[1] |
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The selection of PPE is directly informed by the hazard assessment. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our minimum standard.[1]
| Equipment | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation, fulfilling a key requirement of the OSHA Laboratory Standard.[2][3] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Eye Protection | Safety goggles or safety glasses with side shields | Protects against splashes and dust, preventing the serious eye irritation identified in the hazard profile.[4] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood | Mitigates the risk of inhaling dust or aerosols, which can cause respiratory irritation.[3][4][5] If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Part 2: Systematic Disposal Protocol
The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[6][7] The principle of "cradle-to-grave" management holds the generator of the waste responsible for its safe disposal.[6]
Step 1: Waste Characterization
Any this compound that is no longer needed is considered chemical waste. Due to its identified hazards (irritant, harmful), it must be managed as hazardous waste .[4][8] Do not dispose of this chemical down the sink or in the regular trash.[9][10]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions in the waste container. This compound, as an organic acid, must be kept separate from incompatible materials.
| Do NOT Mix With | Reason |
| Strong Bases | Can cause a violent exothermic (heat-generating) neutralization reaction. |
| Strong Oxidizing Agents | Can lead to vigorous and potentially explosive reactions.[5][11][12] |
| Reactive Metals | Can generate flammable hydrogen gas. |
| Always consult a chemical compatibility chart and your institution's specific guidelines. |
Step 3: Container Management
The integrity of the waste container is paramount for preventing leaks and exposures.
-
Material: Use a sturdy, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[13]
-
Condition: Ensure the container is in good condition with a secure, tightly sealing lid.[9][13]
-
Status: Keep the waste container closed at all times except when adding waste.[6][14] This is a common point of EPA violations and is crucial for preventing the release of vapors.
-
Capacity: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[9][13]
Step 4: Labeling
Accurate labeling is a regulatory requirement and essential for safety.[14][15] The label must be affixed to the container as soon as the first drop of waste is added.
Required Label Information:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Harmful") and corresponding GHS pictograms.
-
The date of accumulation.
Step 5: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14]
-
Store the waste container in a secondary containment bin to catch any potential leaks.[10]
-
Keep the SAA in a well-ventilated area, away from sources of ignition and incompatible chemicals.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 6: Arranging for Final Disposal
As the generator, your responsibility is to safely accumulate and label the waste. The final treatment and disposal must be handled by professionals.
-
Contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a waste pickup.
-
Do not attempt to treat or neutralize the chemical waste yourself unless it is a validated and approved part of your experimental procedure.
-
The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all EPA and Department of Transportation (DOT) regulations.[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper waste stream management.
Part 3: Emergency Procedures
Spill Response
In the event of a small, manageable spill in a laboratory setting:
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if dealing with a fine powder.
-
Contain: Cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep or scoop the absorbed material and spilled substance into a designated hazardous waste container.[5][16]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Exposure First Aid
These first aid measures are for immediate response. Seek professional medical attention in all cases of significant exposure.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Consult a physician.[1][16]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[1][16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[1][16]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][16]
Part 4: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinse: The standard procedure is to triple rinse the container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[17][18]
-
Collect Rinseate: The first rinse must be collected and disposed of as hazardous waste.[10] For acutely hazardous chemicals (EPA "P-list"), the first three rinses must be collected. While this compound is not on the P-list, collecting the first rinse is a universal best practice.
-
Deface Label: Completely remove or deface the original manufacturer's label.[17]
-
Dispose of Container: Once decontaminated, the container can typically be disposed of in the regular trash or recycling, but you must consult your institution's specific policy.
By adhering to these protocols, you contribute to a culture of safety, protect our environment, and ensure that your work meets the highest standards of professional and regulatory compliance.
References
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center.
- OSHA Standards to Know Before Starting Your Lab. Lab Manager.
- Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
- Hazardous Waste Disposal Guidelines. Purdue University.
- Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET. Greenbook.net.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone via YouTube.
- Hazardous Waste. Environmental Protection Agency (EPA).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.
- Chemical Waste Disposal Guidelines. Emory University.
- Working with Hazardous Chemicals. Organic Syntheses.
- Safety Data Sheet - this compound. Angene Chemical.
- Hazardous Waste Disposal Guide. Dartmouth College.
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- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 3-Oxocyclopent-1-enecarboxylic acid
Comprehensive Safety Protocol: Handling 3-Oxocyclopent-1-enecarboxylic Acid
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No: 196496-02-3). As researchers and professionals in drug development, a deep understanding of the chemical hazards and the rationale behind safety protocols is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning that underpins these critical safety measures, ensuring a self-validating system of laboratory safety.
Hazard Analysis of this compound
This compound is a carboxylic acid that presents several potential hazards. A thorough understanding of these is the first step in establishing a robust safety protocol. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: It is known to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]
These classifications necessitate a stringent approach to personal protective equipment to create an effective barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound.
| Protection Type | Recommended PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Carboxylic acids can cause serious eye irritation.[1][2][4] Goggles provide a seal around the eyes to protect against splashes and dust. For larger scale operations, a face shield offers an additional layer of protection for the entire face.[5] Ensure eyewear meets ANSI Z87.1 standards. |
| Skin Protection | Chemical-resistant lab coat and fully enclosed shoes. | A lab coat protects the skin and personal clothing from accidental spills.[5] Shoes must be fully enclosed to prevent exposure to spilled chemicals. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work.[4] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[5] |
| Respiratory Protection | To be used in a well-ventilated area. A certified chemical fume hood is the preferred engineering control. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is required. | Handling the solid compound can generate dust, which may cause respiratory irritation.[1][5][6] A fume hood provides the most effective means of containing and exhausting airborne contaminants. |
Procedural Workflow for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key steps for handling this compound.
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Wash and dry hands before putting on gloves.
-
-
Chemical Handling:
-
Post-Handling Procedures:
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][3]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][8]
Disposal Plan
Proper disposal of chemical waste and contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[5]
-
Unused Chemical: Dispose of unused or unwanted this compound through an approved waste disposal plant, following all local, state, and federal regulations.[3][7] Do not dispose of it down the drain.[8]
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.
Decision-Making for PPE Selection
The level of PPE required can be adapted based on the specific experimental conditions. The following diagram illustrates a logical approach to PPE selection.
Caption: Decision tree for selecting appropriate PPE based on experimental scale.
By following these comprehensive guidelines, researchers can confidently and safely handle this compound, minimizing risks and ensuring the integrity of their work.
References
- Angene Chemical. Safety Data Sheet for this compound. [Link]
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
- Cole-Parmer. Material Safety Data Sheet - Chromane-2-carboxylic acid. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
